Rifampicin
Description
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXHWHPUNPDRT-WLSIYKJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021244 | |
| Record name | Rifampicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |
| Record name | Rifampicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-34 mm Hg at 25 °C /Estimated/ | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red to orange platelets from acetone, Red-brown crystalline powder | |
CAS No. |
13292-46-1 | |
| Record name | Rifampin [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rifampicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rifampicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rifampicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rifampicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIFAMPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes 183-188 °C | |
| Record name | Rifampicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01045 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RIFAMPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Rifampicin mechanism of action on bacterial RNA polymerase
An In-depth Technical Guide to the Mechanism of Action of Rifampicin on Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a cornerstone in the treatment of tuberculosis and other bacterial infections, exerts its potent bactericidal effect by specifically targeting the bacterial DNA-dependent RNA polymerase (RNAP). This technical guide provides a comprehensive examination of the molecular mechanisms underpinning this compound's inhibitory action. It details the structural basis of the drug-enzyme interaction, the kinetics of binding and inhibition, and the genetic basis of clinical resistance. Furthermore, this document outlines the key experimental protocols that have been instrumental in elucidating this mechanism, offering a valuable resource for researchers in microbiology and drug development.
Introduction: this compound and the Bacterial RNA Polymerase
This compound is a semi-synthetic derivative of rifamycin, a class of antibiotics produced by the bacterium Amycolatopsis rifamycinica. Its broad-spectrum efficacy, particularly against Mycobacterium tuberculosis, is due to its highly specific inhibition of bacterial RNA polymerase, the central enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] Bacterial RNAP is a multi-subunit complex, typically consisting of a core enzyme (α₂ββ'ω) and a dissociable sigma (σ) factor that confers promoter specificity.[4] this compound's selectivity for the prokaryotic enzyme over its mammalian counterparts makes it an effective therapeutic agent.[2]
The primary target of this compound is the β subunit of the bacterial RNAP, which is encoded by the rpoB gene.[5][6] By binding to this subunit, this compound effectively halts the process of transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death.[2][7]
The Molecular Mechanism of Inhibition
The inhibitory action of this compound is not on the binding of RNAP to promoter DNA or the formation of the first phosphodiester bond. Instead, it acts at a very specific step in the transcription initiation cycle.
The this compound Binding Site
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the this compound binding site.[8][9] The drug occupies a deep pocket within the DNA/RNA channel of the RNAP β subunit, approximately 12 Å away from the enzyme's active site Mg²⁺ ion.[1][8] This pocket is strategically located where the nascent RNA transcript would typically exit the enzyme complex. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions with conserved amino acid residues of the β subunit.[10]
Steric Occlusion Model
The prevailing mechanism of action is the steric occlusion model.[1][8] After the formation of a dinucleotide (a 2-nucleotide RNA chain), RNAP must translocate along the DNA template to add the next nucleotide. This compound, bound within its pocket, acts as a physical barrier. It directly blocks the path of the elongating RNA transcript, preventing it from extending beyond a length of 2-3 nucleotides.[1][5][6] This steric clash halts further elongation, leading to the release of these short, abortive RNA transcripts and effectively shutting down productive transcription initiation.[8][11] The enzyme remains trapped at the promoter in an open complex, unable to escape and proceed to the elongation phase.[8]
Quantitative Analysis of the this compound-RNAP Interaction
The interaction between this compound and bacterial RNAP has been quantified through various biochemical assays, providing critical data for understanding its potency and the effects of resistance mutations.
Binding Affinity and Inhibition Constants
This compound binds to susceptible bacterial RNAP with high affinity. The equilibrium constant (Keq) for the E. coli RNAP-rifampicin complex is approximately 10⁻⁹ M at 37°C, indicating a very stable interaction.[5] The potency of inhibition is often measured as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Enzyme Source | RNAP Genotype | IC₅₀ for this compound (µM) | Reference |
| Escherichia coli | Wild-Type (WT) | ~0.02 | [11] |
| Escherichia coli | D516V mutant | 2.5 | [10] |
| Escherichia coli | H526Y mutant | > 200 | [10] |
| Escherichia coli | S531L mutant | 30 | [10] |
| Mycobacterium tuberculosis | Wild-Type (WT) | 0.2 | [10] |
| Mycobacterium tuberculosis | D516V mutant | 15 | [10] |
| Mycobacterium tuberculosis | H526Y mutant | > 200 | [10] |
| Mycobacterium tuberculosis | S531L mutant | 150 | [10] |
| Table 1: Comparative IC₅₀ values of this compound for wild-type and common rpoB mutant RNA polymerases from E. coli and M. tuberculosis. Data derived from in vitro transcription assays.[10][11] |
Minimum Inhibitory Concentrations (MIC)
In a clinical context, the effectiveness of an antibiotic is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. MIC values correlate with the biochemical IC₅₀ data and the specific rpoB mutation present in the bacterial strain.
| M. tuberculosis rpoB Mutation | This compound Resistance Level | Typical MIC Range (µg/mL) | Reference |
| Wild-Type (Susceptible) | - | < 1 | [12] |
| D435V (E. coli D516V) | Moderate | 16 - 64 | [12] |
| H445D/Y/R (E. coli H526Y) | High | ≥ 128 | [12] |
| S450L (E. coli S531L) | High | ≥ 128 | [12] |
| Table 2: Correlation between common M. tuberculosis rpoB mutations (using M. tuberculosis numbering) and the level of this compound resistance as determined by MIC assays.[12] |
Structural Basis of this compound Resistance
The clinical utility of this compound is threatened by the emergence of resistant bacterial strains. Over 90% of this compound-resistant clinical isolates of M. tuberculosis have mutations in the rpoB gene, specifically within an 81-bp region known as the this compound Resistance-Determining Region (RRDR).[13] These mutations alter the this compound binding pocket, reducing the drug's affinity for RNAP.
Structural analyses of mutant RNAPs reveal distinct mechanisms of resistance:
-
H526Y (H445Y in Mtb): The substitution of histidine with the bulkier tyrosine residue reshapes the binding pocket, creating a significant steric conflict that physically prevents this compound from binding effectively.[10][11] This mutation typically confers a very high level of resistance.[10][11]
-
S531L (S450L in Mtb): This is the most common resistance mutation. The S531L substitution does not cause a major steric clash directly. Instead, upon this compound binding, it leads to a disordering of a key structural element called fork loop 2.[10] This disruption destabilizes the drug-enzyme complex, effectively reducing this compound's binding affinity.[10]
-
D516V (D435V in Mtb): This mutation does not cause a significant structural rearrangement. However, it dramatically alters the electrostatic surface potential of the binding pocket, changing a negatively charged residue to a neutral one, which is unfavorable for this compound binding.[10]
Key Experimental Protocols
The detailed understanding of this compound's mechanism of action has been built upon several key experimental techniques.
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of this compound on RNAP activity and is used to determine IC₅₀ values.
-
Principle: A linear DNA template containing a specific promoter is incubated with purified RNAP holoenzyme to allow the formation of open promoter complexes. Nucleoside triphosphates (NTPs), including one that is radioactively labeled (e.g., α-³²P-UTP), are added to initiate transcription. The reaction is stopped, and the resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the full-length transcript band is quantified to measure enzyme activity.
-
Methodology Outline:
-
Open Complex Formation: Purified RNAP holoenzyme is incubated with a linear DNA template (e.g., a PCR product containing the λ PR promoter) at 37°C in a transcription buffer (containing Tris-HCl, MgCl₂, KCl).[10][14]
-
Inhibition: Varying concentrations of this compound are added to the reaction and incubated.
-
Initiation & Elongation: A mix of all four NTPs, including [α-³²P]UTP, is added to start the reaction. For single-round transcription assays, an inhibitor of re-initiation like heparin is often included with the NTPs.[14]
-
Termination: The reaction is incubated for a set time (e.g., 20 minutes) at 37°C and then stopped by adding a stop solution containing formamide, EDTA, and loading dyes.[14]
-
Analysis: Samples are heated and loaded onto a sequencing gel. The amount of radiolabeled RNA transcript is quantified using a phosphorimager.
-
IC₅₀ Calculation: The percentage of inhibition at each this compound concentration is plotted, and the IC₅₀ value is determined from the resulting dose-response curve.[10]
-
X-ray Crystallography of the RNAP-Rifampicin Complex
This structural biology technique provides atomic-level detail of the drug-enzyme interaction.
-
Principle: High-resolution 3D structures are generated by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal of the molecule of interest.
-
Methodology Outline:
-
Protein Purification: Large quantities of highly pure RNAP holoenzyme (wild-type or mutant) are prepared.[10]
-
Crystallization: The purified RNAP is crystallized, typically using vapor diffusion. A droplet containing the protein solution is mixed with a crystallization solution (e.g., containing HEPES buffer, calcium acetate, and PEG 400) and allowed to equilibrate against a larger reservoir of the same solution.[15]
-
Complex Formation: Crystals of RNAP are soaked in a solution containing a high concentration of this compound (e.g., 1-2 mM) to allow the drug to diffuse into the crystal and bind to the enzyme.[10]
-
Data Collection: The drug-soaked crystal is flash-frozen in liquid nitrogen and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to calculate an electron density map, into which the atomic model of the RNAP-rifampicin complex is built and refined.[10]
-
Site-Directed Mutagenesis of rpoB
This genetic engineering technique is used to create specific resistance mutations in the rpoB gene to study their effects on RNAP function and this compound sensitivity.
-
Principle: A plasmid containing the wild-type rpoB gene is used as a template for a polymerase chain reaction (PCR) with mutagenic primers. These primers are complementary to the template except for a mismatch that introduces the desired mutation.
-
Methodology Outline:
-
Primer Design: Two complementary oligonucleotide primers are designed. Both primers contain the desired mutation (e.g., changing a serine codon to a leucine codon) and are typically 25-45 bases long with the mutation in the center.[16]
-
PCR Amplification: A PCR is performed using a high-fidelity DNA polymerase (like Pfu) with the plasmid template and the mutagenic primers. The polymerase replicates the entire plasmid, incorporating the primers and thus the mutation into the new strands.[17]
-
Template Digestion: The PCR product contains a mix of the original, methylated parental plasmid DNA and the newly synthesized, unmethylated mutant DNA. The enzyme DpnI is added, which specifically digests methylated DNA, thereby eliminating the parental template.[18]
-
Transformation: The remaining nicked, circular mutant DNA is transformed into competent E. coli cells. The cells' repair machinery seals the nicks.
-
Verification: Plasmids are isolated from the resulting colonies, and the rpoB gene is sequenced to confirm the presence of the desired mutation.
-
Conclusion and Future Directions
The mechanism of action of this compound is a well-established paradigm of specific enzyme inhibition. It binds to a conserved pocket on the β subunit of bacterial RNA polymerase and sterically prevents the elongation of the nascent RNA chain beyond 2-3 nucleotides. This detailed molecular understanding, enabled by decades of genetic, biochemical, and structural studies, has been crucial for its clinical use and for comprehending the rapid emergence of resistance.
For drug development professionals, the this compound-RNAP interaction serves as a powerful case study. The existence of a binding pocket separate from the highly conserved active site highlights the potential for developing allosteric inhibitors. Furthermore, the detailed structural knowledge of how resistance mutations alter this pocket provides a roadmap for designing next-generation rifamycin derivatives or entirely new classes of antibiotics that can overcome existing resistance mechanisms. Future research will likely focus on leveraging this knowledge to create compounds that are less susceptible to resistance, have improved pharmacokinetic properties, and can effectively combat multidrug-resistant bacterial pathogens.
References
- 1. Kinetic studies of the interaction between this compound and DNA-dependent RNA polymerase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the kinetics of the this compound-RNA-polymerase complex. Differences between crude and purified enzyme fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1 Mapping - National Diagnostics [nationaldiagnostics.com]
- 4. Using cryo-EM to uncover mechanisms of bacterial transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What the Hel: recent advances in understanding this compound resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural mechanism for this compound inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of Escherichia coli σ70 RNA polymerase and promoter DNA complex revealed a role of σ non-conserved region during the open complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of RNA Polymerase by this compound and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Mutations Conferring Resistance to Rifampin in Mycobacterium tuberculosis Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.cbc.osu.edu [research.cbc.osu.edu]
- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 18. bio.libretexts.org [bio.libretexts.org]
The Dawn of Ansamycins: A Technical Guide to the Discovery and Origin of Rifamycin Antibiotics
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of rifamycin antibiotics, a class of compounds that has revolutionized the treatment of mycobacterial infections. Addressed to researchers, scientists, and drug development professionals, this document delves into the seminal research that led to their isolation, the intricate biosynthetic pathways, and the key experimental protocols for their production and characterization.
Executive Summary
The discovery of rifamycins in 1957 marked a pivotal moment in the fight against tuberculosis and other mycobacterial diseases. Isolated from the bacterium Amycolatopsis mediterranei, these ansamycin antibiotics exhibit a unique mechanism of action, inhibiting bacterial DNA-dependent RNA polymerase. This guide traces the journey from the initial soil sample to the development of clinically indispensable drugs like rifampicin. It provides a detailed look at the scientific endeavors, the biosynthetic machinery of the producing organism, and the methodologies that underpin our understanding of this vital class of antibiotics.
The Discovery of Rifamycins: A Historical Perspective
Rifamycins were first isolated in 1957 at the Lepetit Pharmaceuticals research laboratory in Milan, Italy, by a team of scientists led by Piero Sensi and including Maria Teresa Timbal and Pinhas Margalith.[1][2][3] The discovery originated from a soil sample collected in a pine forest near St. Raphael on the French Riviera.[2] The producing microorganism was initially identified as Streptomyces mediterranei, but its classification has since been revised to Nocardia mediterranea and, more recently, to Amycolatopsis mediterranei.[1][2]
The initial fermentation of A. mediterranei yielded a complex of related substances.[4] The first to be isolated in a stable, crystalline form was Rifamycin B, which, despite its limited antibacterial activity, proved to be a crucial precursor for the semi-synthesis of more potent derivatives.[1][4] A key breakthrough was the observation that Rifamycin B could be converted to the highly active Rifamycin S, which in turn could be reduced to Rifamycin SV, the first derivative to see clinical use.[1] The name "rifamycin" was inspired by the French film "Rififi," reflecting a naming convention for new compounds at the Lepetit laboratory.[1][5]
Figure 1: A timeline of the key events in the discovery and development of rifamycin antibiotics.
Biosynthesis of Rifamycins
The biosynthesis of rifamycins is a complex process orchestrated by a large gene cluster in A. mediterranei.[6][7] The pathway commences with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the aminoshikimate pathway.[7][8][9] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential addition of acetate and propionate units.[7][8] The initial polyketide product, proansamycin X, undergoes a series of post-PKS modifications, including oxidative cleavage, to yield the various rifamycin structures, with Rifamycin B being a key product.[7][8][10]
Figure 2: A simplified overview of the biosynthetic pathway of rifamycins.
Quantitative Data
Fermentation Yields
The production of rifamycins by A. mediterranei is highly dependent on the strain and fermentation conditions. Through strain improvement and process optimization, particularly in fed-batch fermentation, significant yields have been achieved.
| Antibiotic | Fermentation Mode | Reported Yield (g/L) | Reference(s) |
| Rifamycin B | Shake Flask | 0.5 - 1.2 | |
| Rifamycin B | Shake Flask (Optimized) | 1.95 - 2.92 | |
| Rifamycin B | Fed-Batch (Shake Flask) | 14.3 | |
| Rifamycin B | Fed-Batch (Lab Fermentor) | 17.17 - 24.8 | [9] |
| Rifamycin SV | Submerged Fermentation | up to 4.32 | [1] |
| Rifamycin SV | Submerged Fermentation (Optimized) | 5.32 | [1] |
Antimicrobial Activity
Rifamycins exhibit potent activity against a range of bacteria, most notably Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key rifamycin derivatives against selected pathogens.
| Antibiotic | Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| This compound | Mycobacterium tuberculosis | - | - | 0.5 (breakpoint) | [11][12] |
| This compound | Mycobacterium avium complex (MAC) | 0.125 - 16 | 8 | - | [13] |
| Rifabutin | Mycobacterium avium complex (MAC) | ≤0.25 - 16 | 0.25 | 0.5 | [8][13] |
| Rifabutin | M. abscessus | - | 4 - 8 | 16 | [8] |
| Rifaximin | Escherichia coli (sensitive strains) | 0.125 - 16 | 4 | 8 | [5][14] |
| Rifaximin | Escherichia coli (resistant strains) | >1024 | - | - | [5] |
Experimental Protocols
Fermentation of Amycolatopsis mediterranei for Rifamycin B Production
This protocol provides a generalized procedure for the submerged fermentation of A. mediterranei to produce Rifamycin B.
1. Inoculum Preparation:
-
Select typical orange-red, rosette-shaped colonies of A. mediterranei from a suitable agar medium (e.g., Bennett's agar).
-
Inoculate a 250 mL flask containing 50 mL of seed medium.
-
Seed Medium Example (g/L): Glucose 20, Soybean Meal 20, Peptone 10, Yeast Extract 2, CaCO₃ 2, NaCl 2. Adjust pH to 7.0.[6]
-
Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours.[6][15]
2. Production Fermentation:
-
Prepare the production medium in a sterilized fermentor.
-
Production Medium Example (g/L): Glucose 45, (NH₄)₂SO₄ 9.6, KH₂PO₄ 2.4, K₂HPO₄ 6.0, MgSO₄·7H₂O 1.0. Adjust pH to 6.5.
-
Inoculate the production fermentor with 5-10% (v/v) of the seed culture.[6][16]
-
Maintain fermentation conditions:
-
Temperature: 28°C
-
pH: Control at 6.5 for the first 3 days, then adjust to 7.0 for the remainder of the fermentation.
-
Aeration: 1.5 vvm (volume of air per volume of medium per minute) for the first 3 days, then control dissolved oxygen (DO) at 30% saturation.
-
Agitation: 500 rpm (will vary with fermentor geometry).
-
-
Fermentation is typically carried out for 8-10 days.[15]
-
For fed-batch processes, sterile glucose solutions and other nutrients (e.g., uracil) can be added at specific time points to enhance productivity.
Isolation and Purification of Rifamycin B
1. Broth Processing:
-
At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.[6]
2. Solvent Extraction:
-
Acidify the clarified supernatant to pH 2.0 with a suitable acid (e.g., HCl).
-
Extract the acidified broth with an equal volume of an organic solvent such as butyl acetate or ethyl acetate. Repeat the extraction to maximize recovery.[6]
3. Back Extraction:
-
Collect the organic phases and back-extract the Rifamycin B into an alkaline aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).[6]
4. Purification:
-
Re-acidify the aqueous phase to pH 2.0 and re-extract with an organic solvent.
-
Concentrate the organic phase under reduced pressure.
-
Induce crystallization of Rifamycin B by adding a non-polar solvent (e.g., hexane) and cooling.
-
Collect the crystalline Rifamycin B by filtration and dry under vacuum.
Quantification of Rifamycin B by UV-Visible Spectrophotometry
This protocol is based on the differential spectrophotometric method to enhance specificity in complex mixtures like fermentation broths.
1. Reagents:
-
Phosphate Buffer: 0.1 M, pH 7.3.
-
Rifamycin B Stock Solution: Prepare a 100 µg/mL stock solution by dissolving a known amount of Rifamycin B reference standard in a small volume of methanol and diluting with phosphate buffer.
-
Acetate Buffer: Prepare a suitable acetate buffer.
-
Sodium Nitrite Solution: 0.1% (w/v) sodium nitrite in acetate buffer.
2. Procedure:
-
Sample Preparation: Clarify the fermentation broth by centrifugation or filtration. Dilute the supernatant with acetate buffer to an expected concentration within the calibration range.
-
Calibration Standards: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with acetate buffer.
-
Measurement:
-
For each standard and sample, prepare two tubes: a "Sample Tube" and a "Blank Tube".
-
To the "Sample Tube," add 0.1 mL of the standard or diluted sample to 5 mL of acetate buffer.
-
To the "Blank Tube," add 0.1 mL of the same standard or diluted sample to 5 mL of the 0.1% sodium nitrite solution.
-
Set the spectrophotometer to 425 nm.
-
For each concentration, use the corresponding "Blank Tube" to zero the instrument.
-
Immediately measure the absorbance of the corresponding "Sample Tube".[17]
-
3. Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of Rifamycin B in the unknown sample using the linear regression equation of the calibration curve.
Figure 3: A generalized experimental workflow for the production and isolation of Rifamycin B.
Conclusion
The discovery and development of rifamycin antibiotics stand as a testament to the power of natural product screening and the subsequent ingenuity of medicinal chemistry. From a soil microorganism to a cornerstone of modern chemotherapy, the journey of rifamycins has provided invaluable tools in the fight against infectious diseases. This technical guide has provided an in-depth overview of the historical context, biosynthetic origins, and key experimental methodologies related to these remarkable compounds. It is our hope that this information will serve as a valuable resource for researchers and professionals in the field, fostering further innovation in the development of new and improved antimicrobial agents.
References
- 1. Enhanced rifamycin SV production by submerged fermentation using Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. In vitro activity of rifaximin against clinical isolates of Escherichia coli and other enteropathogenic bacteria isolated from travellers returning to the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Rifaximin Resistance in Escherichia coli Associated with Inflammatory Bowel Disease Correlates with Prior Rifaximin Use, Mutations in rpoB, and Activity of Phe-Arg-β-Naphthylamide-Inhibitable Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rifamycin Biosynthesis [faculty.washington.edu]
- 8. In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System [frontiersin.org]
- 11. Minimal inhibitory concentrations of isoniazid, rifampin, ethambutol, and streptomycin against Mycobacterium tuberculosis strains isolated before treatment of patients in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ovid.com [ovid.com]
- 17. benchchem.com [benchchem.com]
Rifampicin: An In-depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a semi-synthetic derivative of rifamycin, has been a cornerstone in the treatment of various bacterial infections for decades. Its potent bactericidal activity, particularly against mycobacteria, is well-established. However, its efficacy extends to a broad range of Gram-positive bacteria, making it a critical agent in managing infections caused by these organisms. This technical guide provides a comprehensive overview of the in vitro activity of this compound against clinically relevant Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action and resistance pathways.
Spectrum of Activity: Quantitative Analysis
The in vitro activity of this compound against a variety of Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Staphylococcus aureus | ≤0.002 - >128 | 0.015 | - | Includes both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. High-level resistance (MIC ≥ 4 µg/mL) is frequently observed.[1][2] |
| Streptococcus pneumoniae | 0.008 - >32 | 0.012 | 0.023 | High-level resistance is defined as MIC ≥4 mg/liter, while low-level resistance is in the range of ≥0.5 and <4 mg/liter.[3][4][5] |
| Enterococcus faecalis | 1 - 16 | 4 | - | Some studies report a median MIC of approximately 0.8 µg/mL. Resistance can emerge rapidly. |
| Enterococcus faecium | 1 - >64 | - | - | Generally exhibits higher resistance levels compared to E. faecalis. |
| Listeria monocytogenes | 0.06 - >32 | - | - | Wild-type strains are typically susceptible, with resistant mutants showing a wide range of MICs.[6][7] |
| Clostridium difficile | ≤0.002 - >256 | - | - | Both susceptible (MIC ≤0.002 µg/mL) and highly resistant (MIC >32 µg/mL) populations exist.[8][9][10] |
| Bacillus subtilis | <0.1 | - | - | Wild-type strains are generally susceptible.[11] |
MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[8] This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis.
Signaling Pathway of this compound's Action
Resistance to this compound in Gram-positive bacteria primarily arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the binding site of this compound, reducing its affinity for the enzyme and thereby rendering it ineffective.
Development of this compound Resistance
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed methodologies for determining the MIC of this compound against Gram-positive bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, to create a high-concentration stock solution (e.g., 1280 µg/mL).[12] For a 50 mg/mL stock in DMSO, dissolve 0.5 g of this compound in 10 mL of DMSO.[8] This stock solution can be stored at -20°C for up to one year.[7][8]
2. Inoculum Preparation:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] A 0.5 McFarland standard is prepared by mixing 0.05 mL of 1.175% barium chloride dihydrate (BaCl₂·2H₂O) with 9.95 mL of 1% sulfuric acid (H₂SO₄).[3] The absorbance of the standard should be between 0.08 and 0.13 at 625 nm.[3]
3. Microtiter Plate Preparation and Inoculation:
-
Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).
-
Dilute the standardized bacterial suspension (from step 2) in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours in ambient air.[12]
5. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity) as detected by the unaided eye.[12] Compare the growth in each well to the growth control well.
Experimental Workflow: Broth Microdilution
Agar Dilution Method
This method involves incorporating this compound into an agar medium, which is then inoculated with the test organism. It is considered a reference method for many bacteria.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.[12]
-
Include a drug-free control plate (growth control).
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
3. Inoculation:
-
Using a multipoint inoculator (replicator), spot a standardized inoculum of approximately 1-2 x 10⁴ CFU onto the surface of each agar plate.[12]
4. Incubation:
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.[12]
5. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, disregarding a single colony or a faint haze.[12]
Conclusion
This compound remains a potent antibiotic against a wide array of Gram-positive bacteria. However, the emergence of resistance is a significant clinical concern. Standardized susceptibility testing, using methods such as broth microdilution and agar dilution, is crucial for guiding appropriate therapeutic use and for ongoing surveillance of resistance patterns. A thorough understanding of its mechanism of action and the genetic basis of resistance is essential for the development of strategies to preserve the efficacy of this important antimicrobial agent and for the discovery of novel therapeutics.
References
- 1. microbiologyclass.net [microbiologyclass.net]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. altuner.me [altuner.me]
- 4. food.dtu.dk [food.dtu.dk]
- 5. nih.org.pk [nih.org.pk]
- 6. eLabProtocols - browse [elabinventory.com]
- 7. How to make a 50 mg/ml this compound Stock Solution [protocols.io]
- 8. goldbio.com [goldbio.com]
- 9. microbesinfo.com [microbesinfo.com]
- 10. idexx.dk [idexx.dk]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Molecular Basis of Rifampicin's Selective Inhibition of Prokaryotic RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rifampicin, a cornerstone in the treatment of tuberculosis and other bacterial infections, exhibits remarkable selectivity for prokaryotic RNA polymerase (RNAP) over its eukaryotic counterparts. This specificity is fundamental to its clinical efficacy and low host toxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this selectivity. We will delve into the structural disparities between prokaryotic and eukaryotic RNAPs, pinpoint the precise this compound binding site on the bacterial enzyme, and elucidate the inhibitory action of the drug. Furthermore, this guide presents a compilation of quantitative data on this compound's activity against wild-type and resistant bacterial strains, alongside detailed protocols for key experimental techniques used to investigate these interactions. Visualizations of the mechanism of action, experimental workflows, and the structural basis for selectivity are provided to facilitate a comprehensive understanding.
Introduction
The imperative for selective toxicity is a guiding principle in the development of antimicrobial agents. This compound, a member of the rifamycin class of antibiotics, exemplifies this principle through its potent inhibition of bacterial transcription while leaving the host's transcriptional machinery largely unaffected. This selectivity arises from subtle yet critical structural differences in the RNA polymerase enzymes of prokaryotes and eukaryotes. Understanding the molecular basis of this specificity is paramount for the rational design of novel antibiotics and for combating the growing threat of antimicrobial resistance.
This guide will provide a detailed examination of the structural and functional aspects of this compound's interaction with prokaryotic RNAP, offering a valuable resource for researchers in microbiology, structural biology, and drug discovery.
The Mechanism of this compound Action and the Structural Basis for Selectivity
This compound's bactericidal activity stems from its ability to bind to the β subunit of bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2] This binding event does not prevent the initiation of transcription but rather physically obstructs the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[3][4] This steric hindrance prevents the formation of a stable transcription elongation complex, leading to the cessation of RNA synthesis and ultimately, bacterial cell death.[5]
The this compound binding pocket is situated deep within the DNA/RNA channel of the RNAP β subunit, approximately 12 Å away from the enzyme's active site.[4][6] The remarkable selectivity of this compound is attributed to significant differences in the amino acid residues that constitute this binding pocket in prokaryotic versus eukaryotic RNAPs. The binding affinity of this compound for prokaryotic RNAP is substantially higher than for its eukaryotic counterparts.[7][8]
Below is a diagram illustrating the mechanism of this compound inhibition.
The key to this compound's selectivity lies in the amino acid sequence of the binding pocket. Below is a conceptual representation of the structural differences.
Quantitative Data on this compound Activity
The inhibitory potency of this compound and its derivatives is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the minimum inhibitory concentration (MIC). These values vary depending on the bacterial species, the specific mutation in the rpoB gene (in the case of resistant strains), and the particular rifamycin compound being tested.
Table 1: IC50 Values of this compound for Wild-Type and Mutant RNA Polymerases
| Organism | RNAP Type | rpoB Mutation | This compound IC50 (µg/mL) | Reference |
| Escherichia coli | Wild-Type | - | <0.1 | [3] |
| Escherichia coli | Mutant | H526Y | >100 | [3] |
| Escherichia coli | Mutant | D516V | 1.0 | [3] |
| Escherichia coli | Mutant | S531F | 8.0 | [3] |
| Mycobacterium tuberculosis | Wild-Type | - | ~0.02 (20 nM) | [7] |
| Mycobacterium tuberculosis | Mutant | D435V | 880 µM | [9] |
| Mycobacterium tuberculosis | Mutant | H445Y | >2 mM | [9] |
| Mycobacterium tuberculosis | Mutant | S450L | 789 µM | [9] |
Table 2: MIC of this compound for Mycobacterium tuberculosis Strains with Different rpoB Mutations
| rpoB Mutation | This compound MIC Range (µg/mL) | Resistance Level | Reference |
| Wild-Type | <0.12 - 0.5 | Susceptible | [2] |
| His445Gln | 0.25 | Low-Level | [2] |
| Various Low-Level | 0.25 - 1.0 | Low-Level | [2] |
| Various High-Level | >16 | High-Level | [2] |
| S450L | ≥128 | High-Level | [10] |
| D435V | 1-8 | Low-Level | [10] |
| H445D/Y/R | ≥128 | High-Level | [10] |
Experimental Protocols
The elucidation of the molecular basis of this compound selectivity has been made possible through a variety of sophisticated experimental techniques. This section provides detailed protocols for some of the key methodologies.
Purification of Bacterial RNA Polymerase
Objective: To obtain highly pure and active RNA polymerase for use in in vitro assays and structural studies. This protocol is adapted for E. coli RNAP.
Materials:
-
E. coli strain overexpressing RNAP (e.g., BL21(DE3) with an expression plasmid)
-
Lysis buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.1 M NaCl, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.5 M NaCl)
-
Elution buffer (50 mM Tris-HCl pH 7.9, 5% glycerol, 1 mM EDTA, 0.1 mM DTT, 0.25 M NaCl, 0.5 M Imidazole)
-
Heparin-Sepharose column
-
Ni-NTA agarose column (if using a His-tagged construct)
-
Sonciator or French press
-
Centrifuge
Procedure:
-
Cell Culture and Lysis:
-
Grow the E. coli culture to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for 3-4 hours at 30°C.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed.
-
-
Affinity Chromatography (for His-tagged RNAP):
-
Load the supernatant onto a Ni-NTA agarose column.
-
Wash the column extensively with wash buffer.
-
Elute the RNAP with elution buffer.
-
-
Heparin-Sepharose Chromatography:
-
Dilute the eluate from the Ni-NTA column to reduce the NaCl concentration.
-
Load the diluted sample onto a Heparin-Sepharose column.
-
Wash the column with a low-salt buffer.
-
Elute the RNAP with a linear gradient of NaCl (e.g., 0.1 M to 1 M).
-
-
Purity and Activity Assessment:
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a storage buffer.
-
Determine the concentration and assess the enzymatic activity using an in vitro transcription assay.
-
In Vitro Transcription Assay to Determine IC50
Objective: To measure the inhibitory effect of this compound on the transcriptional activity of purified RNA polymerase.
Materials:
-
Purified RNA polymerase
-
DNA template with a known promoter (e.g., T7A1 promoter)
-
NTPs (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)
-
This compound stock solution
-
Stop solution (formamide with loading dyes)
-
Denaturing polyacrylamide gel
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing transcription buffer, DNA template, and all NTPs except the radiolabeled one.
-
Aliquot the master mix into separate reaction tubes.
-
Add varying concentrations of this compound to each tube.
-
Add the purified RNA polymerase to each tube and incubate for 10 minutes at 37°C to allow for open complex formation.
-
-
Transcription Initiation:
-
Initiate the transcription reaction by adding the radiolabeled NTP.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts by size on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Quantify the intensity of the full-length transcript bands for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of transcription.[11]
-
Site-Directed Mutagenesis of the rpoB Gene
Objective: To introduce specific mutations into the rpoB gene to study their effect on this compound resistance. This protocol is based on the QuikChange™ method.[12][13][14]
Materials:
-
Plasmid DNA containing the wild-type rpoB gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design:
-
Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
-
Mutagenic PCR:
-
Set up a PCR reaction containing the plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical program would be:
-
Initial denaturation: 95°C for 30 seconds
-
12-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.
-
-
Transformation and Selection:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Plate the transformed cells on selective agar plates (e.g., containing an appropriate antibiotic).
-
Pick individual colonies and isolate the plasmid DNA.
-
-
Verification:
-
Verify the presence of the desired mutation by DNA sequencing.
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures used in the study of this compound's interaction with RNA polymerase.
Conclusion
The selective inhibition of prokaryotic RNA polymerase by this compound is a classic example of targeted antimicrobial therapy. This selectivity is rooted in the distinct structural features of the this compound binding pocket in bacterial RNAP compared to its eukaryotic homologs. The in-depth understanding of this molecular basis, facilitated by the experimental approaches detailed in this guide, is crucial for the ongoing efforts to develop new rifamycin derivatives that can overcome existing resistance mechanisms. The provided quantitative data and detailed protocols serve as a practical resource for researchers aiming to contribute to this critical area of drug discovery. The continued investigation into the intricate interactions between antibiotics and their molecular targets will undoubtedly pave the way for the next generation of life-saving therapeutics.
References
- 1. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism for this compound inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What the Hel: recent advances in understanding this compound resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. Inhibition of RNA Polymerase by this compound and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
The Off-Target Impact of Rifampicin: An In-Depth Technical Guide to its Effects on Host Mitochondrial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rifampicin, a cornerstone antibiotic in the treatment of tuberculosis, primarily targets bacterial DNA-dependent RNA polymerase. However, a growing body of evidence, dating back to the 1970s, reveals a significant off-target effect on host cell mitochondria. This technical guide provides a comprehensive overview of the impact of this compound on host mitochondrial RNA polymerase (POLRMT), detailing the molecular mechanisms of inhibition, downstream cellular consequences, and relevant experimental protocols. This document is intended to serve as a resource for researchers investigating drug-induced mitochondrial toxicity, scientists in drug development, and professionals seeking a deeper understanding of the pleiotropic effects of antimicrobial agents.
Introduction: this compound's Mitochondrial Liability
While highly effective against mycobacteria, this compound's therapeutic window is influenced by its interaction with host cellular machinery. Notably, this compound has been shown to inhibit the activity of the host's mitochondrial RNA polymerase, the sole enzyme responsible for transcribing the mitochondrial genome.[1][2][3][4][5] This inhibition disrupts the synthesis of essential mitochondrial messenger RNAs (mt-mRNAs), transfer RNAs (mt-tRNAs), and ribosomal RNAs (mt-rRNAs), which are critical for the production of protein subunits of the electron transport chain (ETC) and ATP synthase. The resulting mitochondrial dysfunction can lead to a cascade of adverse cellular events, including impaired energy metabolism, oxidative stress, and apoptosis.[6][7] Understanding the specifics of this off-target interaction is crucial for predicting and mitigating potential toxicities associated with this compound and for the development of safer antimicrobial therapies.
Mechanism of Action: Inhibition of Mitochondrial Transcription
This compound exerts its inhibitory effect on mitochondrial RNA polymerase in a concentration-dependent manner.[2] While the precise structural details of this compound's interaction with the single-subunit POLRMT are not as well-elucidated as its binding to the multi-subunit bacterial RNA polymerase, early studies demonstrated a direct inhibition of RNA synthesis in isolated rat liver mitochondria.[2][8] This inhibition leads to a reduction in the pool of mitochondrial transcripts, thereby compromising the synthesis of essential mitochondrial proteins.
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction:
Quantitative Data on this compound's Mitochondrial Effects
The downstream consequences of this inhibition, however, have been quantified in several studies. These effects are summarized in the table below.
| Parameter | Cell/System Type | This compound Concentration | Observed Effect | Reference |
| Mitochondrial RNA Synthesis | Isolated rat cardiac and hepatic mitochondria | Concentration-dependent | Inhibition | [2] |
| Mitochondrial Protein Synthesis | Rat thymocytes | Dose-dependent | Decrease | [9] |
| ATP Synthesis | Isolated rat cardiac and hepatic mitochondria | Not specified | Inhibition | [2] |
| Mitochondrial Membrane Potential | QSG7701 human hepatocyte cell line | 0.24 mM (72h) | Substantially lower | [10][11] |
| Reactive Oxygen Species (ROS) Production | QSG7701 human hepatocyte cell line | 0.24 mM (72h) | Bright luminescence (increase) | [10][11] |
| Cytochrome c Release | SPEV kidney epithelial cell line | Not specified | Observed | [1][3][4] |
| Apoptosis | QSG7701 human hepatocyte cell line | 0.24 mM (72h) | Increased proportion of apoptotic cells | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.
Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified mitochondrial fraction from cultured cells for downstream assays.
Workflow for Mitochondrial Isolation:
Materials:
-
Cultured cells (e.g., HepG2, HEK293T)
-
Phosphate-buffered saline (PBS), ice-cold
-
Hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM KCl, 0.15 mM MgCl2)
-
Hypertonic buffer (e.g., 2.5 M Sucrose)
-
Mitochondrial isolation buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
Protocol:
-
Harvest cells grown to 70-80% confluency and wash the cell pellet with ice-cold PBS.[12][13][14]
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 10-15 minutes to allow cells to swell.[12]
-
Homogenize the swollen cells using a pre-chilled Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized for the cell type to ensure efficient cell lysis with minimal mitochondrial damage.[12][13]
-
Immediately after homogenization, add hypertonic buffer to restore isotonicity and prevent mitochondrial swelling.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.[13]
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the mitochondria.[13]
-
Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet with mitochondrial isolation buffer.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications, such as an in vitro transcription assay or measurement of ATP synthesis.
In Vitro Mitochondrial Transcription Assay
Objective: To measure the synthesis of RNA by isolated mitochondria in the presence and absence of this compound.
Protocol (Non-Radioactive Click-Chemistry Approach): This protocol is adapted from a non-radioactive method utilizing click chemistry.[15][16][17]
Materials:
-
Isolated mitochondria
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, and NTPs: ATP, GTP, CTP)
-
Azide-modified UTP (e.g., 5-ethynyluridine-5'-triphosphate)
-
This compound stock solution
-
RNA purification kit
-
Click-chemistry reagents (e.g., a fluorescent alkyne)
-
Fluorescence plate reader or gel imaging system
Procedure:
-
Set up the in vitro transcription reaction in a microcentrifuge tube on ice. A typical reaction mixture includes isolated mitochondria, transcription buffer, and the azide-modified UTP.
-
Prepare a series of reactions with varying concentrations of this compound (and a vehicle control).
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for RNA synthesis.
-
Stop the reaction and purify the newly synthesized RNA using an RNA purification kit.
-
Perform a click-chemistry reaction by adding a fluorescent alkyne to the purified RNA. This will covalently attach the fluorescent probe to the azide-modified uracil incorporated into the RNA.
-
Quantify the amount of newly synthesized RNA by measuring the fluorescence intensity using a plate reader or by visualizing the RNA on a gel followed by densitometry.
-
Plot the percentage of inhibition of RNA synthesis against the this compound concentration to determine the IC50 value.
Measurement of Mitochondrial Protein Synthesis
Objective: To assess the impact of this compound on the synthesis of proteins encoded by the mitochondrial genome.
Protocol (Based on Dose-Response Inhibition): [9]
-
Culture cells (e.g., rat thymocytes or HepG2 cells) in appropriate media.
-
Treat the cells with a range of this compound concentrations for a specified duration.
-
Lyse the cells and isolate the mitochondrial fraction.
-
Measure the incorporation of a labeled amino acid (e.g., [35S]-methionine) into newly synthesized mitochondrial proteins by scintillation counting or autoradiography.
-
Normalize the results to the total protein concentration in each sample.
-
Plot the percentage of inhibition of protein synthesis against the this compound concentration to generate a dose-response curve.
Downstream Consequences of Mitochondrial RNA Polymerase Inhibition
The inhibition of mitochondrial transcription by this compound sets off a chain of events that compromise mitochondrial and cellular health.
Impaired Energy Metabolism
A direct consequence of reduced mitochondrial protein synthesis is the impaired assembly and function of the electron transport chain and ATP synthase. This leads to a decrease in cellular ATP production, which can have profound effects on energy-dependent cellular processes.[2]
Increased Oxidative Stress
Dysfunctional ETC complexes can lead to an increased leakage of electrons, which then react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS).[10][11] This state of oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Induction of Apoptosis
The accumulation of ROS and the decrease in mitochondrial membrane potential can trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the intermembrane space into the cytosol, which then activates the caspase cascade, leading to programmed cell death.[1][3][4][6][7]
Conclusion and Future Directions
The off-target effect of this compound on host mitochondrial RNA polymerase is a critical consideration in its clinical use and in the development of new antimicrobial agents. The resulting mitochondrial dysfunction contributes to the drug's toxicity profile, particularly hepatotoxicity. This technical guide has summarized the current understanding of this phenomenon, provided relevant experimental protocols, and highlighted the key downstream cellular consequences.
Future research should focus on:
-
Quantitative Characterization: Determining the precise IC50 values of this compound and its derivatives for mitochondrial RNA polymerase from various species, including humans.
-
Structural Biology: Elucidating the three-dimensional structure of this compound in complex with POLRMT to understand the molecular basis of inhibition and guide the design of safer analogs.
-
Development of Safer Alternatives: Designing new rifamycin derivatives that exhibit high affinity for bacterial RNA polymerase but minimal interaction with the host mitochondrial enzyme.
By deepening our understanding of the molecular toxicology of existing drugs like this compound, the scientific community can work towards the development of more effective and safer therapies for infectious diseases.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. The effect of this compound on mitochondrial RNA polymerase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies with this compound on the stability of heart mitochondrial RNA [periodicos.capes.gov.br]
- 4. Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Understanding and Exploiting the Effect of Tuberculosis Antimicrobials on Host Mitochondrial Function and Bioenergetics [frontiersin.org]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. Mitochondria are targets for the antituberculosis drug this compound in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. This compound inhibition of protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial Damage and Drp1 Overexpression in this compound- and Isoniazid-induced Liver Injury Cell Model [xiahepublishing.com]
- 11. Mitochondrial Damage and Drp1 Overexpression in this compound- and Isoniazid-induced Liver Injury Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drexel.edu [drexel.edu]
- 13. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols · Benchling [benchling.com]
- 15. Mitochondrial Transcription: A click-chemistry derived detection methodology forgoing the use of radiation in in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitochondrial Transcription: A Click-Chemistry Derived Detection Methodology Forgoing the Use of Radiation in <em>In Vitro</em> Analyses - ProQuest [proquest.com]
- 17. discovery.researcher.life [discovery.researcher.life]
Off-Target Effects of Rifampicin in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a cornerstone in the treatment of tuberculosis, exerts its primary therapeutic effect through the inhibition of bacterial DNA-dependent RNA polymerase.[1] However, its interaction with mammalian cells extends far beyond this intended target, leading to a complex profile of off-target effects. These effects, primarily driven by its potent activation of the pregnane X receptor (PXR), have significant implications for drug-drug interactions, cellular homeostasis, and potential toxicity. This guide provides a comprehensive technical overview of the core off-target effects of this compound in mammalian cells, detailing the underlying molecular mechanisms, experimental methodologies for their investigation, and quantitative data from key studies.
Core Off-Target Effects of this compound
The off-target effects of this compound are multifaceted, impacting several critical cellular processes. The most well-documented of these is the induction of drug-metabolizing enzymes and transporters through the activation of the nuclear receptor PXR.[2][3] Additionally, this compound exhibits significant immunomodulatory properties, influences cellular stress responses such as endoplasmic reticulum (ER) stress, and can induce mitochondrial dysfunction.[4][5][6]
Pregnane X Receptor (PXR) Activation and Induction of Drug Metabolism
This compound is a potent agonist of the human pregnane X receptor (PXR, NR1I2), a key transcriptional regulator of xenobiotic and endobiotic metabolism.[2][3] Upon binding this compound in the cytoplasm, PXR translocates to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to PXR response elements in the promoter regions of target genes, leading to their transcriptional activation.[2]
The primary consequence of PXR activation by this compound is the induction of a wide array of genes involved in drug metabolism and transport. This includes Phase I cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily, Phase II conjugation enzymes, and drug transporters like P-glycoprotein.[3][7] This induction accelerates the metabolism and clearance of numerous co-administered drugs, potentially leading to therapeutic failure.[1]
References
- 1. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Roles of this compound in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulating activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Involvement of endoplasmic reticulum stress in this compound-induced liver injury [frontiersin.org]
- 6. Mitochondria are targets for the antituberculosis drug this compound in cultured epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
Rifampicin's Role as an Inducer of Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of rifampicin's potent and well-documented role as an inducer of cytochrome P450 (CYP) enzymes. This compound's broad-spectrum inducing effects, primarily on CYP3A4, but also on other isoforms such as CYP2C8, CYP2C9, and CYP2B6, make it a critical compound of study in the fields of drug metabolism, pharmacokinetics, and drug-drug interactions.[1][2][3] Understanding the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound-mediated CYP induction is paramount for predicting and mitigating adverse drug reactions and ensuring therapeutic efficacy.
Molecular Mechanism of Induction: The Pregnane X Receptor (PXR) Pathway
The principal mechanism by which this compound induces CYP enzymes is through the activation of the nuclear receptor, Pregnane X Receptor (PXR), also known as NR1I2.[4][5] PXR functions as a xenobiotic sensor, detecting the presence of foreign substances and subsequently upregulating the expression of genes involved in their metabolism and elimination.[6]
The activation of PXR by this compound initiates a cascade of molecular events leading to the increased transcription of target genes, most notably CYP3A4.[1][4] Upon binding to this compound in the cytoplasm, PXR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This PXR-RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes.[6][7] The binding of the PXR-RXR heterodimer to the response element, along with the recruitment of coactivators like steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), initiates the transcription of downstream genes, including various CYP enzymes.[8][9]
Quantitative Data on this compound-Mediated CYP Induction
The inducing effect of this compound on various CYP isoforms has been quantified in numerous in vitro and in vivo studies. The following tables summarize these findings, providing a comparative overview of the magnitude of induction across different experimental systems.
In Vitro Induction in Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro assessment of CYP induction potential.[10][11]
| CYP Isoform | This compound Concentration (µM) | Fold Induction (mRNA) | Fold Induction (Activity) | Reference(s) |
| CYP3A4 | 10 | ~150 | - | [8] |
| CYP3A4 | 10 | 80 | - | [12][13] |
| CYP3A4 | 10 | 45.9 | - | [14] |
| CYP3A4 | 10 | 36 | 9.8 | [15] |
| CYP3A4 | 0.5 - 10 | Concentration-dependent | - | [12][13] |
| CYP2C8 | Not Specified | - | Increased | [16] |
| CYP2C9 | Not Specified | - | Increased | [16] |
| CYP2B6 | Not Specified | Induced | Induced | [1][17] |
In Vivo Induction in Humans
Clinical studies in healthy subjects provide definitive evidence of this compound's inductive effects.
| CYP Isoform | This compound Dose | Fold Induction (Activity/Clearance) | Measurement Method | Reference(s) |
| CYP3A4 | 600 mg/day | ~3-fold increase in propranolol clearance | Propranolol clearance | [1] |
| CYP3A4 | 600 mg/day | 3.3-fold increase in protein expression | Intestinal enterocytes | [16] |
| CYP3A4 | 500 mg/day | 4-fold | Quinine:3'-hydroxyquinine ratio & 4β-hydroxycholesterol | [18] |
| CYP2C9 | 500 mg/day | 1.4-fold | Losartan metabolic ratio | [18] |
| CYP2C19 | 500 mg/day | 4.2-fold | Omeprazole metabolic ratio | [18] |
| CYP1A2 | 500 mg/day | 1.2-fold | Caffeine metabolic ratio | [18] |
| CYP2C8 | 600 mg/day | Increased protein expression | Intestinal enterocytes | [16] |
In Vivo Induction in Humanized Mouse Models
Chimeric mice with humanized livers serve as a valuable preclinical model to study human-specific drug metabolism.
| CYP Isoform | This compound Treatment | Fold Induction (mRNA) | Fold Induction (Protein) | Fold Induction (Activity) | Reference(s) |
| CYP3A4 | Not Specified | 8.2 to 22.1 | 3.0 to 9.8 | 5.2 to 12.0 | [19] |
Experimental Protocols
The assessment of CYP induction potential is a critical component of drug development and regulatory submissions.[20][21] Below are detailed methodologies for key experiments used to evaluate this compound's inducing effects.
In Vitro CYP Induction in Plated Primary Human Hepatocytes
This protocol outlines the standard procedure for assessing CYP induction in cryopreserved primary human hepatocytes.[10][22][23]
3.1.1 Materials
-
Cryopreserved plateable primary human hepatocytes[10]
-
Collagen-coated multi-well plates (e.g., 24- or 48-well)[10]
-
Hepatocyte thawing and plating media
-
Hepatocyte maintenance/incubation medium (e.g., Williams' Medium E with supplements)[10]
-
Extracellular matrix (e.g., Geltrex™ or Collagen I)[10]
-
This compound (positive control) and test compounds
-
Vehicle control (e.g., DMSO, not to exceed 0.1% v/v)[22]
-
CYP probe substrate cocktail (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, midazolam for CYP3A4)[22]
-
Lysis buffer for RNA isolation or appropriate buffer for activity assays
-
LC-MS/MS system for metabolite quantification[24]
3.1.2 Methodology
-
Hepatocyte Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them on collagen-coated plates at a predetermined density. Allow cells to attach for several hours.
-
Matrix Overlay: After attachment, overlay the hepatocyte monolayer with a layer of extracellular matrix to maintain cell morphology and function.[10]
-
Induction Period: After a recovery period (typically 24 hours), replace the medium with fresh maintenance medium containing the test compound, this compound (as a positive control), or vehicle control. Treatment is typically conducted for 48-72 hours, with fresh medium and compound added every 24 hours.[25]
-
Endpoint Assessment (mRNA or Activity):
-
mRNA Quantification: At the end of the induction period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4), normalized to a housekeeping gene.[26]
-
Enzymatic Activity Measurement: Wash the cells and incubate them with a cocktail of CYP-specific probe substrates for a defined period.[22] Collect the supernatant and quantify the formation of specific metabolites using a validated LC-MS/MS method.[22][24]
-
-
Data Analysis: Calculate the fold induction by comparing the mRNA levels or enzyme activity in compound-treated cells to that in vehicle-treated cells.[26]
PXR Activation Reporter Gene Assay
Reporter gene assays provide a high-throughput method to specifically assess the activation of PXR by a test compound.[27][28]
3.2.1 Materials
-
Expression vector containing the full-length human PXR cDNA[28]
-
Reporter vector containing a PXR-responsive promoter (e.g., from the CYP3A4 gene) driving a reporter gene (e.g., luciferase)[28]
-
Transfection reagent
-
Cell culture medium and plates
-
This compound (positive control) and test compounds
3.2.2 Methodology
-
Cell Culture and Transfection: Culture hepatoma cells to an appropriate confluency. Co-transfect the cells with the PXR expression vector and the reporter vector using a suitable transfection reagent. A control vector (e.g., expressing β-galactosidase) may be included to normalize for transfection efficiency.
-
Compound Treatment: After a recovery period post-transfection (typically 24 hours), treat the cells with various concentrations of the test compound, this compound, or vehicle control for 24-48 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter gene activity to the control vector activity (if used). Calculate the fold activation relative to the vehicle control. Dose-response curves can be generated to determine EC50 values.[28]
Conclusion
This compound is a potent, broad-spectrum inducer of cytochrome P450 enzymes, acting primarily through the activation of the PXR nuclear receptor. Its profound effect, especially on CYP3A4, underscores the critical need for thorough evaluation of drug-drug interaction potential for any new chemical entity. The experimental protocols detailed in this guide, from the gold-standard primary human hepatocyte assays to high-throughput reporter gene assays, provide the necessary framework for researchers and drug development professionals to accurately characterize the CYP induction profile of investigational drugs, using this compound as a benchmark positive control. This comprehensive understanding is essential for the safe and effective development of new therapeutics.
References
- 1. Roles of this compound in drug-drug interactions: underlying molecular mechanisms involving the nuclear pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interactions with this compound : clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 5. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of this compound on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytochrome P450 induction by this compound in healthy subjects: determination using the Karolinska cocktail and the endogenous CYP3A4 marker 4beta-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 24. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. bioivt.com [bioivt.com]
- 27. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 28. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. indigobiosciences.com [indigobiosciences.com]
Methodological & Application
Application Notes and Protocols for Inhibiting Protein Expression in E. coli with Rifampicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription.[1] This direct inhibition of RNA synthesis leads to a subsequent and rapid cessation of protein expression.[1][2] This characteristic makes this compound a valuable tool in molecular biology and drug development for studying protein turnover, regulating the expression of toxic proteins, and identifying the targets of novel antibacterial agents. This document provides detailed protocols for the use of this compound to inhibit protein expression in Escherichia coli, a model organism for many biological studies.
Mechanism of Action
This compound specifically targets the β-subunit of the bacterial RNA polymerase (RNAP), encoded by the rpoB gene.[3] By binding to a pocket within the DNA/RNA channel of the enzyme, this compound physically obstructs the path of the elongating RNA molecule once it reaches a length of 2-3 nucleotides.[4] This steric hindrance prevents the formation of a stable transcription initiation complex and effectively halts the synthesis of new mRNA molecules.[1][4] Consequently, the pool of available transcripts for translation diminishes, leading to a global shutdown of protein synthesis. The inhibition of transcription initiation is rapid and potent, making this compound an effective tool for achieving a synchronous halt to gene expression.[2]
Quantitative Data Summary
The efficacy of this compound in inhibiting E. coli growth and, by extension, protein synthesis is concentration-dependent. The following tables summarize key quantitative data gathered from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for E. coli
| Strain | Medium | MIC (µg/mL) | Reference |
| E. coli NCTC 10418 | Iso-Sensitest broth | 8 | [3] |
| E. coli K-12 | LB broth | 0-12 | |
| E. coli MG1655 | LB medium | ~25 | [5] |
Table 2: Time-Killing Kinetics of this compound against E. coli
| Concentration (µg/mL) | Time (hours) | Log10 CFU/mL Reduction |
| 4 | 6 | Biphasic killing observed, with initial reduction followed by potential regrowth |
| 16 | 6 | Significant reduction in viable cells |
| 32 | 6 | Greater reduction in viable cells compared to 16 µg/mL |
Note: The killing kinetics of this compound can be complex, sometimes showing a biphasic pattern where an initial rapid killing is followed by a slower phase or even regrowth, potentially due to the emergence of resistant or persistent cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted to the desired working concentration for experiments.
Materials:
-
This compound powder (CAS 13292-46-1)
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Preparation of 50 mg/mL stock in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 50 mg of this compound powder.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. The solution will have a characteristic reddish-orange color.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.[2]
-
Note: this compound may precipitate upon freezing. Before use, thaw an aliquot and ensure it is fully redissolved by vortexing.[2]
-
-
Preparation of 16 mg/mL stock in Methanol:
Protocol 2: Inhibition of Protein Expression in E. coli
This protocol details the steps for treating an actively growing E. coli culture with this compound to inhibit protein synthesis.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or other suitable growth medium
-
Shaking incubator
-
Spectrophotometer
-
This compound stock solution (from Protocol 1)
-
Sterile culture tubes or flasks
Procedure:
-
Inoculation and Growth of E. coli Culture:
-
Inoculate 5 mL of LB broth with a single colony of E. coli from a fresh agar plate.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture 1:100 into a larger volume of fresh, pre-warmed LB broth (e.g., 50 mL in a 250 mL flask).
-
Incubate at 37°C with shaking.
-
-
Monitoring Bacterial Growth:
-
Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) at regular intervals (e.g., every 30-60 minutes).
-
-
Addition of this compound:
-
When the culture reaches the mid-logarithmic growth phase (typically an OD600 of 0.4-0.6), add the this compound stock solution to the desired final concentration. A common working concentration to ensure robust inhibition of transcription is 100-200 µg/mL.
-
For example, to achieve a final concentration of 150 µg/mL in a 50 mL culture, add 150 µL of a 50 mg/mL this compound stock solution.
-
Immediately after adding this compound, swirl the flask gently to ensure even distribution.
-
-
Incubation and Sampling:
-
Continue to incubate the culture at 37°C with shaking.
-
Collect samples at various time points post-rifampicin addition (e.g., 0, 5, 15, 30, and 60 minutes) for analysis of protein expression. The exact time points will depend on the specific research question.
-
For each sample, transfer a defined volume of culture (e.g., 1 mL) to a microcentrifuge tube and immediately place it on ice to halt further cellular processes.
-
Protocol 3: Analysis of Protein Synthesis Inhibition by SDS-PAGE and Coomassie Staining
This protocol provides a straightforward method to visualize the global inhibition of protein synthesis.
Materials:
-
E. coli samples collected in Protocol 2
-
Centrifuge
-
Phosphate-buffered saline (PBS)
-
2x Laemmli sample buffer
-
Heating block or water bath
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Centrifuge the collected E. coli samples at 13,000 rpm for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of 2x Laemmli sample buffer. The volume can be adjusted based on the size of the pellet.
-
Boil the samples at 95-100°C for 5-10 minutes to lyse the cells and denature the proteins.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet any insoluble debris.
-
-
SDS-PAGE:
-
Load equal volumes (e.g., 10-15 µL) of the supernatant from each time point onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Coomassie Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Visually inspect the gel. A general decrease in the intensity of most protein bands over time after this compound addition indicates successful inhibition of protein synthesis.
-
Protocol 4: Quantitative Analysis of Protein Synthesis Inhibition using ³⁵S-Methionine Pulse-Labeling
This protocol allows for a more sensitive and quantitative measurement of new protein synthesis.
Materials:
-
E. coli culture treated with this compound (from Protocol 2)
-
³⁵S-Methionine
-
Trichloroacetic acid (TCA)
-
Glass microfiber filters
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Pulse-Labeling:
-
At each desired time point after this compound addition, transfer a 1 mL aliquot of the culture to a new tube.
-
Add a small amount of ³⁵S-Methionine (e.g., 1-10 µCi) to each aliquot.
-
Incubate for a short period (the "pulse"), for example, 2-5 minutes, at 37°C with shaking.
-
-
Stopping the Labeling Reaction:
-
After the pulse, stop the incorporation of the radiolabel by adding an equal volume of cold 10% TCA.
-
Incubate on ice for at least 30 minutes to precipitate the proteins.
-
-
Sample Collection and Washing:
-
Collect the precipitated proteins by vacuum filtration through a glass microfiber filter.
-
Wash the filters several times with cold 5% TCA to remove any unincorporated ³⁵S-Methionine.
-
Wash once with ethanol to dry the filters.
-
-
Quantification:
-
Place each filter in a scintillation vial with an appropriate amount of scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
A decrease in the counts per minute (CPM) over the time course of this compound treatment indicates a reduction in the rate of protein synthesis.
-
Visualizations
Caption: Mechanism of this compound-mediated inhibition of protein synthesis.
Caption: General experimental workflow for this compound treatment and analysis.
References
- 1. This compound inhibition of ribonucleic acid and protein synthesis in normal and ethylenediaminetetraacetic acid-treated Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. toku-e.com [toku-e.com]
- 5. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rifampicin In Vitro Transcription Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for performing an in vitro transcription assay to evaluate the inhibitory effects of Rifampicin on bacterial RNA polymerase (RNAP). This assay is a fundamental tool for studying transcription mechanisms and for the discovery and characterization of antimicrobial agents that target bacterial transcription. The protocol includes methodologies for template preparation, transcription reaction setup, and analysis of results, supported by quantitative data and visual diagrams of the workflow and mechanism of action.
Introduction
In vitro transcription assays are essential for dissecting the molecular mechanisms of gene expression.[1] They allow for the study of transcription initiation, elongation, and termination in a controlled environment. This compound is a potent, broad-spectrum antibiotic that specifically inhibits bacterial DNA-dependent RNA polymerase.[2][3] Its mechanism involves binding to the β-subunit of the RNAP, thereby blocking the synthesis of RNA.[2][4] This assay measures the ability of RNAP to synthesize an RNA transcript from a DNA template in the presence and absence of this compound, allowing for the quantification of its inhibitory activity. The typical output is the analysis of radiolabeled transcripts via gel electrophoresis.[1]
Mechanism of Action of this compound
This compound inhibits bacterial RNA synthesis by binding to the beta subunit of the DNA-dependent RNA polymerase.[2][3] This interaction does not prevent the formation of the initial phosphodiester bond but physically obstructs the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides.[2][4] This steric hindrance prevents the promoter escape, leading to the release of short, abortive RNA fragments and halting further transcription.[5] The binding site for this compound is located deep within the DNA/RNA channel of the RNAP, approximately 12 Å away from the enzyme's active site.[2][4] Because of sequence divergence between bacterial and mammalian RNAPs, this compound is highly selective for the prokaryotic enzyme, making it an effective antibacterial agent.[3][6]
Experimental Design and Workflow
The assay involves several key stages: preparation of a linear DNA template containing a promoter, formation of the RNAP holoenzyme, initiation of transcription to form an open complex, addition of nucleotides to allow elongation, and subsequent analysis of the RNA products. This compound is added before the elongation step to assess its effect on transcription initiation and promoter escape.
Materials and Reagents
Reagent Preparation and Storage
| Reagent | Stock Concentration | Storage Temperature | Notes |
| 10x Transcription Buffer | 10x | -20°C | 400 mM Tris-HCl (pH 7.9), 1.6 M KCl, 100 mM MgCl₂, 10 mM DTT, 50% glycerol.[1] Prepare with DEPC-treated water. |
| NTP Mix (ATP, GTP, CTP) | 10 mM each | -20°C | |
| UTP | 2.5 mM | -20°C | |
| [α-³²P] UTP | 3000 Ci/mmol, 10 mCi/ml | -20°C | Follow all institutional guidelines for handling radioactive materials.[1] |
| RNAP Core Enzyme (E. coli) | 1 µM (e.g., 2.5 mg/ml) | -80°C | Activity of the enzyme preparation is critical for success.[7] |
| Sigma-70 (σ⁷⁰) Factor | 3 µM | -80°C | |
| Linear DNA Template | 500 nM | -20°C | PCR-purified product with a strong promoter (e.g., λ PR).[1][7] |
| This compound | 2.5 mg/ml in DMSO | -20°C | Protect from light. |
| Heparin | 1 mg/ml in water | -20°C | Can be used as an alternative to this compound to block re-initiation.[7] |
| RNase Inhibitor | 40 U/µl | -20°C | Optional, but recommended to prevent RNA degradation.[1] |
| 2x RNA Loading Buffer | 2x | Room Temperature | 95% formamide, 0.05% bromophenol blue, 0.05% xylene cyanol, 18 mM EDTA.[1] |
Detailed Experimental Protocol
Caution: This protocol involves the use of the radioactive isotope ³²P. All appropriate safety measures, including personal protective equipment and proper waste disposal, must be followed.[1]
Preparation of DNA Template
-
Amplify a linear DNA fragment (~200-500 bp) containing a strong bacterial promoter (e.g., λ PR) using PCR.[1]
-
Purify the PCR product using a standard PCR clean-up kit according to the manufacturer's instructions.[1]
-
Elute the DNA in RNase-free water or transcription buffer.
-
Quantify the DNA concentration using a fluorospectrometer. The quality of the template DNA is crucial for optimal results.[7]
Transcription Initiation Assay
This protocol is for a final reaction volume of 20 µl. Prepare a master mix for multiple reactions where appropriate.
-
Formation of RNAP Holoenzyme: In a 1.5 ml microfuge tube on ice, combine:
-
1 µl RNAP Core Enzyme (1 µM)
-
1 µl σ⁷⁰ Factor (3 µM)
-
Incubate on ice for 10 minutes.[1]
-
-
Formation of Open Complex: To the holoenzyme mixture, add:
-
1 µl Linear DNA Template (500 nM)
-
Incubate at 37°C for 5 minutes.[1] This allows the holoenzyme to bind the promoter and melt the DNA.
-
-
This compound Treatment:
-
Test Reaction: Add 1 µl of this compound (final concentration ~50 µg/ml).[1]
-
Control Reaction: Add 1 µl of DMSO (vehicle control).
-
Incubate at room temperature for 5 minutes.
-
-
Transcription Reaction: Prepare a reaction mixture containing:
-
2 µl of 10x Transcription Buffer
-
1 µl of 1 mg/ml Heparin (to prevent re-initiation)
-
1 µl of NTP mix (10 mM each of ATP, GTP, CTP)
-
1 µl of UTP (2.5 mM)
-
1 µl of [α-³²P] UTP
-
Add RNase-free water to bring the total volume of the reaction mixture to 16 µl.
-
Add the 16 µl reaction mixture to the 4 µl open complex from step 3.
-
-
Incubation: Incubate the final 20 µl reaction at 37°C for 20 minutes.[1]
-
Quenching: Stop the reaction by adding 20 µl of 2x RNA Loading Buffer.[1]
Analysis of Transcription Products
-
Prepare a denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea) in 1x TBE buffer.
-
Heat the quenched samples at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto the gel and run at a constant power until the bromophenol blue dye reaches the bottom of the gel.
-
Disassemble the gel apparatus, wrap the gel in plastic wrap, and expose it to a phosphor screen or X-ray film.
-
Analyze the resulting bands. The control lane should show a distinct band corresponding to the full-length run-off transcript. The this compound-treated lane should show a significant reduction or complete absence of this band.
Data Interpretation and Quantitative Analysis
The inhibitory effect of this compound is observed as a dose-dependent decrease in the intensity of the full-length transcript band. For quantitative analysis, the band intensities can be measured using densitometry software (e.g., ImageJ). The 50% effective concentration (EC₅₀) for E. coli RNAP is approximately 20 nM.[6][8]
| Parameter | Condition | Expected Outcome |
| Control Reaction | No this compound | Strong band corresponding to the full-length RNA transcript. |
| Test Reaction | With this compound (~50 µg/ml) | Significant reduction or absence of the full-length transcript band. |
| Titration | Increasing this compound Conc. | Dose-dependent decrease in the intensity of the transcript band. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No transcript in control lane | Inactive RNAP or σ⁷⁰ factor. | Use a fresh or newly validated batch of enzyme/factor. |
| Poor quality DNA template. | Re-purify the DNA template; check for degradation on an agarose gel. | |
| Incorrect buffer composition. | Prepare fresh 10x Transcription Buffer. | |
| High background/smeared lanes | RNase contamination. | Use RNase inhibitors, wear gloves, and use RNase-free tips and tubes.[1] |
| DNA template degradation. | Check template integrity. | |
| No inhibition by this compound | Inactive this compound. | Use a fresh stock of this compound; ensure proper storage. |
| This compound-resistant RNAP mutant. | Sequence the rpoB gene of the source organism if not using commercial RNAP. |
References
- 1. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of RNA Polymerase by this compound and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rifampicin Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin is a potent, broad-spectrum antibiotic belonging to the rifamycin class of drugs. It is a cornerstone in the treatment of mycobacterial infections, including tuberculosis and leprosy, and is also used for various other bacterial infections. The primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis.[1][2] The emergence of this compound-resistant strains poses a significant challenge to effective antimicrobial therapy, making accurate and standardized methods for determining the minimum inhibitory concentration (MIC) crucial for clinical diagnostics and drug development research.
This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, it includes comprehensive tables of MIC interpretive criteria and quality control ranges.
Mechanism of Action and Resistance
This compound exerts its bactericidal effect by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene.[1][3] This binding physically blocks the elongation of the nascent RNA chain, thus inhibiting transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.[2][3]
Resistance to this compound primarily arises from mutations within the rpoB gene, which alter the drug-binding site on the RNA polymerase, reducing the affinity of this compound for its target.[1][3]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 and EUCAST guidelines for broth microdilution susceptibility testing of aerobic bacteria.[4][5]
Materials
-
This compound powder, analytical grade
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide (DMSO) or methanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains to be tested
-
Quality control (QC) bacterial strains (see Table 2)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
Procedure
1. Preparation of this compound Stock and Working Solutions a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 mg/L) in a suitable solvent. b. Prepare intermediate dilutions from the stock solution in sterile distilled water or broth to achieve the desired concentration range for the assay. The typical testing range for this compound is 0.015 to 32 mg/L.
2. Inoculum Preparation a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13). d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution in Microtiter Plate a. Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column. b. Add 200 µL of the highest concentration of the this compound working solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.
4. Inoculation of the Microtiter Plate a. Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial inoculum, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
5. Controls a. Growth Control: At least one well containing 100 µL of CAMHB and 10 µL of the bacterial inoculum, with no this compound. b. Sterility Control: At least one well containing 110 µL of sterile CAMHB with no bacteria.
6. Incubation a. Seal the microtiter plates or place them in a container to prevent evaporation. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
7. Reading and Interpreting Results a. After incubation, examine the plates for bacterial growth. The sterility control should show no growth, and the growth control should show distinct turbidity. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[3]
Data Presentation
Table 1: this compound MIC Interpretive Criteria (mg/L)
| Organism | CLSI (M100) | EUCAST |
| S | I | |
| Staphylococcus aureus | ≤1 | 2 |
| Coagulase-negative staphylococci | ≤1 | 2 |
| Enterococcus spp. | ≤1 | 2 |
| Streptococcus pneumoniae | ≤1 | 2 |
| Haemophilus influenzae | ≤1 | 2 |
| Mycobacterium tuberculosis | ≤1 | - |
S - Susceptible; I - Intermediate; R - Resistant. A dash (-) indicates that no breakpoints are available.
Table 2: Quality Control (QC) Strains and Expected this compound MIC Ranges (mg/L)
| QC Strain (ATCC Number) | CLSI (M100) MIC Range | EUCAST MIC Range |
| Staphylococcus aureus (29213) | 0.004 - 0.016 | 0.004 - 0.016 |
| Enterococcus faecalis (29212) | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae (49619) | 0.008 - 0.03 | 0.008 - 0.03 |
| Haemophilus influenzae (49247) | 0.25 - 1 | 0.25 - 1 |
| Escherichia coli (25922) | 0.5 - 2 | 0.5 - 2 |
Conclusion
Standardized MIC testing is indispensable for the effective clinical use of this compound and for the surveillance of emerging resistance. The broth microdilution protocol detailed in this document, in conjunction with the provided interpretive criteria and quality control ranges, offers a reliable framework for researchers and clinicians to obtain accurate and reproducible this compound susceptibility data. Adherence to these standardized methods is critical for ensuring the continued efficacy of this important antimicrobial agent.
References
Application Notes and Protocols for Studying the Role of Rifampicin in Bacterial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of bacterial biofilms is a critical area of research in microbiology and infectious disease, as biofilms are a major contributor to persistent and chronic bacterial infections. Rifampicin, a potent bactericidal antibiotic that inhibits bacterial DNA-dependent RNA polymerase, has emerged as a valuable tool for investigating the complex regulatory networks governing biofilm formation. Paradoxically, at sub-inhibitory concentrations (sub-MICs), this compound has been observed to induce or enhance biofilm formation in several bacterial species, most notably Staphylococcus aureus. This phenomenon provides a unique opportunity to dissect the molecular mechanisms that trigger the biofilm phenotype.
The induction of biofilm formation by sub-inhibitory concentrations of this compound is of significant clinical relevance, particularly in the context of medical devices impregnated with this antibiotic to prevent infections.[1][2][3] The sustained, low-level release of this compound from such devices may inadvertently create an environment that promotes biofilm development by colonizing bacteria, potentially leading to device failure and persistent infections.[1][2]
From a research perspective, the use of sub-MICs of this compound allows for the investigation of bacterial stress responses and their impact on lifestyle switches, such as the transition from a planktonic to a sessile, biofilm-associated existence. By acting as a specific stressor that targets a fundamental cellular process (transcription), this compound can be used to probe the signaling pathways that sense and respond to transcriptional stress, leading to the upregulation of biofilm-associated genes.[1][2] Studies have shown that this compound-induced biofilm formation in S. aureus is often associated with the production of a polysaccharide-based matrix, implicating the involvement of the ica operon, which is responsible for the synthesis of the polysaccharide intercellular adhesin (PIA).[1][3]
Furthermore, investigating the genetic and molecular basis of this compound-induced biofilm formation can unveil novel targets for anti-biofilm therapies. Understanding how bacteria modulate their regulatory networks, such as the staphylococcal accessory regulator (sarA) and the accessory gene regulator (agr) quorum-sensing system, in response to this compound can guide the development of strategies to disrupt these pathways and prevent or disperse biofilms.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of sub-inhibitory concentrations of this compound on biofilm formation in Staphylococcus aureus.
Table 1: Effect of Sub-Inhibitory Concentrations of this compound on Biofilm Formation in S. aureus (Non-producers in TSB)
| Isolate | Treatment | Optical Density (OD595) | Percentage Increase in Biofilm Formation |
| Non-clinical | |||
| H03 | Control (TSB) | < 0.300 | - |
| This compound (MIC/2) | 2.715 | ~805% | |
| This compound (MIC/4) | 2.590 | ~763% | |
| H39 | Control (TSB) | < 0.300 | - |
| This compound (MIC/2) | 2.296 | ~665% | |
| This compound (MIC/4) | 2.602 | ~767% | |
| H43 | Control (TSB) | < 0.300 | - |
| This compound (MIC/2) | 2.733 | ~811% | |
| This compound (MIC/4) | 0.587 | ~96% | |
| Clinical | |||
| C10 | Control (TSB) | < 0.300 | - |
| This compound (MIC/2) | ~1.500 | ~400% | |
| C12 | Control (TSB) | < 0.300 | - |
| This compound (MIC/4) | ~1.200 | ~300% | |
| C40 | Control (TSB) | < 0.300 | - |
| This compound (MIC/2) | ~2.800 | ~833% | |
| C50 | Control (TSB) | < 0.300 | - |
| This compound (MIC/2) | ~2.500 | ~733% |
Data adapted from Lima-e-Silva et al., 2017.[1][2][3]
Table 2: Effect of Sub-Inhibitory Concentrations of this compound on a Strong Biofilm Producing S. aureus Isolate
| Isolate | Treatment | Optical Density (OD595) | Percentage Increase in Biofilm Formation |
| H56 | Control (TSB) | 1.554 | - |
| This compound (MIC/2) | ~2.800 | ~80% | |
| This compound (MIC/4) | ~2.800 | ~80% |
Data adapted from Lima-e-Silva et al., 2017.[1][2][3]
Experimental Protocols
Microtiter Plate Biofilm Assay
This protocol is used to quantify the ability of bacteria to form biofilms in a high-throughput manner.
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of TSB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
-
Biofilm Formation:
-
Prepare serial dilutions of this compound in TSB to achieve the desired sub-inhibitory concentrations (e.g., MIC/2, MIC/4, MIC/8, MIC/16).
-
Add 200 µL of the bacterial suspension to each well of the 96-well plate. For testing the effect of this compound, add 100 µL of the 1:50 diluted overnight culture to 100 µL of TSB containing the desired sub-MIC of this compound.
-
Include control wells with bacteria in TSB without this compound and wells with sterile TSB as a negative control.
-
Incubate the plate aerobically for 24-48 hours at 37°C without shaking.
-
-
Quantification of Biofilm:
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Congo Red Agar (CRA) Method for Biofilm Detection
This qualitative assay is used to visually assess the production of exopolysaccharide, a key component of many bacterial biofilms.
Materials:
-
Brain Heart Infusion (BHI) agar
-
Sucrose
-
Congo Red stain
-
Bacterial culture
-
Petri dishes
Procedure:
-
Preparation of CRA Plates:
-
Prepare BHI agar according to the manufacturer's instructions.
-
Supplement the agar with 5% (w/v) sucrose.
-
Autoclave the medium and cool to 55°C.
-
Aseptically add a sterile solution of Congo Red to a final concentration of 0.08% (w/v).
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculation and Incubation:
-
Streak the bacterial isolates onto the CRA plates.
-
Incubate the plates aerobically at 37°C for 24-48 hours.
-
-
Interpretation of Results:
-
Biofilm producers: Form black colonies with a dry, crystalline appearance.
-
Non-biofilm producers: Form red or pink, smooth colonies.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathway for this compound-induced biofilm formation in S. aureus.
Caption: Experimental workflow for the microtiter plate biofilm assay.
Caption: Experimental workflow for the Congo Red Agar method.
References
Rifampicin as a Tool in Microbial Physiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a potent semi-synthetic antibiotic derived from Nocardia mediterranei, is a cornerstone in the treatment of mycobacterial infections, particularly tuberculosis.[1] Its utility in the research laboratory, however, extends far beyond its clinical applications. Due to its highly specific mechanism of action—the inhibition of bacterial DNA-dependent RNA polymerase—this compound serves as an invaluable tool for dissecting fundamental microbial processes.[2][3][4] By selectively halting the initiation of transcription, researchers can effectively uncouple it from other cellular events like translation, and study the dynamics of RNA and protein turnover, stress responses, and the phenomenon of bacterial persistence.
This document provides detailed application notes and protocols for utilizing this compound in microbial physiology studies, complete with data presentation and visualizations to facilitate experimental design and interpretation.
Elucidating the Mechanism of Action of Novel Antimicrobials
This compound's well-characterized interaction with RNA polymerase (RNAP) makes it a crucial benchmark for studying new potential antibiotics. It specifically binds to the β subunit of bacterial RNAP, sterically blocking the path of the elongating RNA chain after the synthesis of a 2-3 nucleotide transcript, thereby preventing transcription initiation.[1][4] Mammalian RNAP is not affected, highlighting its specificity.[3]
Logical Relationship: this compound's Specificity
Caption: Specific inhibition of bacterial RNAP by this compound.
Measuring mRNA Stability and Decay Rates
A primary application of this compound is to measure the half-life of messenger RNA (mRNA) on a global or gene-specific scale. By halting new transcription, the decay of existing mRNA transcripts can be monitored over time. This is crucial for understanding post-transcriptional gene regulation.
Experimental Protocol: Genome-Wide mRNA Half-Life Determination
This protocol is adapted for a typical Gram-negative bacterium like E. coli.
-
Culture Growth:
-
Inoculate a suitable broth (e.g., LB) with a single colony of the bacterial strain of interest.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed media to an OD₆₀₀ of ~0.05.
-
Grow the culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
-
-
This compound Treatment and Sampling:
-
Take a "time zero" (T₀) sample immediately before adding this compound. The sample volume will depend on the downstream RNA extraction method.
-
Add this compound to the culture to a final concentration sufficient to inhibit transcription. A common concentration for E. coli is 150-500 µg/mL.[5]
-
Immediately after adding this compound, collect samples at various time points (e.g., 2, 5, 10, 15, 20 minutes).[5][6]
-
To halt RNA degradation in the collected samples, immediately mix with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) or flash-freeze in liquid nitrogen.
-
-
RNA Extraction and Analysis:
-
Extract total RNA from all collected samples using a standardized protocol. It is critical to use a robust lysis method to ensure consistent yields, as some gentle methods may lead to artifacts in rRNA levels.[7]
-
Perform DNase treatment to remove any contaminating genomic DNA.
-
Quantify the RNA and assess its integrity.
-
For gene-specific analysis, use quantitative real-time PCR (qRT-PCR).
-
For genome-wide analysis, perform RNA sequencing (RNA-seq) on all samples.[8]
-
-
Data Analysis:
-
Normalize the amount of each transcript at each time point to the amount at T₀.
-
Plot the natural logarithm of the relative transcript abundance against time.
-
The decay rate (k) is the negative slope of the linear regression line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Experimental Workflow: mRNA Stability Assay
Caption: Workflow for determining mRNA half-lives using this compound.
Quantitative Data: this compound Concentrations in Common Assays
| Application | Organism | This compound Concentration | Reference |
| mRNA Stability | Lactococcus lactis | 500 µg/mL | [5] |
| mRNA Stability | Escherichia coli | 150 µg/mL | [6] |
| Killing Kinetics | Escherichia coli | 4, 16, 32 µg/mL | [9] |
| Persister Eradication | Mycobacterium tuberculosis | 12.5, 25, 50, 100 mg/L | [10] |
| Chromosome Replication Inhibition | Escherichia coli | 300 µg/mL | [11][12] |
Investigating Bacterial Persistence
Bacterial persisters are a subpopulation of dormant or slow-growing cells that exhibit high tolerance to antibiotics.[13] this compound is a key tool for studying this phenomenon, as high doses can be effective at eradicating these persister cells, a feat that many other antibiotics fail to achieve.[10][14]
Experimental Protocol: Assessing this compound Efficacy Against Persisters
This protocol describes an in vitro assay to quantify persister cells following this compound treatment.
-
Generate Persister Cells:
-
This compound Treatment:
-
Harvest the stationary-phase or stressed cells, wash, and resuspend in fresh medium.
-
Treat the culture with a high concentration of this compound. For M. tuberculosis, concentrations up to 100 mg/L have been used.[10] For other bacteria, this should be well above the Minimum Inhibitory Concentration (MIC).
-
Incubate for a defined period (e.g., 5 days).[10]
-
-
Quantify Survivors:
-
After treatment, carefully wash the cells to remove the antibiotic.
-
Perform serial dilutions of the cell suspension.
-
Plate the dilutions onto antibiotic-free agar plates.
-
Incubate the plates until colonies are visible (this may take several weeks for slow-growing bacteria like M. tuberculosis).
-
Count the Colony Forming Units (CFU) to determine the number of surviving persister cells.
-
-
Data Interpretation:
-
Compare the CFU counts of the this compound-treated culture to an untreated control to calculate the survival fraction. A biphasic killing curve, where a rapid initial killing is followed by a plateau, is characteristic of the presence of persisters.
-
Signaling Pathway: this compound's Role in Targeting Persisters
Caption: High-dose this compound can overcome persister-mediated tolerance.
Other Applications in Microbial Physiology
-
Studying Transcription-Translation Coupling: By halting transcription initiation, this compound allows researchers to study the fate of already-initiated transcripts and their translation without the confounding factor of new RNA synthesis.
-
Investigating Chromosome Replication: this compound inhibits the initiation of chromosome replication, a feature used in flow cytometry-based assays to synchronize cell populations and determine the number of replication origins.[11] This effect is primarily due to the halt in the synthesis of the initiator protein DnaA.[11]
-
Probing RNAP Regulation: Low concentrations of this compound have been observed to paradoxically stimulate the transcription of certain genes, such as those encoding RNAP subunits themselves, by promoting readthrough of transcriptional terminators.[15][16] This makes it a tool to study transcriptional attenuation and feedback regulation.
Conclusion
This compound is a versatile and powerful molecular probe in microbial physiology. Its specific and well-defined mechanism of action allows for the elegant dissection of complex cellular processes. From measuring the ephemeral lifespan of mRNA molecules to tackling the challenge of antibiotic-tolerant persister cells, this compound remains an essential tool in the modern microbiology laboratory. Careful consideration of experimental conditions, particularly drug concentration and timing, is critical for obtaining robust and interpretable results.[17]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Role of mRNA Stability during Bacterial Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Genome‐wide study of mRNA degradation and transcript elongation in Escherichia coli | Molecular Systems Biology [link.springer.com]
- 9. Mathematical Model for Growth and this compound-Dependent Killing Kinetics of Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Escherichia coli chromosome replication by this compound treatment or during the stringent response is overcome by de novo DnaA protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MazEF-rifampicin interaction suggests a mechanism for this compound induced inhibition of persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-dose this compound kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of this compound upon the transcription of RNA polymerase beta-gene in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence that this compound can stimulate readthrough of transcriptional terminators in Escherichia coli, including the attenuator of the rpoBC operon - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on synthesis and functional activity of DNA-dependent RNA polymerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Rifampicin in Cell Culture Contamination Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rifampicin, a semi-synthetic antibiotic of the rifamycin group, is a potent inhibitor of bacterial RNA synthesis. Its primary mechanism of action is the specific inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and subsequent protein synthesis.[1][2][3][4] This selectivity for the bacterial enzyme over its mammalian counterpart makes this compound a candidate for controlling bacterial contamination in eukaryotic cell cultures.[2][3][5] These notes provide a comprehensive guide to the experimental use of this compound for eliminating common bacterial contaminants, including protocols for its preparation and application, data on its efficacy and cytotoxicity, and important considerations for its use in a research setting.
Mechanism of Action
This compound functions by binding to the β-subunit of bacterial DNA-dependent RNA polymerase.[1][3] This interaction physically blocks the elongation of the RNA transcript, halting the synthesis of bacterial proteins and leading to a bactericidal effect.[1][2]
Spectrum of Activity
This compound exhibits broad-spectrum activity against a wide range of bacteria, making it suitable for addressing various common cell culture contaminants. It is effective against both Gram-positive and Gram-negative bacteria, and notably, it can penetrate eukaryotic cell membranes to act on intracellular bacteria.[5][6][7]
| Contaminant Type | Examples | Susceptibility to this compound |
| Gram-positive Bacteria | Staphylococcus aureus | Generally susceptible |
| Gram-negative Bacteria | Escherichia coli | Generally susceptible |
| Mycobacteria | Mycobacterium spp. | Highly susceptible |
| Intracellular Bacteria | e.g., certain strains of Staphylococcus | Effective due to cell permeability |
| Mycoplasma | Mycoplasma spp. | Not recommended; other antibiotics are more effective. |
Data Presentation: Efficacy and Cytotoxicity
Successful use of this compound requires a balance between its antibacterial efficacy and potential cytotoxicity to the cultured cells. The following tables summarize available data.
Table 1: Antibacterial Efficacy of this compound
Minimum Inhibitory Concentrations (MICs) are determined under standard bacteriological conditions and may vary in cell culture media.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Escherichia coli | 4 - 32 | [4][8] |
| Staphylococcus aureus | 0.039 - 0.078 (susceptible strains) | [9] |
| Staphylococcus aureus (resistant) | ≥ 4 | [10] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines
It is crucial to determine the specific toxicity for your cell line of interest. The data below serves as a general guideline.
| Cell Line | Concentration (µg/mL) | Exposure Time | Observed Effect | Reference |
| HaCaT (human keratinocytes) | ≤ 50 | 72 hours | >70% viability | [1] |
| 3T3 (mouse fibroblasts) | ≤ 50 | 72 hours | >70% viability | [1] |
| Primary human keratinocytes | 100 | 72 hours | ~52% viability | [11] |
| Primary human fibroblasts | 200 | 48 hours | ~27% viability | [11] |
| HepG2 (human liver carcinoma) | ~121 (100 µM) | 24 hours | No cytotoxicity observed | [1] |
| A549 (human lung carcinoma) | 512 | 24 hours | ~99% viability | [12] |
| A549 (human lung carcinoma) | 1024 | 24 hours | ~81% viability | [12] |
| HEK293-A (human embryonic kidney) | 0.01 (10 ng/mL) | 24 hours | Non-toxic concentration used for experiments | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is light-sensitive and should be handled accordingly.
-
Materials:
-
This compound powder (CAS 13292-46-1)
-
Dimethyl sulfoxide (DMSO) or Methanol (cell culture grade)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure for 50 mg/mL Stock in DMSO:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 50 mg of this compound powder.
-
Add 1 mL of sterile DMSO.
-
Vortex or gently warm to dissolve completely. This compound may precipitate at low temperatures; ensure it is fully redissolved before use.[1]
-
Aliquot into sterile, light-protecting tubes.
-
Store at -20°C for up to one year.[1]
-
Protocol 2: General Procedure for Eliminating Bacterial Contamination
This is a general guideline. The optimal concentration and duration of treatment should be determined empirically for each specific case.
-
Pre-treatment:
-
Isolate the contaminated flask to prevent cross-contamination.
-
Thoroughly decontaminate the cell culture hood and incubator.
-
It is highly recommended to cryopreserve several vials of the contaminated cells as a backup before attempting treatment.
-
-
Treatment:
-
Aspirate the contaminated medium from the culture vessel.
-
Gently wash the cell monolayer (for adherent cells) two to three times with sterile phosphate-buffered saline (PBS) to remove as many free-floating bacteria as possible. For suspension cells, pellet the cells by centrifugation and resuspend in fresh PBS for each wash.
-
Add fresh, pre-warmed culture medium containing a working concentration of this compound. A starting concentration of 5-10 µg/mL is recommended. The final concentration should be below the cytotoxic level for the specific cell line being used.
-
Incubate the cells under their normal growth conditions.
-
Change the medium with fresh this compound-containing medium every 2-3 days.
-
Continue this treatment for approximately 2 weeks (or 3-4 passages) .
-
-
Post-treatment and Recovery:
-
After the treatment period, wash the cells with PBS as described in step 2.
-
Culture the cells in fresh medium without any antibiotics .
-
Continue to culture for at least 2-3 weeks, passaging as necessary. This allows any remaining, non-dividing bacteria to potentially regrow to detectable levels.
-
Monitor the culture closely for any signs of recurring contamination.
-
Important Considerations and Potential Off-Target Effects
-
Aseptic Technique is Paramount: The use of antibiotics should not be a substitute for good aseptic technique. Routine use of antibiotics can mask underlying low-level contamination and may lead to the development of resistant bacterial strains.[8] The best practice is to discard contaminated cultures and address the source of contamination.[2]
-
Mycoplasma Contamination: this compound is not a recommended treatment for Mycoplasma contamination. Specific anti-mycoplasma agents such as quinolones, tetracyclines, or macrolides are more effective and have established protocols.[6][14]
-
Induction of Resistance: Bacteria can develop resistance to this compound through mutations in the rpoB gene.[13] For this reason, treatment should be decisive and at an appropriate concentration. Continuous use at sub-lethal concentrations is discouraged.
-
Cellular Effects: this compound is not inert towards mammalian cells. It has been shown to:
-
Inhibit Toll-like Receptor 4 (TLR4) Signaling: this compound can bind to MD-2, a co-receptor of TLR4, thereby blocking lipopolysaccharide (LPS)-induced signaling pathways such as NF-κB activation and the production of pro-inflammatory cytokines.[5][9] This can significantly impact immunological studies.
-
Activate the Pregnane X Receptor (PXR): this compound is a known activator of PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes like Cytochrome P450 3A4 (CYP3A4).[15] This can alter the metabolism of other compounds in the culture medium and affect studies in drug development and toxicology.
-
Inhibit Protein Synthesis at High Concentrations: While highly selective for bacterial RNA polymerase, very high concentrations of this compound have been reported to cause a dose-dependent decrease in protein synthesis in mammalian cells.[16]
-
Conclusion
This compound can be a useful tool for salvaging valuable and irreplaceable cell cultures that have become contaminated with bacteria. Its broad spectrum of activity and ability to target intracellular contaminants are significant advantages. However, its use should be approached with caution. Researchers must consider its potential cytotoxicity and significant off-target effects on mammalian signaling pathways. The provided protocols offer a starting point, but empirical validation for each specific cell line and contaminant is essential for successful decontamination. Ultimately, the prevention of contamination through strict aseptic technique remains the most reliable strategy in cell culture.
References
- 1. In Vitro and Ex Vivo Evaluation of this compound Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-dose this compound kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dkfz.de [dkfz.de]
- 6. invivogen.com [invivogen.com]
- 7. scielo.br [scielo.br]
- 8. Mathematical Model for Growth and this compound-Dependent Killing Kinetics of Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism between Medihoney and this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) | PLOS One [journals.plos.org]
- 10. Resistance Profiles and Biological Characteristics of this compound-Resistant Staphylococcus aureus Small-Colony Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Differential effects of cotreatment of the antibiotic rifampin with host-directed therapeutics in reducing intracellular Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Rifampicin for Gene Expression Systems in Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the roles of rifampicin in bacterial gene expression, with a focus on its application in inducible systems. While not a classical inducer for heterologous gene expression, this compound's unique properties are leveraged in specific contexts to either paradoxically upregulate endogenous genes or to enhance the performance of specialized expression systems.
Part 1: The Phenomenon of Paradoxical Induction of Endogenous Genes by this compound
This compound is a potent antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking the initiation of transcription.[1][2] However, under certain conditions, particularly at sub-inhibitory concentrations, this compound can lead to a paradoxical upregulation of specific genes, most notably the rpoB gene which encodes the β-subunit of RNAP itself.[3] This is not a designed, controllable system for expressing a gene of interest, but rather a cellular stress response.
Mechanism of Paradoxical Induction in Mycobacteria
In mycobacteria, the rpoB and rpoC genes, encoding the β and β' subunits of RNAP, are co-transcribed from two different promoters. This compound exhibits differential effects on these promoters. It preferentially inhibits transcription from the first promoter (Promoter I), which under normal conditions, appears to suppress the activity of the second promoter (Promoter II). By inhibiting Promoter I, this compound relieves this suppression, leading to a net increase in rpoB transcription from Promoter II. This upregulation can contribute to the development of antibiotic tolerance in a sub-population of cells.
This paradoxical induction is a fascinating example of bacterial adaptation but is not suitable for controlled heterologous gene expression due to its complex, host-dependent regulation and the narrow window of effective this compound concentration.
Part 2: this compound as an Expression Enhancer in T7 RNA Polymerase-Based Systems
The most significant and widely used application of this compound in bacterial gene expression is in conjunction with the bacteriophage T7 RNA polymerase system.[4][5][6][7] This system is one of the most powerful methods for high-level recombinant protein production in Escherichia coli.
Principle of the T7 Expression System with this compound
The core of the T7 system is the T7 RNA polymerase, a highly active and specific enzyme that recognizes only its own promoters (pT7).[4][7] Crucially, the T7 RNA polymerase is not inhibited by this compound, which selectively targets the bacterial host's RNAP.[4][8] This differential sensitivity is exploited to create a state of "exclusive expression."
The typical workflow involves:
-
Induction of T7 RNA Polymerase: The gene for T7 RNA polymerase is usually present in the host E. coli genome under the control of an inducible promoter, such as the lacUV5 promoter. Addition of an inducer like IPTG triggers the synthesis of T7 RNA polymerase.[5][8]
-
Inhibition of Host Transcription: Once sufficient T7 RNA polymerase has been produced, this compound is added to the culture. This shuts down transcription from all host promoters by inhibiting the E. coli RNAP.[4][5]
-
Exclusive Target Gene Expression: With the host's transcriptional machinery silenced, the this compound-resistant T7 RNA polymerase exclusively transcribes the gene of interest, which has been placed under the control of a T7 promoter on an expression plasmid.[4][7] This funnels the cell's resources towards the synthesis of the target protein, often leading to significantly higher yields and facilitating downstream purification and labeling.[4][6]
Quantitative Data Summary
The following table summarizes the typical effects observed when using this compound in a T7 expression system. The exact values can vary depending on the protein being expressed, the host strain, and specific culture conditions.
| Parameter | Without this compound | With this compound | Fold Change (Approximate) | Reference |
| Target Protein Yield | Variable, often lower | Significantly Increased | 2 to 10-fold | [6] |
| Host Protein Synthesis | Continues at a basal level | Severely Inhibited | >90% reduction | [4] |
| Specificity of Radiolabeling | Distributed among host and target proteins | Primarily in the target protein | High | [4][7] |
| Final Purity (pre-purification) | Lower | Higher | Variable | [6] |
Experimental Protocols
This protocol is adapted for a standard T7 expression system, such as a pET vector in a BL21(DE3) E. coli strain.
Materials:
-
E. coli BL21(DE3) strain carrying the expression plasmid with the gene of interest under a T7 promoter.
-
LB Broth and LB agar plates with appropriate antibiotic for plasmid maintenance.
-
IPTG stock solution (e.g., 1 M).
-
This compound stock solution (e.g., 50 mg/mL in DMSO).
-
Spectrophotometer.
-
Shaking incubator.
Procedure:
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from a fresh plate. Incubate overnight at 37°C with shaking (200-250 rpm).
-
Main Culture Growth: Inoculate 500 mL of pre-warmed LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Incubation: Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction of T7 RNA Polymerase: Add IPTG to a final concentration of 0.5-1 mM. Continue to incubate the culture.
-
Inhibition of Host RNAP: After 30-60 minutes of IPTG induction, add this compound to a final concentration of 150-200 µg/mL.
-
Protein Expression: Continue incubation for an additional 3-5 hours at 37°C, or optimize for your specific protein (e.g., lower temperature like 18-25°C for longer periods to improve solubility).
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Downstream Processing: Discard the supernatant and store the cell pellet at -80°C or proceed directly to cell lysis and protein purification.
This protocol allows for the specific labeling of the expressed protein with radioactive amino acids.
Materials:
-
All materials from Protocol 1.
-
M9 minimal medium.
-
[³⁵S]methionine or other radioactive amino acid.
Procedure:
-
Growth in Minimal Medium: Grow the cells in M9 minimal medium as described in Protocol 1 (steps 1-3). Growth will be slower than in LB.
-
Induction: Induce T7 RNA polymerase expression with IPTG as described in Protocol 1 (step 4).
-
Host Transcription Inhibition: After 30 minutes of IPTG induction, add this compound to a final concentration of 200 µg/mL.
-
Radiolabeling: Wait for 10-15 minutes after adding this compound to ensure host transcription has ceased. Then, add [³⁵S]methionine (or other labeled amino acid) to the culture.
-
Incubation: Incubate for a further 30-60 minutes to allow for incorporation of the label into the newly synthesized target protein.
-
Harvesting and Analysis: Harvest the cells as described in Protocol 1. The cell lysate can then be analyzed by SDS-PAGE and autoradiography, which should reveal a strong band corresponding to the labeled target protein with minimal background from host proteins.[4]
Visualizations
References
- 1. Inhibition of RNA Polymerase by this compound and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanism for this compound inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression in Escherichia coli B/r during partial this compound-mediated restrictions of transcription initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression using the T7 RNA polymerase/promoter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T7 RNA polymerase directed expression of the Escherichia coli rrnB operon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of this compound in T7 RNA polymerase-driven expression of a plant enzyme: this compound improves yield and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of Escherichia coli chromosome replication by this compound treatment or during the stringent response is overcome by de novo DnaA protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Rifampicin in Neuroscience Research for Neuroprotection
Introduction Rifampicin, a well-established macrocyclic antibiotic primarily used for treating mycobacterial infections, has garnered significant attention in neuroscience for its neuroprotective properties.[1][2] Preclinical evidence from numerous in vitro and in vivo studies suggests that this compound may offer therapeutic potential for a range of neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and other tauopathies.[3][4][5] Its neuroprotective effects are not linked to its antibiotic activity but rather to a multi-target mechanism of action that includes the inhibition of pathogenic protein aggregation, suppression of neuroinflammation, and induction of autophagy.[4][6]
Key Neuroprotective Mechanisms
-
Inhibition of Protein Aggregation and Oligomerization: A primary pathological hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates.[7] this compound has been shown to directly interfere with this process for multiple key proteins:
-
Amyloid-β (Aβ) and Tau: In models of Alzheimer's disease, this compound inhibits the formation of Aβ and tau oligomers and fibrils.[5][8][9] It can bind to soluble oligomers, which are considered highly toxic species, and dissociate them into non-toxic monomers.[5][10] This action helps reduce synaptic loss, decrease tau hyperphosphorylation, and improve cognitive function in animal models.[5]
-
α-Synuclein: For Parkinson's disease and other synucleinopathies, this compound effectively inhibits the fibrillation of α-synuclein and can even disaggregate pre-existing fibrils.[11][12][13] It stabilizes α-synuclein in its monomeric and soluble oligomeric forms, preventing the formation of toxic larger aggregates.[12]
-
-
Anti-inflammatory Effects: Chronic neuroinflammation, primarily mediated by activated microglia, is a critical component of neurodegeneration. This compound demonstrates potent anti-inflammatory properties within the central nervous system (CNS). It can suppress the activation of microglia induced by inflammatory stimuli like lipopolysaccharide (LPS) or pathogenic proteins.[14][15] Mechanistically, this compound inhibits the release of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, nitric oxide (NO), and prostaglandin E₂.[2][15][16] This is achieved, in part, by blocking the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory response.[14][15]
-
Induction of Autophagy: Autophagy is a cellular "housekeeping" process responsible for clearing damaged organelles and misfolded protein aggregates. Its dysfunction is implicated in neurodegenerative diseases. This compound has been shown to enhance autophagy, thereby promoting the clearance of accumulated toxic proteins like Aβ.[17][18] It appears to exert this effect by inhibiting the Akt/mTOR signaling pathway, a central regulator of autophagy.[17][18][19] By upregulating autophagy, this compound helps restore cellular homeostasis and protect neurons from damage.[17] In some contexts, it can specifically promote mitophagy, the selective removal of damaged mitochondria, which is crucial for neuronal health.[20]
Challenges and Future Directions Despite promising preclinical data, the clinical application of this compound for neuroprotection faces challenges. One significant hurdle is its limited permeability across the blood-brain barrier (BBB), with cerebrospinal fluid (CSF) concentrations reaching only 10-20% of those in plasma.[21] Furthermore, long-term oral administration carries a risk of hepatotoxicity and drug-drug interactions.[22]
To overcome these limitations, current research is focused on novel drug delivery strategies. Intranasal administration, for instance, has been shown in animal models to achieve higher brain concentrations of this compound compared to oral delivery, leading to improved efficacy and reduced systemic side effects like liver damage.[22][23] Combining this compound with other compounds, such as resveratrol, may also enhance its neuroprotective effects and safety profile.[7]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from key studies investigating the neuroprotective effects of this compound.
Table 1: Summary of In Vitro Studies
| Cell Line | Toxin/Model | This compound Concentration | Key Findings | Reference |
| PC12 | MPP+-induced apoptosis | Not specified | Protected cells from apoptosis. | [1] |
| PC12 | Rotenone-induced death | Not specified | Suppressed apoptosis by reducing mitochondrial oxidative stress. | [1] |
| BV2 Microglia | LPS-induced inflammation | Not specified | Inhibited expression of iNOS, COX-2, TNF-α, IL-1β; reduced NO and PGE₂ production. | [15] |
| SH-SY5Y | Co-cultured with rotenone-treated BV2 | 50µM | Increased viability of SH-SY5Y cells. | [20] |
| Human Microglia | Rotenone-induced inflammation | 100µM | Suppressed gene expression of IL-1β and IL-6. | [24] |
Table 2: Summary of In Vivo Animal Studies
| Animal Model | Disease | This compound Dose & Route | Duration | Key Findings | Reference |
| APPOSK Mice | Alzheimer's (Aβ) | 0.5 & 1 mg/day (oral) | 1 month | Reduced Aβ oligomers, tau hyperphosphorylation, microglial activation; improved memory. | [5] |
| Tg2576 Mice | Alzheimer's (Aβ) | 0.5 mg/day (oral) | 1 month | Decreased Aβ oligomers, tau hyperphosphorylation, synapse loss. | [5] |
| tau609 Mice | Tauopathy | 0.5 & 1 mg/day (oral) | 1 month | Reduced tau oligomers and hyperphosphorylation; improved memory. | [5][22] |
| C57BL/6 Mice | LPS-induced inflammation | 25 mg/kg (IP) | 7 days | Attenuated cognitive and motor impairments; inhibited TLR4/MyD88/NF-κB pathway. | [14] |
| C57BL/6j Mice | Focal Cerebral Ischemia | 20 mg/kg (IP) | Single dose | Reduced brain injury and number of TUNEL-positive cells. | [25] |
| APPOSK Mice | Alzheimer's (Aβ) | 0.25 mg/day (oral, intranasal, subcutaneous) | 1 month | Intranasal/subcutaneous routes more effective than oral for memory improvement; intranasal gave highest brain concentration. | [22] |
| A53T α-synuclein Mice | Dementia with Lewy Bodies | Not specified (intranasal) | Not specified | Reduced brain α-synuclein oligomers; improved memory. | [26] |
Table 3: Summary of Human Studies
| Study Type | Condition | This compound Dose | Duration | Key Findings | Reference |
| Systematic Review | CNS Infections & Neurodegenerative Diseases | Varied | Varied | 5 of 8 studies showed a neuroprotective effect (reduced inflammation, improved neurological outcome, less cognitive decline). | [27][28] |
| FDG-PET Follow-Up | Non-demented Hansen's Disease | ≥450 mg/day | ≥1 year | Dose and duration were sufficient to show a preventive effect on cognitive decline. Doses of 300 mg/day were less effective. | [29] |
| Clinical Trial (NCT00439166) | Mild-to-moderate Alzheimer's Disease | 300 mg/day | 12 months | Failed to prevent disease progression or show beneficial effects on cognition. | [5][26][30] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effect on Microglia
This protocol is designed to assess the ability of this compound to suppress the inflammatory response in microglial cells challenged with lipopolysaccharide (LPS).
1. Materials:
-
BV2 microglial cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for quantifying Nitric Oxide (Griess Reagent)
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western Blot (antibodies for iNOS, COX-2, p-NF-κB, total NF-κB, β-actin)
2. Cell Culture and Treatment:
-
Culture BV2 cells in DMEM in a 37°C, 5% CO₂ incubator.
-
Seed cells into appropriate plates (e.g., 96-well for viability, 24-well for Griess assay/ELISA, 6-well for Western Blot) and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2 hours. Include a vehicle control group (DMSO).[20]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis). Include a control group with no LPS stimulation.
3. Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Use the Griess Reagent system to measure the concentration of nitrite, a stable product of NO, according to the manufacturer's protocol. Read absorbance at 540 nm.
-
-
Pro-inflammatory Cytokine Secretion:
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits as per the manufacturer's instructions.
-
-
Protein Expression (Western Blot):
-
Lyse the cells and collect total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against iNOS, COX-2, and key signaling proteins (e.g., phospho-NF-κB).
-
Use an appropriate loading control like β-actin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Alzheimer's Disease
This protocol describes an experiment to test the efficacy of intranasally administered this compound in a transgenic mouse model of AD, such as APPOSK or Tg2576 mice.
1. Animals and Housing:
-
Transgenic AD mice (e.g., APPOSK) and age-matched non-transgenic wild-type littermates.[5]
-
House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
All procedures must be approved by an Institutional Animal Care and Use Committee.
2. Drug Preparation and Administration:
-
Prepare this compound solution for intranasal delivery (e.g., dissolved in 0.5% carboxymethylcellulose - CMC).[22]
-
Divide transgenic mice into at least two groups: Vehicle control (CMC) and this compound treatment. Include a wild-type control group.
-
Administer this compound intranasally (e.g., 0.05 - 0.25 mg/day) three to five times a week for a duration of 1 to 3 months.[10][22] For intranasal delivery, lightly anesthetize the mouse and apply a small volume (e.g., 10 µL) into the nasal cavity.
3. Behavioral Testing (Morris Water Maze):
-
One week before the end of the treatment period, begin the Morris Water Maze test to assess spatial learning and memory.[5][10]
-
Acquisition Phase (4-5 days):
-
Fill a circular pool with opaque water and place a hidden platform just below the surface.
-
Conduct 4 trials per day for each mouse, releasing it from different starting positions.
-
Record the time taken (escape latency) to find the platform. Guide the mouse to the platform if it fails to find it within 60-90 seconds.
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Track the mouse's movement and record the time spent in the target quadrant where the platform was previously located.
-
4. Post-Mortem Tissue Analysis:
-
At the end of the study, anesthetize the mice and perfuse transcardially with saline.
-
Harvest the brains. Use one hemisphere for immunohistochemistry (fix in 4% PFA) and the other for biochemical analysis (flash-freeze).
-
Immunohistochemistry:
-
Prepare brain sections and stain with antibodies specific for Aβ oligomers (e.g., 11A1), hyperphosphorylated tau (e.g., AT8, PHF-1), activated microglia (Iba-1), and synaptic markers (synaptophysin).[5]
-
-
Biochemical Analysis (ELISA/Western Blot):
-
Homogenize brain tissue to separate soluble and insoluble fractions.
-
Use ELISA to quantify the levels of Aβ40 and Aβ42 oligomers.
-
Use Western blotting to measure levels of total and phosphorylated tau, and synaptophysin.[5]
-
Visualizations: Pathways and Workflows
References
- 1. This compound and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic role of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Inhibition of amyloid beta protein aggregation and neurotoxicity by this compound. Its possible function as a hydroxyl radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound prevents the aggregation and neurotoxicity of amyloid beta protein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibiotic this compound shows promise for fighting Parkinson's disease in laboratory tests - News [news.ucsc.edu]
- 12. This compound inhibits alpha-synuclein fibrillation and disaggregates fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates lipopolysaccharide-induced cognitive and motor impairments via inhibition of the TLR4/MyD88/NF-κB signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits microglial inflammation and improves neuron survival against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and Its Derivative this compound Quinone Reduce Microglial Inflammatory Responses and Neurodegeneration Induced In Vitro by α-Synuclein Fibrillary Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Suppresses Amyloid-β Accumulation Through Enhancing Autophagy in the Hippocampus of a Lipopolysaccharide-Induced Mouse Model of Cognitive Decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits rotenone-induced microglial inflammation via enhancement of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Permeation Challenges of Drugs for Treatment of Neurological Tuberculosis and HIV and the Application of Magneto-Electric Nanoparticle Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Intranasal this compound for Alzheimer's disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound attenuates rotenone-treated microglia inflammation via improving lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound attenuates brain damage in focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nasal this compound Improves Cognition in a Mouse Model of Dementia with Lewy Bodies by Reducing α-Synuclein Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound and its neuroprotective properties in humans - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 29. Preventive Effect of this compound on Alzheimer Disease Needs at Least 450 mg Daily for 1 Year: An FDG-PET Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Rifampicin in Cell Culture: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Rifampicin in their experiments, focusing on the critical aspects of its solubility in Dimethyl Sulfoxide (DMSO) versus standard cell culture media and the associated challenges. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of this compound that can be dissolved in DMSO?
A1: this compound is highly soluble in DMSO. Several sources indicate a solubility of approximately 100 mg/mL in DMSO.[1] However, for practical cell culture applications, preparing a stock solution in the range of 10-50 mg/mL is common and recommended.[2]
Q2: Why does this compound precipitate when I dilute my DMSO stock solution into cell culture media?
A2: This is a common issue known as "solvent-shifting" or "antisolvent precipitation." this compound is poorly soluble in aqueous solutions like cell culture media. When the concentrated DMSO stock is introduced into the aqueous environment of the media, the DMSO rapidly disperses, and the local concentration of this compound exceeds its solubility limit in the media, causing it to precipitate out of solution.
Q3: What is the solubility of this compound in cell culture media like DMEM or RPMI-1640?
Q4: How stable is this compound in a DMSO stock solution?
A4: this compound is very stable in DMSO. Stock solutions of this compound in DMSO can be stable for at least 8 months when stored at -20°C.[1]
Q5: How stable is this compound in cell culture media at 37°C?
A5: this compound is significantly less stable in aqueous solutions at 37°C compared to its DMSO stock. Studies in microbiological media (7H9 broth) have shown that approximately 50% of this compound can degrade after one week of storage at 37°C.[3] The degradation is pH-dependent, with greater stability observed at neutral pH. Given that cell culture experiments often run for 24 to 72 hours, it is crucial to consider this instability, as the effective concentration of this compound may decrease over the course of the experiment. It is recommended to prepare fresh working solutions in media for each experiment.
Data Presentation: Solubility of this compound
| Solvent/Medium | Temperature | pH | Solubility |
| DMSO | Room Temp. | N/A | ~100 mg/mL[1] |
| Water | 25°C | 7.3 | 2.5 mg/mL[1] |
| Water | 25°C | 4.3 | 1.3 mg/mL[1] |
| Phosphate Buffer | 37°C | 7.4 | 9.9 mg/mL[1] |
| 0.1 N HCl | 37°C | ~1 | 200 mg/mL |
Note: The solubility in cell culture media will vary depending on the specific formulation, supplements (like FBS), and final pH. The values in aqueous solutions are provided as an estimate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | The concentration of this compound in the final working solution exceeds its solubility in the cell culture medium. | - Lower the final concentration of this compound. - Increase the final percentage of DMSO (be mindful of cell toxicity, typically ≤ 0.5%). - Add the DMSO stock to the media drop-wise while vortexing or swirling to ensure rapid mixing and avoid localized high concentrations. - Pre-warm the cell culture medium to 37°C before adding the this compound stock. |
| Cloudy or hazy appearance of the media after adding this compound | Fine precipitate formation that is not immediately visible as distinct particles. | - Centrifuge the media at low speed and check for a pellet. - Visually inspect a sample under a microscope for crystalline structures. - Filter the final working solution through a 0.22 µm syringe filter (note that this may remove some of the precipitated drug, altering the final concentration). |
| Inconsistent experimental results | Degradation of this compound in the cell culture medium at 37°C over the course of the experiment. | - Prepare fresh this compound-containing media for each experiment. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. - Perform a stability study under your experimental conditions to understand the degradation kinetics. |
| Cell toxicity observed in vehicle control | The final concentration of DMSO is too high for the specific cell line being used. | - Determine the maximum tolerable DMSO concentration for your cell line (typically between 0.1% and 1%). - Prepare a more concentrated this compound stock solution in DMSO to reduce the volume added to the media. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium
This protocol outlines a method to determine the kinetic solubility of this compound in a specific cell culture medium.
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
-
Serial Dilution in Media:
-
Pre-warm your chosen cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
In a series of microcentrifuge tubes, add a fixed volume of the pre-warmed medium (e.g., 990 µL).
-
Add increasing volumes of the this compound DMSO stock to each tube to create a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 1%).
-
Immediately after adding the stock, vortex each tube vigorously for 30 seconds.
-
-
Equilibration:
-
Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours to allow for equilibration.
-
-
Assessment of Precipitation:
-
Visual Inspection: Carefully observe each tube for any signs of cloudiness, haziness, or visible precipitate.
-
Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of crystalline or amorphous precipitates.
-
Spectrophotometric Analysis (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate. Carefully collect the supernatant and measure the absorbance at a wavelength where this compound absorbs (e.g., 475 nm). A decrease in the expected linear relationship between concentration and absorbance indicates precipitation.
-
-
Determination of Solubility:
-
The highest concentration that remains clear and free of precipitate is considered the kinetic solubility of this compound in that specific medium under the tested conditions.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium by HPLC
This protocol provides a framework for evaluating the stability of this compound in cell culture medium over time.
-
Preparation of this compound Working Solution:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 50 µg/mL). Ensure the initial solution is clear and free of precipitate.
-
-
Incubation:
-
Place the solution in a sterile, capped tube and incubate at 37°C in a cell culture incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution.
-
-
Sample Preparation for HPLC:
-
For each time point, precipitate proteins from the media sample. A common method is to add three volumes of ice-cold acetonitrile, vortex, and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples onto a suitable HPLC system equipped with a C18 column and a UV detector.
-
An isocratic mobile phase of acetonitrile and a phosphate buffer (pH adjusted to be in the neutral range) is commonly used. The exact ratio and buffer concentration may need optimization.
-
Monitor the elution of this compound at its maximum absorbance wavelength (around 334 nm or 475 nm).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine the degradation rate. The percentage of remaining this compound at each time point can be calculated relative to the initial concentration at time 0.
-
Visualizations
References
troubleshooting inconsistent results in rifampicin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in rifampicin Minimum Inhibitory Concentration (MIC) assays.
Troubleshooting Guide
Inconsistent this compound MIC results can arise from various factors throughout the experimental workflow. This guide provides a systematic approach to identify and resolve common issues.
Initial Troubleshooting Steps
A logical workflow for troubleshooting inconsistent this compound MIC results.
Caption: Troubleshooting workflow for inconsistent this compound MICs.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values are consistently higher/lower than expected for my quality control (QC) strain. What are the likely causes?
A1: This issue often points to problems with the this compound stock solution, the assay medium, or the inoculum preparation.
-
This compound Stock Solution:
-
Degradation: this compound is unstable in solution, especially in certain solvents and at improper storage temperatures.[1][2] Methanol can cause significant degradation compared to dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2] Prepare fresh stock solutions frequently and store them protected from light at 4°C or -20°C for short-term and long-term storage, respectively.[2]
-
Solvent Effects: The solvent used to dissolve this compound can impact its stability and activity. DMSO is a common and effective solvent.[2][3][4] Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
-
Assay Medium:
-
pH: The pH of the Mueller-Hinton Broth (MHB) or other media should be within the recommended range (typically 7.2-7.4). Variations can affect the activity of the antibiotic.
-
Supplements: For fastidious organisms, ensure correct preparation and concentration of supplements like lysed horse blood and β-NAD.[5]
-
Degradation in Media: this compound degrades in culture media, with nearly 50% degradation reported in 7H9 broth and Löwenstein-Jensen (L-J) medium after one week at 37°C.[2] Pre-incubating plates for extended periods before inoculation can lead to lower effective this compound concentrations.
-
-
Inoculum Preparation:
-
Incorrect Density: An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low MICs. Always standardize your inoculum to a 0.5 McFarland standard and follow the correct dilution steps for your specific protocol (e.g., broth microdilution, agar dilution).[6][7]
-
Q2: I am observing "skipped wells" or trailing endpoints in my broth microdilution assay. What does this mean and how can I prevent it?
A2: "Skipped wells" (growth in higher concentration wells but not in lower ones) and trailing (reduced but still present growth over a range of concentrations) can be challenging to interpret.
-
Potential Causes:
-
Contamination: Contamination of the culture or reagents can lead to erratic growth patterns.
-
Drug Precipitation: this compound may precipitate at higher concentrations, reducing its effective concentration in those wells. Visually inspect your plates for any signs of precipitation.
-
Heteroresistance: The bacterial population may contain subpopulations with varying levels of resistance to this compound. This can result in the growth of more resistant subpopulations at intermediate concentrations.
-
Inoculum Clumping: Inadequate vortexing of the bacterial suspension can lead to clumps, which can result in uneven growth in the microtiter plate wells.
-
-
Solutions:
-
Aseptic Technique: Ensure strict aseptic technique throughout the procedure to prevent contamination.
-
Solubility Check: When preparing the this compound dilutions, ensure the drug is fully dissolved at each concentration.
-
Careful Inoculum Preparation: Vortex the bacterial suspension thoroughly before and during the dilution process to ensure a homogenous single-cell suspension.
-
Reading Guidelines: Adhere to established guidelines for reading MIC endpoints, such as the lowest concentration that completely inhibits visible growth.[5]
-
Q3: My MIC results are not reproducible between experiments. What factors should I investigate?
A3: Lack of reproducibility is a common challenge and often stems from subtle variations in experimental conditions.
-
Key Areas to Standardize:
-
Incubation Time and Temperature: Ensure a consistent incubation period (e.g., 16-20 hours for many bacteria, longer for mycobacteria) and a calibrated incubator set to the correct temperature (typically 35-37°C).[5][8]
-
Inoculum Age: Use a fresh, actively growing culture for inoculum preparation. The growth phase of the bacteria can influence their susceptibility.[9]
-
Reagent Preparation: Standardize the preparation of all reagents, including the this compound stock solution, media, and any supplements.
-
Reading Method: Use a consistent method for reading the MICs, whether visually or with an automated reader. If reading visually, have the same person read the results to minimize subjective interpretation.
-
Factors Influencing this compound Stability
A diagram illustrating the key factors that can lead to the degradation of this compound.
Caption: Factors contributing to this compound degradation.
Data Presentation
Table 1: Quality Control (QC) Ranges for this compound MIC Testing
This table provides the expected MIC ranges for commonly used QC strains. Results for your QC strain should fall within these ranges for the assay to be considered valid.
| Quality Control Strain | Method | Medium | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Broth Microdilution | Cation-Adjusted Mueller-Hinton Broth | 1 - 4 | EUCAST |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | Cation-Adjusted Mueller-Hinton Broth | 0.004 - 0.016 | [10] |
| Mycobacterium tuberculosis H37Rv (ATCC 27294) | Microplate Alamar Blue Assay (MABA) | Middlebrook 7H9 Broth | 0.031 - 0.25 | [11] |
| Mycobacterium tuberculosis H37Rv (ATCC 27294) | MGIT | Middlebrook 7H9 Broth | 0.031 - 0.13 | [11] |
Table 2: Impact of Solvent on this compound Stability
This table summarizes the effect of different solvents on the stability of a 4 g/L this compound stock solution.
| Solvent | Initial Concentration (mg/L) (Mean ± SD) | Percent Degradation | Storage Stability (3 months at 4°C or -20°C) | Reference |
| Dimethylformamide (DMF) | 40.03 ± 0.67 | - | Stable | [2] |
| Dimethyl sulfoxide (DMSO) | 39.42 ± 0.74 | ~1.5% | Stable | [2] |
| Methanol | 31.08 ± 1.05 | ~22.3% | Not specified | [2] |
Table 3: Effect of Inspissation Temperature and Time on this compound Concentration in L-J Medium
This table shows the degradation of this compound in Löwenstein-Jensen (L-J) medium during the heat-based solidification process (inspissation). The initial concentration was 40 mg/L.
| Inspissation Temperature (°C) | Inspissation Time (minutes) | Final this compound Concentration (mg/L) (Mean ± SD) | Percent Degradation | Reference |
| 75 | 50 | 31.43 ± 0.56 | 21.43% | [2] |
| 80 | 50 | 30.55 ± 0.66 | 23.63% | [2] |
| 85 | 50 | 28.42 ± 1.29 | 28.95% | [2] |
| 90 | 50 | 25.85 ± 1.06 | 35.38% | [2] |
| 85 | 90 | 25.99 ± 0.83 | 35.03% | [2] |
| 85 | 120 | 22.02 ± 1.05 | 44.95% | [2] |
Experimental Protocols
Broth Microdilution MIC Assay (Adapted from CLSI and EUCAST Guidelines)
This protocol describes a generalized method for determining the MIC of this compound using the broth microdilution technique.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder of known potency.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[7] Store appropriately.
-
-
Preparation of this compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells except the first column.[8]
-
Add 200 µL of the working this compound solution (e.g., 256 µg/mL) to the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration.[8] Discard 100 µL from the last dilution well.
-
-
Inoculum Preparation:
-
From a fresh culture (e.g., 18-24 hour agar plate), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension as required by the specific protocol (e.g., a 1:150 dilution to achieve approximately 1 x 10⁶ CFU/mL).[7] The final inoculum in the wells should be approximately 5 x 10⁵ CFU/mL.[6]
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the diluted inoculum (e.g., 100 µL) to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 200 µL.
-
Include a sterility control well (broth only) and a growth control well (broth and inoculum, no antibiotic).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[5] This can be determined by visual inspection or using a microplate reader.
-
Agar Dilution MIC Assay (Adapted from CLSI Guidelines)
This protocol outlines the agar dilution method for determining this compound MICs.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described for the broth microdilution method.
-
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution in a sterile diluent.
-
For each concentration, add 2 mL of the antibiotic dilution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar.[12] This creates a 1:10 dilution of the antibiotic.
-
Mix thoroughly by inverting the tube several times and pour into sterile petri dishes.[12]
-
Prepare a drug-free control plate.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare and standardize the inoculum to a 0.5 McFarland standard as described for broth microdilution.
-
This results in a suspension of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, spot a defined volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate, including the control plate. This should deliver approximately 10⁴ CFU per spot.[6]
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A single colony or a faint haze is disregarded.
-
References
- 1. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound microparticles production by supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Could high-concentration this compound kill this compound-resistant M. tuberculosis? this compound MIC test in this compound-resistant isolates from patients with osteoarticular tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Temporal and intrinsic factors of this compound tolerance in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurosan.de [aurosan.de]
- 11. Reevaluating this compound Breakpoint Concentrations for Mycobacterium tuberculosis Isolates with Disputed rpoB Mutations and Discordant Susceptibility Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
long-term stability of rifampicin stock solutions at -20°C
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with rifampicin stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing this compound stock solutions due to its ability to dissolve this compound at high concentrations (up to 100 mg/mL) and the long-term stability it affords.[1] Methanol is another suitable option, with a solubility of up to 16 mg/mL.[2] While this compound is also soluble in ethanol and dimethylformamide (DMF), DMSO and methanol are most commonly cited for laboratory use.[3]
Q2: What is the long-term stability of this compound stock solutions at -20°C?
A2: this compound stock solutions prepared in DMSO can be stored at -20°C for at least one year.[2] Studies have shown that this compound in DMSO and DMF is stable for at least 3 months at -20°C with no obvious degradation.[3] For solutions prepared in methanol, a storage period of one year at -20°C is also suggested.[2]
Q3: My this compound stock solution has precipitated after freezing. Is it still usable?
A3: Yes, precipitation of this compound upon freezing, particularly in methanol, is a known issue but does not necessarily indicate degradation.[2] Before use, it is crucial to completely redissolve the precipitate by warming the solution and vortexing until it is clear. Ensure the solution is homogenous before making dilutions for your experiments.
Q4: I noticed a color change in my this compound solution. What does this indicate?
A4: this compound solutions are typically orange to reddish-brown. A significant color change can indicate degradation, which is often pH-dependent.[4] this compound is known to decompose in acidic or alkaline conditions.[1] For instance, in acidic environments, it can hydrolyze to 3-formylthis compound.[1] It is recommended to prepare aqueous dilutions in a neutral pH buffer and use them shortly after preparation.
Q5: Should I protect my this compound stock solution from light?
A5: Yes, it is recommended to protect this compound solutions from light, as it is a light-sensitive compound.[5] Store stock solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty Dissolving this compound | Insufficient solvent volume or low solubility in the chosen solvent. | Ensure you are using a recommended solvent like DMSO or methanol at an appropriate concentration. Sonication may aid in dissolving the compound.[6] For aqueous solutions, initial dissolution in a small amount of an organic solvent like DMF before dilution in buffer can improve solubility.[3] |
| Precipitation in Aqueous Media | This compound has low solubility in neutral aqueous buffers. | When diluting a concentrated stock solution into aqueous media (e.g., cell culture medium), add the stock solution dropwise while vortexing the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. Preparing the final dilution immediately before use is also recommended. |
| Inconsistent Experimental Results | Degradation of this compound in the stock solution or working solution. | Ensure proper storage of the stock solution at -20°C and protect it from light. Prepare fresh working dilutions for each experiment, especially in aqueous buffers, as this compound's stability is reduced in such conditions. The pH of the final solution should be kept neutral. |
| Unexpected Color Change in Culture | pH shift in the culture medium, leading to this compound degradation. | Monitor the pH of your cell culture medium. Phenol red in the medium can serve as a pH indicator. Significant changes in pH can affect the stability and color of this compound.[4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~100 mg/mL | [1] |
| Methanol | 16 mg/mL | [1] |
| Chloroform | 349 mg/mL | [1] |
| Ethyl Acetate | 108 mg/mL | [1] |
| Acetone | 14 mg/mL | [1] |
| Water (pH 7.3) | 2.5 mg/mL | [7] |
| Water (pH 4.3) | 1.3 mg/mL | [1] |
Table 2: Stability of this compound Stock Solutions at -20°C
| Solvent | Concentration | Storage Temperature | Duration of Stability | Reference |
| DMSO | 50 mg/mL | -20°C | 1 year | [2] |
| Methanol | 16 mg/mL | -20°C | 1 year | [2] |
| DMSO | 4 g/L | -20°C | At least 3 months | [3] |
| DMF | 4 g/L | -20°C | At least 3 months | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container. For a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Add the appropriate volume of DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Specific parameters may need to be optimized for your system.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) or a buffered aqueous solution and acetonitrile.[2] The pH of the aqueous component may need to be controlled (e.g., pH 4.5 with acetate buffer).
-
Flow Rate: 0.8 - 1.0 mL/min.[2]
-
Detection Wavelength: 237 nm or 254 nm.[2]
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation:
-
Prepare a fresh this compound stock solution at a known concentration in the solvent to be tested (e.g., DMSO).
-
At time zero (t=0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Store the remaining stock solution at -20°C.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and determine the peak area of the this compound peak.
-
-
Time-Point Analysis:
-
At subsequent time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot of the this compound stock solution.
-
Allow the solution to thaw and ensure any precipitate is redissolved.
-
Prepare a dilution in the mobile phase as done for the t=0 sample.
-
Inject the sample and record the peak area.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at t=0 to determine the percentage of this compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Caption: Key degradation routes of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of this compound in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]
- 7. Insight into the rapid degradation of antibiotic this compound by W-doped O-bridged g-C3N4via the coupling effect of electron replenishment in the dark degradation stage and electrophilic attack in the photocatalytic stage: experiments and DFT simulation calculations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
degradation of rifampicin in acidic or alkaline pH conditions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for experiments involving rifampicin, focusing on its degradation in acidic and alkaline pH conditions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the general stability profile of this compound in aqueous solutions at different pH values? this compound is an antibiotic that is highly susceptible to degradation in aqueous solutions, with the rate and pathway of degradation being highly dependent on the pH. It is particularly unstable in highly acidic environments.[1][2] Studies have shown that its maximum stability is typically observed in the neutral to slightly acidic range, around pH 6.0-7.0, although some research indicates maximum stability at pH 4.0.[1][3][4] Both strongly acidic and alkaline conditions accelerate its degradation.
Q2: What are the primary degradation products of this compound under acidic and alkaline conditions? The degradation of this compound proceeds via two main pathways: hydrolysis and oxidation.[1]
-
Under acidic conditions (pH 1-3): The primary degradation pathway is the hydrolysis of the ansa-chain, specifically the azomethine bond, leading to the formation of 3-formylrifamycin SV (3-FR).[1][5][6]
-
Under neutral to alkaline conditions: In neutral or basic pH, this compound is more susceptible to oxidation, converting the hydroquinone moiety to a quinone, forming this compound quinone (RQ).[1][7] Deacetylation can also occur at alkaline pH, resulting in 25-desacetylthis compound (25-D-RIF).[6]
Q3: Does the choice of buffer affect this compound's stability? Yes, the buffer system can significantly impact this compound's stability. Studies have shown that acetate and phosphate buffers can have an adverse effect on its stability, with phosphate buffers potentially causing rapid degradation.[1][4] Formate buffer has been observed to have no significant adverse effect.[1][3]
Q4: Does the presence of other drugs, like isoniazid, affect this compound's stability? Absolutely. The presence of isoniazid (INH) is known to significantly accelerate the degradation of this compound, especially in acidic environments similar to those found in the stomach.[8][9] In the presence of INH, the degradation of this compound can be two to three times faster.[9] This interaction leads to the formation of an isonicotinyl hydrazone product.[9][10]
Troubleshooting Experimental Results
Q1: My this compound solution is degrading much faster than expected in my acidic medium. What could be the cause? Several factors could be responsible:
-
Presence of Isoniazid (INH): If your formulation includes INH, it is known to catalyze this compound degradation at low pH.[8] At pH 2, this compound can degrade by approximately 34% in just 50 minutes in the presence of INH.[8]
-
Buffer Choice: Certain buffers, like acetate and phosphate, can accelerate degradation.[1] Consider using a formate buffer or an unbuffered solution with pH adjusted using HCl for your experiments.
-
Presence of Metal Ions: Certain metal ions (Cu++, Mn++, Co++) can catalyze the oxidation of this compound, especially at neutral to basic pH.[7] Ensure your glassware is clean and you are using high-purity water and reagents.
-
Low Drug Concentration: Some studies suggest that the degradation of this compound is more pronounced in solutions with lower drug concentrations.[1][3]
Q2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound stability sample. How can I identify them? Unexpected peaks are likely degradation products. The primary ones to look for are:
-
This compound Quinone (RQ)
-
3-Formylrifamycin SV (3-FR)
-
25-Desacetylthis compound (25-D-RIF)
-
Isonicotinyl Hydrazone (if isoniazid is present)[10]
To confirm their identities, you would need to use a stability-indicating HPLC method capable of resolving these compounds from the parent this compound peak.[10][11] Comparing retention times with known standards of these degradation products is the most definitive method.
Q3: Why are my quantitative results for this compound degradation inconsistent across experiments? Inconsistency can arise from several sources:
-
pH Fluctuation: Ensure the pH of your medium is stable and accurately measured throughout the experiment.
-
Temperature Control: Degradation kinetics are temperature-dependent. Maintain a constant and controlled temperature for all samples.
-
Light Exposure: this compound can be sensitive to light. Prepare and store solutions in amber-colored glassware or protect them from light to prevent photolytic degradation.[12]
-
Oxygen Exposure: Since oxidation is a key degradation pathway, especially at higher pH, variations in dissolved oxygen can affect results. Consider de-gassing your solvents or working under an inert atmosphere for sensitive experiments.
Quantitative Data on this compound Degradation
The rate of this compound degradation is highly dependent on pH, temperature, and the presence of other substances. The table below summarizes quantitative data from various studies.
| pH | Temperature (°C) | Additional Conditions | Duration | Percent Degradation | Reference |
| 2.0 | 37 | In the presence of isoniazid | 50 min | ~34% | [8] |
| 2.5 | Not Specified | In the presence of isoniazid | 12 hours | 100% | [2] |
| 4.5 | Not Specified | In the presence of isoniazid | 6 hours | ~50% | [2] |
| 2.0 | Not Specified | CuO Nanoparticle catalyst | 8 min | 98.43% | [13] |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound using RP-HPLC
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol[12]
-
Buffers: Formate, Acetate, Phosphate (or acids/bases like HCl/NaOH for unbuffered solutions)
-
Volumetric flasks, pipettes, and amber HPLC vials
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9).
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1000 µg/mL). Protect from light.
-
Working Solutions: Dilute the stock solution with the respective buffer solutions to achieve the final desired concentration for the study (e.g., 25 µg/mL).[1] Prepare separate solutions for each pH point.
3. Stability Study Incubation:
-
Transfer the working solutions for each pH into tightly sealed amber vials.
-
Place the vials in a temperature-controlled environment (e.g., water bath or incubator) set to the desired temperature (e.g., 37°C).[8]
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation process if necessary (e.g., by cooling on ice or diluting with mobile phase) and prepare for HPLC analysis.
4. HPLC Analysis:
-
HPLC System: A reverse-phase HPLC system with a UV detector is typically used.[11]
-
Column: A C18 column (e.g., 4.6 x 250mm) is commonly employed.[12]
-
Mobile Phase: A common mobile phase is a mixture of a buffer (e.g., potassium dihydrogen orthophosphate at pH 6.5) and an organic solvent like acetonitrile in a specific ratio (e.g., 30:70 v/v).[11] Gradient elution may be required to separate all degradation products.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection Wavelength: Set the UV detector to a wavelength where this compound has strong absorbance, such as 237 nm or 341 nm.[11][12]
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of each sample.
5. Data Analysis:
-
Record the peak area of this compound at each time point for each pH condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the apparent first-order degradation rate constant (k) for each pH.
Visualizations
This compound Degradation Pathways
Caption: Primary degradation pathways of this compound under different pH conditions.
Experimental Workflow for Stability Analysis
Caption: Workflow for a typical pH-dependent stability study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of buffers and pH on this compound stability | Semantic Scholar [semanticscholar.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. New approach to this compound stability and first-line anti-tubercular drug pharmacokinetics by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal ion catalyzed oxidation of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavior of decomposition of this compound in the presence of isoniazid in the pH range 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the recently reported USP gradient HPLC method for analysis of anti-tuberculosis drugs for its ability to resolve degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability Indicating Reverse Phase HPLC Method for Estimation of this compound and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Identifying rpoB Gene Mutations Conferring Rifampicin Resistance via Sequencing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of rpoB gene mutations related to rifampicin resistance through sequencing.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the rpoB gene in this compound resistance?
The rpoB gene encodes the β-subunit of the bacterial DNA-dependent RNA polymerase, which is the primary target of the antibiotic this compound.[1] Mutations within a specific 81-bp hot-spot region of this gene, known as the this compound Resistance-Determining Region (RRDR), can alter the binding site of the drug, leading to resistance.[2][3] Over 95% of this compound-resistant Mycobacterium tuberculosis strains harbor mutations in this region.[2][4] Therefore, sequencing the rpoB gene is a reliable method for the rapid detection of this compound resistance.
Q2: Which codons in the rpoB gene are most frequently mutated in this compound-resistant strains?
Mutations are most commonly found in the RRDR, spanning codons 507 to 533 (using E. coli numbering).[3] The most frequently affected codons are 531, 526, and 516.[5][6] Mutations in codon 456 (M. tuberculosis numbering) have also been reported as highly frequent.[7] However, the prevalence of specific mutations can vary by geographical location.[3][8]
Q3: Can this compound resistance occur without mutations in the rpoB RRDR?
Yes, although it is less common. In about 5% of cases, this compound resistance may not be associated with mutations in the 81-bp RRDR.[7][9] Mutations outside this primary region, or other mechanisms like reduced cell wall permeability, could be responsible for resistance in such instances.[8][9]
Q4: What is the difference between high-level and low-level this compound resistance, and how do rpoB mutations relate to this?
High-level resistance is associated with significant mutations, such as those at codon 531, leading to a high minimum inhibitory concentration (MIC) for this compound.[6][8] Low-level resistance, on the other hand, is often linked to other specific mutations that result in a smaller increase in the MIC.[10][11] Strains with low-level resistance might even test as susceptible in some phenotypic tests, making genotypic analysis via sequencing crucial for accurate detection.[10][11]
Troubleshooting Guides
Guide 1: PCR Amplification Issues
Problem: No PCR product is visible on the agarose gel.
| Possible Cause | Recommended Solution |
| Incorrect PCR parameters | Verify the annealing temperature, extension time, and number of cycles. An annealing temperature that is too high can prevent primer binding, while an extension time that is too short will not allow for full amplification.[12][13] |
| Poor DNA quality or quantity | Ensure the extracted genomic DNA is of high purity and concentration. Contaminants can inhibit the PCR reaction. Consider re-purifying the DNA sample.[12] |
| Primer-related issues | Check primer integrity and concentration. Primers that have undergone multiple freeze-thaw cycles may be degraded. Ensure primer sequences are correct and specific to the rpoB gene target.[13] |
| Inactive polymerase enzyme | The DNA polymerase may have lost its activity due to improper storage or handling. Use a fresh aliquot of the enzyme.[13] |
| Presence of PCR inhibitors | Substances carried over from the DNA extraction process can inhibit PCR. Diluting the DNA template may help to reduce the concentration of inhibitors. |
Problem: Non-specific bands or a smear is observed on the agarose gel.
| Possible Cause | Recommended Solution |
| Annealing temperature is too low | A low annealing temperature can lead to non-specific binding of primers to the DNA template. Increase the annealing temperature in increments of 2°C.[12] |
| High primer concentration | Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the PCR reaction.[12] |
| Contaminated DNA sample | Contamination with other bacterial DNA can result in the amplification of unintended targets. Ensure aseptic techniques during sample handling and DNA extraction. |
| Excessive template DNA | Too much template DNA can lead to the amplification of non-target sequences. Reduce the amount of DNA used in the reaction.[12] |
Guide 2: Sequencing Data Analysis Issues
Problem: Poor quality sequencing reads (low signal, high background noise).
| Possible Cause | Recommended Solution |
| Insufficient or poor-quality PCR product | Ensure the PCR product is of high concentration and purity before sending for sequencing. Gel-purify the PCR product if necessary to remove primers and dNTPs. |
| Sequencing primer issues | The sequencing primer may not be binding efficiently to the template. Verify the primer sequence and its annealing temperature. |
| Complex secondary structures in the template | GC-rich regions can form secondary structures that hinder the sequencing polymerase. Try using a sequencing protocol with a higher denaturation temperature or additives like DMSO. |
| Instrument-related problems | Contact the sequencing facility to rule out any issues with the sequencing instrument. |
Problem: Discrepancy between sequencing results and phenotypic resistance.
| Possible Cause | Recommended Solution |
| Presence of a novel or rare mutation | The observed mutation may not be a well-characterized resistance mutation. Consult updated mutation databases and relevant literature. Further functional studies may be required to confirm its role in resistance.[14] |
| Heteroresistance | The sample may contain a mixed population of susceptible and resistant bacteria. This can sometimes lead to ambiguous sequencing chromatograms. Sub-culturing and re-sequencing may be necessary.[15] |
| Low-level resistance mutation | The identified mutation may confer low-level resistance that is not always detected by standard phenotypic tests. Consider performing MIC testing to determine the exact level of resistance.[10][11] |
| Sequencing artifact | The "mutation" could be an error from the sequencing process. Re-sequence the sample, preferably in both forward and reverse directions, to confirm the mutation.[16] |
Quantitative Data Summary
Table 1: Common rpoB Gene Mutations Associated with this compound Resistance and their Frequencies.
| Codon (E. coli numbering) | Amino Acid Change | Reported Frequency | Reference(s) |
| 531 | Ser → Leu | 36% - 86% | [4][8] |
| 526 | His → Tyr/Asp/Arg/Leu | 12.2% - 38.63% | [5][14] |
| 516 | Asp → Val/Tyr | 10.3% - 21.4% | [14][17] |
| 456 (M. tuberculosis numbering) | - | ~65% | [7] |
| 441 (M. tuberculosis numbering) | - | ~16% | [7] |
| 451 (M. tuberculosis numbering) | - | ~14% | [7] |
Table 2: Example PCR Primers for rpoB Gene Amplification.
| Primer Name | Sequence (5' to 3') | Target Region | Reference(s) |
| rpoB Forward | TTATGCTGCACCTTCGTG | rpoB gene | [18] |
| rpoB Reverse | CAAGTGCCCATACCTCCCATC | rpoB gene | [18] |
| rpoB1375F | - | rpoB amplicon region | [19] |
| C2700F | - | Hypervariable region | [20] |
| C3130R | - | Hypervariable region | [20] |
Experimental Protocols & Workflows
Protocol: PCR Amplification of the rpoB Gene RRDR
-
DNA Extraction: Extract high-quality genomic DNA from the bacterial culture using a suitable commercial kit or standard protocol.
-
PCR Reaction Setup: Prepare the PCR master mix on ice. A typical 25 µL reaction includes:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂, and reaction buffer)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of template DNA (10-50 ng)
-
9.5 µL of nuclease-free water
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58°C for 30 seconds (Note: optimize annealing temperature based on primers used)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.
Workflow for Identifying rpoB Mutations
Caption: Experimental workflow for identifying rpoB gene mutations.
Troubleshooting Logic for PCR Failure
Caption: Logical workflow for troubleshooting PCR amplification failure.
References
- 1. Genetic evaluation of relationship between mutations in rpoB and resistance of Mycobacterium tuberculosis to rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Distribution and frequency of common mutations in rpoB gene of Mycobacterium tuberculosis detected by Xpert MTB/RIF and identification of residential areas of this compound resistant-TB cases: A first retrospective study from Mizoram, Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution and frequency of potential mutations associated with this compound resistance in the rpoB gene of Mycobacterium tuberculosis detected using a molecular automated method [scielo.org.co]
- 5. Investigation of the rpoB Mutations Causing Rifampin Resistance by Rapid Screening in Mycobacterium Tuberculosis in North-East of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Effect of rpoB Mutations Conferring Rifampin Resistance on Fitness of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Troubleshooting PCR and RT-PCR Amplification [sigmaaldrich.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Detection of mutations in the rpoB gene of this compound-resistant Mycobacterium tuberculosis strains inhibiting wild type probe hybridization in the MTBDR plus assay by DNA sequencing directly from clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of rpoB gene mutations and this compound-resistance levels on treatment outcomes in this compound-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. opsingh.net [opsingh.net]
- 17. Rapid Detection of rpoB Gene Mutations in Rifampin-Resistant Mycobacterium tuberculosis Isolates in Shanghai by Using the Amplification Refractory Mutation System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PCR Amplification and Sequencing of rpoB Gene [bio-protocol.org]
- 19. journals.asm.org [journals.asm.org]
- 20. rpoB Gene Sequencing for Identification of Corynebacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low-Level Rifampicin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome low-level rifampicin resistance in bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is low-level this compound resistance, and how does it differ from high-level resistance?
A1: Low-level this compound resistance is characterized by a slight increase in the minimum inhibitory concentration (MIC) of this compound compared to susceptible strains. However, these strains may still be classified as susceptible by some standard phenotypic tests, such as the mycobacterial growth indicator tube (MGIT) system.[1][2][3] High-level resistance, in contrast, involves a significant increase in the MIC and is readily detected by most susceptibility testing methods.[1][2] The distinction is critical as low-level resistance has been associated with poor clinical outcomes if not properly identified and addressed.[1][2][3]
Q2: What are the primary mechanisms behind low-level this compound resistance?
A2: The primary mechanisms include:
-
Mutations in the rpoB gene: Specific mutations within the this compound Resistance Determining Region (RRDR) of the rpoB gene, which encodes the β-subunit of RNA polymerase, are the most common cause.[1][2] Certain mutations, often referred to as "disputed" or "borderline" mutations (e.g., Leu511Pro, Leu533Pro, His526Leu, and Asp516Tyr), typically confer low-level resistance.[4][5]
-
Efflux pumps: In some cases, bacteria can actively pump this compound out of the cell, leading to a lower intracellular concentration of the drug and contributing to resistance.
Q3: My genotypic test (e.g., GeneXpert) indicates this compound resistance, but the phenotypic test (e.g., culture-based DST) shows susceptibility. What could be the reason for this discordance?
A3: This is a common challenge when dealing with low-level resistance.[4][5][6] Reasons for discordance include:
-
The presence of rpoB mutations that confer resistance below the critical concentration used in the phenotypic test.[5][6]
-
A very low bacterial load in the sample can sometimes lead to unreliable results in molecular tests like GeneXpert.[4][5]
-
The critical concentration of this compound used in the phenotypic assay may be too high to detect low-level resistance. The World Health Organization (WHO) has more recently recommended lowering the critical concentration for this compound in MGIT DST to address this issue.[6]
Q4: What are the treatment implications of detecting low-level this compound resistance?
A4: Strains with low-level this compound resistance may not respond effectively to standard this compound-containing treatment regimens.[1][2] Therefore, accurate detection is crucial for guiding appropriate therapeutic strategies, which may involve combination therapies or alternative antibiotics.
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound in replicate experiments.
-
Possible Cause 1: Inoculum preparation. Variation in the density of the bacterial inoculum can significantly affect MIC results.
-
Possible Cause 2: Drug solution instability. this compound solutions may degrade over time, especially if not stored correctly.
-
Troubleshooting Step: Prepare fresh this compound stock solutions for each set of experiments and store them protected from light.
-
-
Possible Cause 3: Subjective interpretation of growth. Visual determination of growth inhibition can be subjective.
-
Troubleshooting Step: Use a spectrophotometer to measure optical density for a more quantitative assessment of growth. Alternatively, use a growth indicator dye like resazurin.
-
Issue 2: A suspected low-level resistant strain appears susceptible in a standard broth microdilution assay.
-
Possible Cause 1: Inappropriate critical concentration. The standard breakpoint for resistance may be too high to detect subtle shifts in MIC.
-
Troubleshooting Step: Test a wider range of this compound concentrations, including finer gradations around the suspected MIC. Consider using a lower critical concentration for defining resistance based on recent literature.[6]
-
-
Possible Cause 2: The resistance mechanism is not well-expressed in vitro. Some resistance mechanisms may be induced or more prominent under specific conditions.
-
Troubleshooting Step: Consider varying the culture medium or growth conditions to better mimic the in vivo environment where resistance might be more pronounced.
-
Issue 3: Difficulty confirming synergy in a checkerboard assay with a potential adjuvant.
-
Possible Cause 1: Incorrect concentration ranges. The concentration ranges for this compound and the adjuvant may not overlap in the synergistic range.
-
Troubleshooting Step: Perform preliminary MIC testing for each compound individually to inform the concentration range to be tested in the checkerboard assay.[9]
-
-
Possible Cause 2: Misinterpretation of the Fractional Inhibitory Concentration Index (FICI).
Data Presentation
Table 1: this compound MIC Ranges for Different Resistance Levels in Mycobacterium tuberculosis
| Resistance Level | MIC Range (µg/mL) | Phenotypic Test Result (MGIT at 1.0 µg/mL) |
| Susceptible | ≤ 0.25 | Susceptible |
| Low-Level Resistance | 0.25 - 1.0 | Susceptible |
| High-Level Resistance | ≥ 16 | Resistant |
Data synthesized from[1]
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI) in Synergy Testing
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Data synthesized from[10][11][12]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[7][8][13][14][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: a. Aseptically pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] c. Dilute the standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Drug Dilution: a. Dispense 50 µL of sterile broth into each well of a 96-well plate. b. Add 50 µL of the this compound stock solution (at twice the highest desired concentration) to the first well of a row. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: a. Growth Control: A well containing broth and inoculum but no this compound. b. Sterility Control: A well containing only broth.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Checkerboard Assay for Synergy Testing
This protocol is for assessing the synergistic effect of two antimicrobial agents.[9][10][16]
Materials:
-
96-well microtiter plates
-
Bacterial culture and broth medium as for MIC testing
-
Stock solutions of this compound (Drug A) and the test compound (Drug B)
Procedure:
-
Plate Setup: a. Dispense 50 µL of broth into each well. b. Create serial dilutions of Drug A along the y-axis (rows) and Drug B along the x-axis (columns). This is typically done by adding a concentrated amount of each drug to the first row/column and then performing serial dilutions.
-
Inoculation: a. Prepare a standardized bacterial inoculum as described for the MIC protocol. b. Add 50 µL of the inoculum to each well.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FICI:
- FICI = FIC of Drug A + FIC of Drug B d. Interpret the FICI as per Table 2.
Sanger Sequencing of the rpoB Gene
This protocol provides a general workflow for amplifying and sequencing the rpoB gene to identify resistance-conferring mutations.[17][18][19][20][21]
Materials:
-
Bacterial genomic DNA extract
-
Primers flanking the this compound Resistance Determining Region (RRDR) of the rpoB gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sequencing primers and reagents
Procedure:
-
PCR Amplification: a. Set up a PCR reaction containing the bacterial genomic DNA, forward and reverse primers for the rpoB RRDR, and PCR master mix. b. Perform PCR using a thermocycler with appropriate annealing and extension temperatures and times for the specific primers and bacterial species.
-
Verification of PCR Product: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.
-
PCR Product Purification: a. Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sanger Sequencing: a. Send the purified PCR product and sequencing primers to a sequencing facility. b. The sequencing reaction is typically performed using a dye-terminator method.
-
Sequence Analysis: a. Align the obtained sequence with a wild-type rpoB reference sequence to identify any nucleotide changes. b. Translate the nucleotide sequence to an amino acid sequence to determine if any mutations result in an amino acid substitution.
Visualizations
Caption: Troubleshooting workflow for discordant this compound susceptibility results.
Caption: Synergistic action of this compound and beta-lactams against resistant strains.
References
- 1. Low-Level Rifampin Resistance and rpoB Mutations in Mycobacterium tuberculosis: an Analysis of Whole-Genome Sequencing and Drug Susceptibility Test Data in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Interpretation of Discordant this compound Susceptibility Test Results Obtained Using GeneXpert vs Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. protocols.io [protocols.io]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Broad-range amplification and sequencing of the rpoB gene: a novel assay for bacterial identification in clinical microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PCR Amplification and Sequencing of rpoB Gene [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Loading... [bccm.belspo.be]
- 21. journals.asm.org [journals.asm.org]
Technical Support Center: Managing Rifampicin-Induced Drug-Drug Interactions in Co-Culture Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rifampicin-induced drug-drug interactions (DDIs) in co-culture models.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in co-culture systems.
| Problem | Possible Cause | Suggested Solution |
| High variability in CYP450 induction between experiments. | Inconsistent cell health or density. | Ensure consistent cell viability (>90%) and seeding density for each experiment. Use a standardized cell counting method like the trypan blue exclusion assay.[1] |
| Lot-to-lot variability of primary human hepatocytes (PHHs). | Characterize each new lot of PHHs for baseline CYP activity and inducibility. If possible, use a single large batch of cryopreserved hepatocytes for a series of related experiments. | |
| Inconsistent this compound concentration or stability. | Prepare fresh this compound solutions for each experiment. This compound can be unstable in certain media and conditions.[2] Protect solutions from light.[3] | |
| Low or no induction of CYP3A4 by this compound. | Sub-optimal this compound concentration. | Perform a dose-response study to determine the optimal inducing concentration of this compound for your specific co-culture model. Concentrations typically range from 1 µM to 50 µM.[4][5] |
| Insufficient incubation time. | The induction of CYP3A4 by this compound is time-dependent. Ensure an adequate incubation period, typically 48-72 hours, to observe maximal induction.[4][5] | |
| Poor cell health or functionality. | Assess cell viability and function (e.g., albumin secretion) before and after the experiment. Co-culture models, such as those with stromal cells, can help maintain hepatocyte function for longer periods.[1][6] | |
| Unexpected cytotoxicity observed with this compound treatment. | This compound concentration is too high. | Determine the cytotoxic threshold of this compound in your specific cell model by performing a dose-response cell viability assay (e.g., MTT or LDH assay). Use concentrations below the IC20 value for induction studies.[4][7] |
| Interaction with co-culture components. | Some cell types in the co-culture may be more sensitive to this compound. Evaluate the cytotoxicity of this compound on each cell type individually. | |
| Difficulty in interpreting DDI data with a 'victim' drug. | High background metabolism of the victim drug. | Select a victim drug that is a specific substrate for the CYP enzyme of interest (e.g., midazolam for CYP3A4) and has low intrinsic clearance in your model system.[8][9][10] |
| Perpetrator (this compound) and victim drug incubation timing is not optimal. | Pre-incubate the co-cultures with this compound for a sufficient time to achieve maximal enzyme induction before adding the victim drug.[1][6] |
Frequently Asked Questions (FAQs)
Experimental Design and Setup
Q1: What is the recommended cell ratio for a hepatocyte-fibroblast co-culture model to study this compound-induced DDIs?
A1: A commonly used and effective model is the micropatterned co-culture (MPCC) where primary human hepatocytes are seeded onto collagen islands, and stromal cells, such as 3T3-J2 fibroblasts, are seeded subsequently and attach to the surrounding areas.[1][6] This architecture promotes stable hepatocyte function. The precise ratio can be optimized, but a starting point is to achieve a high density of hepatocytes in the patterned islands with fibroblasts forming a supportive surrounding layer.
Q2: How long should I pre-incubate my co-culture with this compound before adding the 'victim' drug?
A2: To achieve maximal induction of CYP enzymes like CYP3A4, a pre-incubation period of 48 to 72 hours with this compound is generally recommended.[4][5] This allows sufficient time for the transcriptional activation of the target genes and subsequent protein expression.
Q3: What concentrations of this compound are typically used to induce CYP3A4 expression?
A3: The effective concentration of this compound can vary between different co-culture systems and hepatocyte donors. A common concentration range to test is 1 µM to 50 µM. It is advisable to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for CYP3A4 induction in your specific model to select an appropriate concentration for your DDI studies.[4][5]
Data Interpretation and Analysis
Q4: How do I quantify the induction of CYP3A4 by this compound?
A4: CYP3A4 induction can be quantified at both the mRNA and protein activity levels.
-
mRNA Expression: Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the fold-change in CYP3A4 mRNA levels relative to a vehicle control.[4][11][12]
-
Enzyme Activity: A functional assay using a CYP3A4-specific substrate, such as midazolam or testosterone, can be performed. The rate of metabolite formation is measured (e.g., by LC-MS/MS) and compared between this compound-treated and vehicle-treated cultures.[4]
Q5: What are the key parameters to report from a this compound-induced DDI study in a co-culture model?
A5: Key parameters to report include:
-
The fold-induction of CYP3A4 mRNA and/or activity by this compound.
-
The EC50 and Emax of this compound for CYP3A4 induction.
-
The clearance rate of the victim drug in the presence and absence of this compound.
-
The percentage increase in the clearance of the victim drug due to this compound pre-treatment.
Quantitative Data Summary
Table 1: this compound-Mediated Induction of CYP3A4 in In Vitro Models
| Model System | This compound Concentration | Incubation Time | Endpoint | Fold Induction (approx.) | Reference |
| Primary Human Hepatocytes | 10 µM | 72 h | CYP3A4 mRNA | ~150-fold | [11] |
| Primary Human Hepatocytes | 10 µM | 72 h | CYP3A4 Activity | 3-10-fold | [5] |
| LS180 cells | 10 µM | 72 h | CYP3A4 Activity | ~3.5-fold | [4] |
| Chimeric Mice with Human Hepatocytes | 10 mg/kg/day | 7 days | CYP3A4 mRNA | 8-22-fold | [13] |
Table 2: Effect of High-Dose vs. Standard-Dose this compound on CYP Activity in Humans
| Probe Drug (CYP Substrate) | Standard-Dose this compound (10 mg/kg) | High-Dose this compound (40 mg/kg) | Change in Exposure (AUC) | Reference |
| Midazolam (CYP3A) | Baseline | - | 38% decrease | [8][9][10] |
| Omeprazole (CYP2C19) | Baseline | - | 45% decrease | [8][9][10] |
| Tolbutamide (CYP2C9) | Baseline | - | 20% decrease | [8][9][10] |
| Dextromethorphan (CYP2D6) | Baseline | - | 23% decrease | [8][9][10] |
| Caffeine (CYP1A2) | Baseline | - | No significant change | [8][9][10] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound-Induced DDI in a Hepatocyte Co-Culture Model
This protocol provides a general workflow. Specific details may need to be optimized for your particular co-culture system.
-
Cell Seeding:
-
This compound Pre-incubation (Induction Phase):
-
Prepare fresh this compound dosing solutions in culture medium at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Replace the culture medium with the this compound or vehicle solutions.
-
Incubate the cultures for 48-72 hours to allow for CYP enzyme induction.
-
-
Victim Drug Incubation (DDI Assessment):
-
After the pre-incubation period, remove the this compound-containing medium.
-
Add fresh medium containing the victim drug (at a concentration well below its Km for the target CYP enzyme) to all wells (both this compound-pre-treated and vehicle-pre-treated).
-
Collect samples from the supernatant at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to measure the disappearance of the victim drug.
-
-
Endpoint Analysis:
-
Analyze the concentration of the victim drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the clearance rate of the victim drug in both control and this compound-induced cultures.
-
In parallel plates, you can lyse the cells after the induction phase to measure CYP3A4 mRNA levels by qRT-PCR or perform a CYP3A4 activity assay.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates PXR, leading to the induction of CYP3A4 gene expression.
Caption: Experimental workflow for assessing this compound-induced DDI in a co-culture model.
References
- 1. Micropatterned Co-Cultures of Human Hepatocytes and Stromal Cells for the Assessment of Drug Clearance and Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and Ex Vivo Evaluation of this compound Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of this compound compared to rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug interaction potential of high-dose this compound in patients with pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug interaction potential of high-dose this compound in patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Rifampicin Interference and Quenching in Fluorescence-Based Assays
Welcome to the Technical Support Center for troubleshooting Rifampicin-related interference in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results when working with this compound. Here, you will find a comprehensive guide in a question-and-answer format to help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound causing interference in my fluorescence assay?
A1: this compound is a known interfering compound in fluorescence-based assays primarily due to its strong absorbance of light in the UV and visible regions of the spectrum.[1][2] This can lead to two main types of interference:
-
Fluorescence Quenching: this compound can absorb the excitation light intended for your fluorophore or absorb the emitted fluorescence before it reaches the detector. This phenomenon is known as the Inner Filter Effect (IFE) and results in a lower-than-expected fluorescence signal.[3][4]
-
Autofluorescence: Although less common for this compound, some compounds can emit their own fluorescence at the same wavelengths used for detection, leading to artificially high signals.
Q2: What is the Inner Filter Effect (IFE) and how do I know if it's affecting my assay?
A2: The Inner Filter Effect (IFE) is a major cause of fluorescence quenching by compounds like this compound. It occurs in two ways:
-
Primary IFE: The interfering compound absorbs the excitation light, reducing the number of photons that reach your fluorophore.
-
Secondary IFE: The interfering compound absorbs the light emitted by your fluorophore before it can be measured by the detector.[5]
A key indicator of IFE is a non-linear relationship between the fluorophore concentration and the fluorescence intensity. As the concentration of your fluorescent probe increases, you might observe the signal plateauing or even decreasing at higher concentrations.[5] A good rule of thumb is to be concerned about IFE if the absorbance of your sample at the excitation or emission wavelength is greater than 0.1.[6]
Q3: Which common fluorophores are affected by this compound?
A3: this compound's broad absorbance spectrum means it has the potential to interfere with a wide range of fluorophores. The extent of interference depends on the overlap between this compound's absorbance spectrum and the fluorophore's excitation and emission spectra. Commonly affected fluorophores include:
-
BSA-Au Nanoclusters: Significant quenching is observed.[7][8]
-
GSH-Cu Nanoclusters: Effective quenching has been reported.[3]
-
Fluorescein (FITC): As a derivative, this compound-FITC has been synthesized, indicating potential interaction and quenching with fluorescein-based dyes.[9]
-
Terbium (Tb³⁺): Interference has been documented in TR-FRET assays.[10]
-
Quantum Dots (QDs): Quenching of CdTe/ZnS QDs by this compound has been demonstrated.[11]
It is crucial to check the spectral properties of your specific fluorophore against this compound's absorbance spectrum.
Troubleshooting Guides
My fluorescence signal is unexpectedly low in the presence of this compound.
This is a classic sign of fluorescence quenching, likely due to the Inner Filter Effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low fluorescence signals.
Quantitative Data Summary
The following tables summarize the absorbance characteristics of this compound and its reported quenching effects on various fluorophores.
Table 1: Absorbance Maxima of this compound
| Solvent/Buffer | pH | Absorbance Maxima (λmax) | Reference(s) |
| Methanol | Neutral | 337 nm | [12] |
| Phosphate Buffer | 7.0 | 470 nm | [13] |
| Buffer Solution | 7.4 | 475 nm | [14] |
| Aqueous Solution | Neutral | 335 nm, 475 nm | [1] |
Table 2: Reported Quenching of Fluorophores by this compound
| Fluorophore | Excitation (nm) | Emission (nm) | This compound Concentration Range for Quenching | Quenching Efficiency/Observations | Reference(s) |
| BSA-Au NCs | 480 | 640 | 0.5 - 823 µg/mL | Nearly 90% decrease in fluorescence at 100 µM this compound. | [7][15] |
| GSH-Cu NCs | N/A | 632 | 50 - 10,000 pM | Effective and selective quenching observed. | [3] |
| CdTe/ZnS QDs | 350 | 577 | 0.83 - 56 µg/mL | Linear quenching relationship. | [11] |
| N-S co-doped Carbon Dots | N/A | N/A | 0.2 - 20 µM | "Turn-off" fluorescence sensor. | [16] |
Experimental Protocols
Protocol 1: Absorbance-Based Correction for Inner Filter Effect (IFE) in a 96-Well Plate Format
This protocol describes a common method to mathematically correct for the Inner Filter Effect using absorbance measurements.
Principle: The observed fluorescence is corrected using the absorbance of the sample at both the excitation and emission wavelengths.
Equation: Fcorrected = Fobserved x 10(Aex + Aem)/2
Where:
-
Fcorrected is the corrected fluorescence intensity.
-
Fobserved is the raw fluorescence intensity measured by the plate reader.
-
Aex is the absorbance of the sample at the excitation wavelength.
-
Aem is the absorbance of the sample at the emission wavelength.[6]
Materials:
-
96-well clear-bottom plates (for fluorescence reading)
-
96-well UV-transparent plates (for absorbance reading)
-
Multimode plate reader capable of both fluorescence and absorbance measurements
-
Your fluorescent probe and this compound stock solutions
-
Assay buffer
Procedure:
-
Prepare Sample Plates: Prepare your experimental samples in a 96-well UV-transparent plate, including wells with varying concentrations of this compound and your fluorescent probe, as well as appropriate controls (blank, probe only, this compound only).
-
Measure Absorbance:
-
Set the plate reader to absorbance mode.
-
Measure the absorbance of the entire plate at the excitation wavelength of your fluorophore (Aex).
-
Measure the absorbance of the entire plate again at the emission wavelength of your fluorophore (Aem).
-
-
Measure Fluorescence:
-
If using the same plate, switch the reader to fluorescence mode. If not, replicate the plate setup in a clear-bottom plate for fluorescence measurement.
-
Set the excitation and emission wavelengths for your fluorophore.
-
Measure the fluorescence intensity of the entire plate (Fobserved).
-
-
Data Analysis:
-
For each well, calculate the correction factor using the formula: 10(Aex + Aem)/2.
-
Multiply the observed fluorescence intensity (Fobserved) for each well by its corresponding correction factor to obtain the corrected fluorescence intensity (Fcorrected).
-
Workflow for IFE Correction
Caption: Step-by-step workflow for IFE correction.
Alternative Strategies
If IFE correction is not sufficient or feasible, consider these alternative approaches:
-
Use a Different Fluorophore: Select a fluorescent probe with excitation and emission wavelengths that do not overlap with this compound's absorbance spectrum. Red-shifted fluorophores are often less susceptible to interference from colored compounds.
-
Sample Dilution: If your signal is strong enough, diluting the sample can reduce the absorbance to a level where IFE is negligible (generally below an absorbance of 0.1).[6]
-
Front-Face Fluorescence: For highly concentrated or turbid samples, some spectrophotometers offer a front-face illumination geometry, which minimizes the path length of light through the sample and thus reduces IFE.[6]
-
Time-Resolved Fluorescence (TRF): Assays like TR-FRET can sometimes mitigate interference from short-lived fluorescence of interfering compounds.
By understanding the mechanisms of this compound interference and implementing these troubleshooting and correction strategies, you can improve the accuracy and reliability of your fluorescence-based assay data.
References
- 1. Simultaneous Spectrophotometric Determination of this compound, Isoniazid and Pyrazinamide in a Single Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An ultra-sensitive “turn-off” fluorescent sensor for the trace detection of this compound based on glutathione-stabilized copper nanoclusters - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection of residual this compound in urine via fluorescence quenching of gold nanoclusters on paper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell wall inhibitors increase the accumulation of this compound in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ajpamc.com [ajpamc.com]
- 13. researchgate.net [researchgate.net]
- 14. Visible spectrophotometric and first-derivative UV spectrophotometric determination of this compound and isoniazid in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Rifampicin Quinone Degradation Product Standard
This technical support center provides guidance on the stability and use of rifampicin quinone as a degradation product standard for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound quinone and why is it an important reference standard?
This compound quinone is a major oxidative degradation product of the antibiotic this compound. It is crucial as a reference standard in pharmaceutical analysis to ensure the quality and safety of this compound-containing drug products. Regulatory agencies require the monitoring and control of impurities and degradation products; therefore, having a well-characterized standard of this compound quinone is essential for accurate quantification.
Q2: How stable is this compound quinone in solution?
The stability of this compound quinone in solution is a significant concern as it is known to be unstable. Its stability is influenced by factors such as the solvent, pH, temperature, and exposure to light and air. For instance, in aqueous solutions, particularly at neutral to alkaline pH, this compound quinone can degrade further.
Q3: What are the primary degradation pathways for this compound?
This compound primarily degrades through two pathways: hydrolysis and oxidation. The hydrolysis pathway leads to the formation of 3-formylrifamycin and desacetylthis compound under acidic and alkaline conditions, respectively. The oxidation pathway, which is promoted by factors like air and light, results in the formation of this compound quinone and this compound-N-oxide.
Troubleshooting Guide
Issue 1: Inconsistent quantification of this compound quinone in stability studies.
-
Possible Cause A: Degradation of the this compound quinone standard solution.
-
Troubleshooting Step: Prepare fresh standard solutions for each analysis. If solutions need to be stored, conduct a short-term stability study of the standard in the chosen solvent and storage conditions to determine its viability.
-
-
Possible Cause B: Inappropriate solvent for the standard solution.
-
Troubleshooting Step: Use a solvent in which this compound quinone exhibits better stability. While aqueous solutions can be problematic, organic solvents like methanol or acetonitrile may offer improved stability. A solubility and stability study is recommended to identify the optimal solvent.
-
-
Possible Cause C: pH of the mobile phase or sample diluent.
-
Troubleshooting Step: Evaluate the effect of pH on the stability of this compound quinone. Acidic conditions are generally preferred for the analysis of rifamycins to minimize degradation. Adjust the pH of your mobile phase and sample diluent accordingly.
-
Issue 2: Appearance of unknown peaks during the analysis of this compound quinone.
-
Possible Cause A: Further degradation of this compound quinone.
-
Troubleshooting Step: As this compound quinone is itself unstable, the appearance of new peaks may indicate its own degradation products. To confirm this, perform a forced degradation study on the this compound quinone standard to identify its potential degradation products.
-
-
Possible Cause B: Interaction with excipients or other components in the sample matrix.
-
Troubleshooting Step: Analyze the this compound quinone standard in the presence of individual excipients to identify any potential interactions that may be causing degradation.
-
Experimental Protocols
Protocol 1: Stress Degradation Study of this compound
This protocol is a general guideline for inducing the degradation of this compound to generate this compound quinone and other degradation products.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight.
-
Thermal Degradation: Heat the solid drug substance at a high temperature (e.g., 105°C).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to monitor the formation of this compound quinone and other degradants.
Quantitative Data Summary
| Condition | Degradation Product(s) | Observations | Reference |
| Oxidative Stress (Air, Light) | This compound Quinone, this compound-N-Oxide | Major degradation pathway. | |
| Acidic Hydrolysis (pH < 2) | 3-Formylrifamycin | Hydrolysis of the hydrazone chain. | |
| Alkaline Hydrolysis | Desacetylthis compound | Hydrolysis of the acetyl group. |
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for assessing the stability of a reference standard.
Validation & Comparative
Rifampicin versus isoniazid for treating latent tuberculosis infection
For Researchers, Scientists, and Drug Development Professionals
The treatment of latent tuberculosis infection (LTBI) is a cornerstone of global tuberculosis control strategies, aimed at preventing the progression to active disease. For decades, isoniazid has been the standard of care, but shorter, rifamycin-based regimens are now preferred in many guidelines. This guide provides a detailed comparison of the performance of rifampicin and isoniazid for LTBI treatment, supported by experimental data from key clinical trials.
Executive Summary
Recent clinical evidence and updated treatment guidelines from organizations such as the Centers for Disease Control and Prevention (CDC) preferentially recommend shorter-course, rifamycin-based regimens, like a 4-month daily this compound (4R) regimen, over the longer 6- or 9-month isoniazid (9H) monotherapy for the treatment of latent TB infection.[1][2][3] This shift is primarily due to the comparable efficacy, better safety profile, and higher treatment completion rates observed with this compound-containing regimens.[1][4] While isoniazid remains an effective alternative, the 4-month rifampin regimen presents a more favorable risk-benefit profile for most patients.[1][5]
Efficacy and Treatment Completion
Clinical trials have established that a 4-month course of this compound is non-inferior to a 9-month course of isoniazid in preventing the development of active tuberculosis.[4] A key advantage of the shorter this compound regimen is the significantly higher rate of treatment completion, a critical factor in the real-world effectiveness of LTBI treatment.[4][6]
| Outcome | 4-Month this compound (4R) | 9-Month Isoniazid (9H) | Key Findings |
| Prevention of Active TB | Non-inferior to 9H regimen.[4] | Standard of care with proven efficacy. | The 4-month rifampin regimen was not inferior to the 9-month isoniazid regimen for the prevention of active tuberculosis.[4] |
| Treatment Completion Rate | 71.6% - 83%[6][7] | 52.6% - 74%[6][7] | Patients are significantly more likely to complete the shorter 4-month rifampin regimen.[6][7] |
Safety and Tolerability
A significant factor driving the preference for this compound is its superior safety profile, particularly concerning hepatotoxicity. Isoniazid is associated with a higher risk of severe liver injury, which can be a major limitation to its use.[5]
| Adverse Event | 4-Month this compound (4R) | 9-Month Isoniazid (9H) | Key Findings |
| Hepatotoxicity (Grade 3-4) | 0.08% - 0.7%[6] | 1.8% - 3.8%[6] | Isoniazid is associated with a significantly higher risk of severe hepatotoxicity.[5][6] |
| Treatment Discontinuation due to Adverse Events | 1.9%[6] | 4.6%[6] | Fewer patients discontinue rifampin due to adverse events compared to isoniazid.[6] |
| Severe Adverse Events (Grade 3-5) | Lower incidence compared to 9H.[4] | Higher incidence compared to 4R.[4] | The 4-month rifampin regimen is associated with fewer serious adverse events.[4] |
Mechanisms of Action
This compound and isoniazid have distinct mechanisms of action against Mycobacterium tuberculosis. Understanding these pathways is crucial for drug development and managing drug resistance.
This compound's Mechanism of Action
This compound inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis. It binds to the β-subunit of the RNA polymerase, preventing the initiation of transcription.
Caption: this compound inhibits bacterial RNA synthesis.
Isoniazid's Mechanism of Action
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.
Caption: Isoniazid inhibits mycolic acid synthesis.
Experimental Protocols
The following provides a summary of the methodologies employed in key comparative clinical trials. While full, detailed protocols are often not publicly available, this synthesis is based on the methods sections of the primary publications.
Study Design: Randomized, Open-Label, Multicenter Clinical Trial (Exemplified by NCT00931736)
This workflow outlines the typical process in a large-scale clinical trial comparing this compound and isoniazid for LTBI treatment.
Caption: A typical clinical trial workflow.
Key Methodological Components:
-
Patient Population: Adults and children with a positive tuberculin skin test or interferon-gamma release assay, and at risk for developing active TB.[8] Exclusion criteria typically include contraindications to either drug, active TB, and significant liver disease.[9]
-
Intervention:
-
Monitoring:
-
Clinical Assessment: Monthly evaluations for treatment adherence, signs and symptoms of active TB, and adverse events.[8]
-
Laboratory Monitoring: Baseline liver function tests (LFTs) are often performed. Repeat LFTs are conducted based on clinical symptoms or for patients with baseline abnormalities or risk factors for hepatotoxicity.[2]
-
-
Primary Outcomes:
-
Secondary Outcomes: Treatment completion rates, incidence of grade 1-2 adverse events.[4]
-
Statistical Analysis: Non-inferiority analyses are typically used to compare the efficacy of the two regimens. Safety and adherence outcomes are compared using appropriate statistical tests for proportions and time-to-event data.
Conclusion
For the treatment of latent tuberculosis infection, a 4-month daily regimen of this compound offers a significant advantage over the traditional 9-month daily isoniazid regimen in terms of safety and patient adherence, with comparable efficacy. The lower risk of hepatotoxicity and the shorter treatment duration make this compound a more favorable option for a broad range of patients. These factors have led to its recommendation as a preferred regimen in many international guidelines. Researchers and drug development professionals should consider these findings in the design of future clinical trials and in the development of new anti-tuberculosis agents.
References
- 1. Guidelines for the Treatment of Latent Tuberculosis Infection: Recommendations from the National Tuberculosis Controllers Association and CDC, 2020 | MMWR [cdc.gov]
- 2. Treatment for Latent Tuberculosis Infection | Tuberculosis (TB) | CDC [cdc.gov]
- 3. doh.wa.gov [doh.wa.gov]
- 4. Four Months of Rifampin or Nine Months of Isoniazid for Latent Tuberculosis in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment with isoniazid or rifampin for latent tuberculosis infection: population-based study of hepatotoxicity, completion and costs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved adherence and less toxicity with rifampin vs isoniazid for treatment of latent tuberculosis: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse effects and adherence to treatment of this compound 4 months vs isoniazid 6 months for latent tuberculosis | Swiss Medical Weekly [smw.ch]
- 8. mcgill.ca [mcgill.ca]
- 9. ClinicalTrials.gov [clinicaltrials.gov:443]
- 10. ISRCTN [isrctn.com]
Assessing the Efficacy of Rifampicin in a Murine Model of Tuberculosis: A Comparative Guide
Rifampicin remains a cornerstone of first-line tuberculosis (TB) therapy, and its efficacy is extensively evaluated in murine models to understand its bactericidal and sterilizing properties. This guide provides a comparative analysis of this compound's performance against other anti-TB agents in established mouse models of the disease, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Alternative Regimens
The following tables summarize the quantitative data on the efficacy of this compound, both alone and in combination, compared to other anti-tuberculosis drugs in murine models. The primary endpoint for efficacy is the reduction in bacterial load, measured in colony-forming units (CFU) in the lungs and spleen of infected mice.
Table 1: Comparison of this compound-Containing Regimens with Alternatives in BALB/c Mice
| Treatment Regimen | Duration | Mean Log10 CFU in Lungs | Mean Log10 CFU in Spleen | Reference |
| Untreated Control | 4 weeks | 6.5 | 4.8 | [1] |
| This compound (20 mg/kg) + Isoniazid (25 mg/kg) | 12 weeks | <1.0 | <1.0 | [1] |
| Rifalazil (20 mg/kg) + Pyrazinamide (150 mg/kg) | 12 weeks | <1.0 | <1.0 | [1] |
| Rifalazil (20 mg/kg) + Pyrazinamide (150 mg/kg) + Ethambutol (150 mg/kg) | 12 weeks | <1.0 | <1.0 | [1] |
Table 2: Dose-Dependent Efficacy of this compound in BALB/c Mice
| Treatment Regimen | Duration to Undetectable CFU in Lungs | Reference |
| This compound (10 mg/kg) | >12 weeks | [2] |
| This compound (15 mg/kg) | Not achieved at 12 weeks | [2] |
| This compound (20 mg/kg) | 12 weeks | [2] |
| This compound (30 mg/kg) | 10 weeks | [2] |
| This compound (50 mg/kg) | 6 weeks | [2] |
Table 3: Comparative Efficacy of this compound and Bedaquiline in BALB/c Mice
| Drug | Potency (EC50) against Fast-Growing M. tuberculosis | Potency (EC50) against Slow-Growing M. tuberculosis | Reference |
| This compound | 4.8 mg/L | 60.2 mg/L | [3] |
| Bedaquiline | 0.19 mg/L | 3.04 mg/L | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of efficacy studies. The following protocols are synthesized from multiple sources to provide a comprehensive overview of a typical murine model for assessing anti-tuberculosis drug efficacy.
Mouse Strain and Maintenance
-
Strains: BALB/c, C57BL/6, or C3HeB/FeJ mice are commonly used.[4][5]
-
Age and Sex: Female mice aged 6-8 weeks are typically used.
-
Housing: Mice are housed in a specific pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.
Mycobacterium tuberculosis Strain and Culture
-
Strain: Mycobacterium tuberculosis H37Rv is the most frequently used virulent laboratory strain.
-
Culture: The bacteria are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. Cultures are incubated at 37°C.
Murine Infection Model
-
Aerosol Infection (Low-Dose): This is the most common method to mimic natural infection. Mice are placed in an aerosol exposure chamber (e.g., Glas-Col) and exposed to an aerosolized suspension of M. tuberculosis to achieve a target implantation of 50-100 bacilli in the lungs.[6]
-
Intravenous Infection: Mice are infected via the lateral tail vein with a suspension of M. tuberculosis (typically 10^6 CFU in 0.2 mL of saline). This model leads to a more disseminated infection.[6]
Drug Preparation and Administration
-
Preparation: Drugs are typically dissolved or suspended in a suitable vehicle such as water, 0.5% carboxymethyl cellulose, or 5% dimethyl sulfoxide (DMSO).[6]
-
Administration: Drugs are administered orally by gavage, typically 5 days a week.[1][7]
Assessment of Bacterial Load
-
Euthanasia and Organ Harvest: At specified time points during and after treatment, mice are euthanized by CO2 inhalation. Lungs and spleens are aseptically removed.[8]
-
Homogenization: The organs are homogenized in phosphate-buffered saline (PBS) containing 0.05% Tween 80 using a tissue homogenizer.[8]
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar supplemented with OADC. Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU).[8]
Relapse Studies
-
Post-Treatment Monitoring: After the completion of a treatment course, a cohort of mice is kept for a specified period (e.g., 3-6 months) without further treatment.
-
Assessment of Relapse: At the end of the monitoring period, mice are euthanized, and their lungs and spleens are processed for CFU enumeration as described above. The presence of any CFU is indicative of a relapse.[4]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of anti-tuberculosis drugs in a murine model.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase, thereby preventing transcription and protein synthesis. This is distinct from the mechanisms of many of its comparators.
References
- 1. Evaluation of Rifalazil in a Combination Treatment Regimen as an Alternative to Isoniazid-Rifampin Therapy in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High-dose this compound kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
- 3. Bacterial growth dynamics and pharmacokinetic–pharmacodynamic relationships of this compound and bedaquiline in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
An In Vitro Comparison of Rifampicin and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective in vitro comparison of rifampicin and its key derivatives: rifabutin, rifapentine, and rifaximin. The following sections provide a detailed analysis of their antibacterial potency, supported by experimental data, alongside the methodologies used for these assessments.
Mechanism of Action: Targeting Bacterial Transcription
This compound and its derivatives, collectively known as rifamycins, exert their bactericidal effect through a shared mechanism: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1] This enzyme is critical for the transcription of DNA into RNA, an essential step in protein synthesis.[2] Rifamycins bind specifically to the β-subunit of the prokaryotic RNAP, creating a stable drug-enzyme complex.[3] This binding occurs within the DNA/RNA channel, sterically blocking the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides.[1][3] This effectively halts RNA synthesis, leading to a cessation of protein production and ultimately, bacterial cell death.[3] A key advantage of rifamycins is their high selectivity for bacterial RNAP over its mammalian counterpart, which minimizes toxicity to human cells.[3][4]
Resistance to rifamycins primarily arises from point mutations in the rpoB gene, which encodes the β-subunit of RNAP.[2] These mutations alter the drug's binding site, reducing its affinity and rendering the antibiotic ineffective.[2]
Caption: Mechanism of action of rifamycins on bacterial RNA polymerase.
Comparative Antibacterial Potency
The in vitro efficacy of this compound and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following tables summarize MIC data from various studies against key bacterial pathogens.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Potency Comparison |
| This compound | 0.25 | 0.25 | Standard |
| Rifabutin | ≤0.125 | ≤0.125 | More potent than this compound |
| Rifapentine | 0.06 - 0.125 | 0.06 - 0.25 | More potent than this compound |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data compiled from multiple studies.[5][6][7] Results show that rifabutin and rifapentine are generally more potent against M. tuberculosis in vitro than this compound.[6]
Table 2: In Vitro Activity against Staphylococcus species (this compound-Susceptible Isolates)
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | S. aureus | ≤0.016 | 0.016 |
| S. epidermidis | ≤0.016 | ≤0.016 | |
| Rifabutin | S. aureus | 0.03 | 0.06 |
| S. epidermidis | 0.016 | 0.03 | |
| Rifapentine | S. aureus | 0.03 | 0.06 |
| S. epidermidis | 0.016 | 0.03 | |
| Rifaximin | S. aureus | 0.5 | 1 |
| S. epidermidis | 0.125 | 0.25 |
Data from a study on 200 staphylococci isolates from periprosthetic joint infections.[2][8][9] For planktonic, this compound-susceptible staphylococci, this compound, rifabutin, and rifapentine show high potency, while rifaximin is less active.
Table 3: In Vitro Activity against Streptococcus and Enterococcus species
| Compound | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | S. agalactiae | ≤0.016 - 0.25 | 0.125 | 0.25 |
| S. mitis group | ≤0.016 - 4 | 0.06 | 0.25 | |
| E. faecalis | ≤0.016 - >8 | 4 | >8 | |
| Rifabutin | S. agalactiae | ≤0.016 - 0.25 | 0.125 | 0.25 |
| S. mitis group | ≤0.016 - >8 | 0.03 | 0.125 | |
| E. faecalis | ≤0.016 - >8 | 4 | >8 | |
| Rifapentine | S. agalactiae | 0.03 - 1 | 0.5 | 1 |
| S. mitis group | ≤0.016 - 4 | 0.125 | 0.5 | |
| E. faecalis | 0.06 - >8 | 2 | 4 |
Data from a study on 126 streptococcal and enterococcal isolates.[10][11] Activity varies significantly by species. Rifabutin shows notable potency against S. mitis group isolates. In general, rifamycins exhibit lower in vitro activity against E. faecalis.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility tests designed to determine the MIC of each compound. The Broth Microdilution method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This quantitative method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium.
1. Preparation of Materials:
-
Antimicrobial Agents: Stock solutions of this compound and its derivatives are prepared at a known high concentration, typically in a solvent like dimethyl sulfoxide (DMSO) or methanol, and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).[12][13]
-
Bacterial Inoculum: Pure, isolated colonies of the test bacterium are selected from an 18-24 hour agar plate.[12] These colonies are suspended in a sterile broth or saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14] This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the serial dilutions and incubate the bacteria.[13]
2. Assay Procedure:
-
Serial Dilution: A two-fold serial dilution of each rifamycin derivative is performed directly in the 96-well plate. This is achieved by adding a volume of CAMHB to all wells, adding the concentrated drug to the first well, and then sequentially transferring a fixed volume from one well to the next to create a gradient of concentrations.[13]
-
Inoculation: The standardized bacterial inoculum is added to each well (except for a sterility control well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14] A positive growth control well, containing no antibiotic, is also included.
-
Incubation: The plates are sealed and incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[3]
3. Interpretation of Results:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[12]
Caption: Workflow for the Broth Microdilution MIC assay.
Time-Kill Kinetic Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic over time.
1. Preparation:
-
A standardized bacterial suspension is prepared in a logarithmic growth phase.
-
The rifamycin is added to the bacterial culture at a specific concentration, often a multiple of its predetermined MIC (e.g., 2x, 4x, 8x MIC).[15] A growth control culture with no antibiotic is run in parallel.
2. Sampling and Plating:
-
The cultures are incubated in a shaking incubator to ensure aeration and growth.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each culture.[16]
-
These aliquots are serially diluted in sterile saline or broth to reduce the antibiotic concentration and obtain a countable number of colonies.
-
A specific volume of each dilution is plated onto nutrient agar plates.
3. Interpretation:
-
After incubation, the number of viable bacteria (CFU/mL) is determined by counting the colonies on the plates.
-
The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[16]
References
- 1. 1586. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin Against Biofilms Formed by Staphylococci Isolated from Prosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin against Planktonic and Biofilm States of Staphylococci Isolated from Periprosthetic Joint Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro activity of this compound, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity in vitro of rifabutin, FCE 22807, rifapentine, and rifampin against Mycobacterium microti and M. tuberculosis and their penetration into mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound, rifapentine and rifabutin in combination with their 25-deacetyl-metabolites against various Mycobacterium tuberculosis lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activity of Rifampin, Rifabutin, Rifapentine, and Rifaximin against Planktonic and Biofilm States of Staphylococci Isolated from Periprosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Rifampin, Rifabutin, and Rifapentine against Enterococci and Streptococci from Periprosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Rifampin, Rifabutin, and Rifapentine against Enterococci and Streptococci from Periprosthetic Joint Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. High-dose this compound kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
Rifampicin's Efficacy Against Intracellular Mycobacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rifampicin's performance against intracellular mycobacteria, supported by experimental data and detailed methodologies. The validation of antibiotic efficacy in an intracellular environment is crucial, as mycobacteria primarily reside and replicate within host cells, a setting that can significantly alter drug susceptibility compared to extracellular conditions.
The intracellular milieu of host macrophages presents a formidable challenge to antibiotic efficacy. Factors such as the acidic environment of phagolysosomes, the presence of efflux pumps, and the altered metabolic state of the bacteria can all contribute to reduced drug effectiveness.[1][2] Therefore, evaluating drug performance in models that mimic this intracellular niche is essential for the preclinical assessment of anti-mycobacterial agents.
Comparative Efficacy of this compound
This compound, a cornerstone of first-line tuberculosis treatment, demonstrates potent bactericidal activity against Mycobacterium tuberculosis. However, its efficacy is modulated when the bacteria are located within host cells. Studies have shown that higher concentrations of this compound may be necessary to achieve the same level of killing against intracellular mycobacteria compared to their extracellular counterparts.[1][2][3]
This guide presents a compilation of data from various studies to facilitate a clear comparison of this compound's intracellular efficacy, both as a standalone agent and in comparison to other rifamycins and anti-mycobacterial drugs.
Quantitative Data Summary
The following table summarizes the quantitative data on the intracellular efficacy of this compound and its comparators against Mycobacterium species. The data is compiled from studies utilizing various in vitro macrophage infection models.
| Drug | Mycobacterial Strain | Host Cell Line | Efficacy Metric | Value | Reference |
| This compound | M. tuberculosis H37Rv | THP-1 | Intracellular Concentration | 3,050 ± 62.9 ng/ml | [4] |
| This compound | M. tuberculosis H37Rv | THP-1 | Log₁₀ CFU Reduction | -1.5 | [4] |
| This compound | M. avium | Primary Human Macrophages | Intracellular Inhibition | Significantly lower than extracellular | [1][2] |
| This compound | M. tuberculosis | Human Monocyte-Derived Macrophages | Intracellular MIC | 2-4 fold higher than Rifapentine | [5][6] |
| Rifapentine | M. tuberculosis | Human Monocyte-Derived Macrophages | Intracellular MIC | 2-4 fold lower than this compound | [5][6] |
| Rifabutin | M. avium Complex | 20 Clinical Isolates | MIC₉₀ | ≤ 0.125 mg/L | [7] |
| This compound | M. avium Complex | 20 Clinical Isolates | MIC₉₀ | ≤ 2.0 mg/L | [7] |
| Moxifloxacin | M. tuberculosis H37Rv | THP-1 | Intracellular Concentration | 3,374 ± 48.7 ng/ml | [4] |
| Moxifloxacin | M. tuberculosis H37Rv | THP-1 | Log₁₀ CFU Reduction | -0.5 | [4] |
| Bedaquiline | M. tuberculosis H37Rv | THP-1 | Intracellular Concentration | 4,410 ± 190.9 ng/ml | [4] |
| Bedaquiline | M. tuberculosis H37Rv | THP-1 | Log₁₀ CFU Reduction | -1.5 | [4] |
Experimental Protocols
The validation of this compound's intracellular efficacy relies on robust and reproducible experimental models. The most common approach involves the infection of macrophage cell lines followed by antibiotic treatment and quantification of surviving bacteria.
Key Experimental Methodologies
1. Cell Culture and Differentiation:
-
Cell Lines: Human monocytic cell lines such as THP-1 and U937 are widely used.[8] Primary human monocyte-derived macrophages (hMDMs) are also employed for a more physiologically relevant model.
-
Differentiation: Monocytic cell lines are typically differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA). For example, THP-1 cells are often treated with 25-100 ng/mL of PMA for 24-48 hours.
2. Mycobacterial Culture:
-
Strains: Laboratory-adapted strains like M. tuberculosis H37Rv or clinical isolates are used. For safety reasons, surrogate species such as M. bovis BCG or M. smegmatis are sometimes utilized.
-
Culture Conditions: Mycobacteria are grown in appropriate liquid media (e.g., Middlebrook 7H9 supplemented with OADC) to mid-log phase. Bacterial clumps are disaggregated by sonication or passage through a syringe.
3. Macrophage Infection:
-
Multiplicity of Infection (MOI): Differentiated macrophages are infected with mycobacteria at a specific MOI, typically ranging from 1:1 to 10:1 (bacteria to macrophage).
-
Phagocytosis: The infection is allowed to proceed for a period of 2 to 4 hours to permit phagocytosis of the bacteria.
-
Removal of Extracellular Bacteria: After the incubation period, extracellular bacteria are removed by washing with fresh media or by a short treatment with a low concentration of an aminoglycoside antibiotic (e.g., amikacin or gentamicin) that does not penetrate macrophages effectively.
4. Drug Treatment:
-
Infected macrophages are incubated with various concentrations of this compound and comparator drugs for a defined period, typically ranging from 24 to 72 hours.
5. Quantification of Intracellular Bacteria:
-
Cell Lysis: After drug treatment, the macrophages are lysed to release the intracellular bacteria. Common lysing agents include saponin (0.1-0.25%) or distilled water.
-
Colony Forming Unit (CFU) Enumeration: The cell lysates are serially diluted and plated on solid agar medium (e.g., Middlebrook 7H10 or 7H11). The plates are incubated for 3-4 weeks, and the number of CFUs is counted to determine the number of viable bacteria.
-
Reporter-Based Assays: To overcome the time-consuming nature of CFU counting, reporter strains of mycobacteria expressing luciferase or fluorescent proteins (e.g., GFP) are often used.[9] The luminescence or fluorescence signal correlates with the number of viable bacteria and can be measured using a plate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the intracellular efficacy of anti-mycobacterial drugs.
Caption: Workflow for intracellular anti-mycobacterial drug efficacy testing.
Signaling Pathways and Logical Relationships
The reduced efficacy of this compound against intracellular mycobacteria can be attributed to several factors inherent to the host cell environment. The following diagram illustrates the logical relationships between these factors.
Caption: Factors within the host cell that reduce this compound efficacy.
References
- 1. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]
- 2. Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of activities of rifapentine and rifampin against Mycobacterium tuberculosis residing in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Comparison of Rifamycins for Efficacy Against Mycobacterium avium Complex and Resistance Emergence in the Hollow Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Models of Nontuberculous Mycobacteria Infection for Early Drug Discovery and Vaccine Research | MDPI [mdpi.com]
- 9. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]
comparative metabolomics of rifampicin-treated vs untreated bacteria
For researchers, scientists, and drug development professionals, understanding the intricate metabolic consequences of antibiotic treatment is paramount. This guide provides a comparative analysis of the metabolomic shifts observed in bacteria treated with rifampicin versus untreated controls, supported by experimental data and detailed methodologies.
This compound, a cornerstone in the treatment of tuberculosis and other bacterial infections, primarily functions by inhibiting DNA-dependent RNA polymerase, thereby halting transcription.[1][2][3][4] However, its impact reverberates throughout the bacterial cell, inducing profound changes in the metabolome. Recent advances in metabolomics have enabled a deeper understanding of these downstream effects, revealing key vulnerabilities and potential mechanisms of action and resistance.
Key Metabolic Pathways Disrupted by this compound
Studies on Mycobacterium tuberculosis (Mtb) and other bacteria have consistently demonstrated that this compound treatment significantly perturbs several central metabolic pathways. A comprehensive study identified 173 significantly altered metabolites in wild-type Mtb following this compound exposure.[2][4][5][6][7] These changes are not random but are concentrated in specific pathways crucial for bacterial survival and growth.
The most significantly affected pathways include:
-
Nucleotide Metabolism: As a direct consequence of transcription inhibition, significant alterations are observed in purine and pyrimidine metabolism.[2][4][5][8] This reflects the cell's struggle to manage the building blocks of RNA synthesis in the face of polymerase blockage.
-
Amino Acid Metabolism: this compound treatment leads to dysregulation in the metabolism of several amino acids, including arginine, phenylalanine, tyrosine, and tryptophan.[2][4][5] These pathways are interconnected with central carbon metabolism and are vital for protein synthesis and other cellular processes.
-
Fatty Acid and Lipid Metabolism: Notably, in both this compound-susceptible and resistant strains, fatty acid metabolism is significantly altered.[9][10] This includes changes in the synthesis of branched-chain fatty acids and cell wall lipids, suggesting an impact on the bacterial envelope's integrity.[9][10]
-
Central Carbon Metabolism: The tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism, is also affected by this compound treatment, with key metabolites like phosphoenolpyruvate showing altered levels.[4][5]
The following diagram illustrates the major metabolic pathways impacted by this compound treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. This compound-Mediated Metabolic Changes in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-Mediated Metabolic Changes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] this compound-Mediated Metabolic Changes in Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 8. This compound drug resistance and host immunity in tuberculosis- More than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered fatty acid metabolism due to this compound-resistance conferring mutations in the rpoB Gene of Mycobacterium tuberculosis: mapping the potential of pharmaco-metabolomics for global health and personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Role of Efflux Pumps in Rifampicin Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, poses a significant threat to global health. While mutations in the rpoB gene are the primary mechanism of rifampicin (RIF) resistance, the contribution of efflux pumps in modulating the levels of resistance is increasingly recognized. This guide provides a comparative overview of experimental approaches to validate the role of these pumps, presenting supporting data and detailed methodologies for key experiments.
Efflux Pumps: An Active Defense Mechanism
Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In Mtb, several efflux pump superfamilies have been identified, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, the Resistance-Nodulation-Cell-Division (RND) superfamily, and the Small Multidrug Resistance (SMR) family. Overexpression of these pumps can reduce the intracellular concentration of antibiotics like this compound, contributing to the overall resistance phenotype.
Comparative Analysis of Efflux Pump Inhibition
A common strategy to investigate the role of efflux pumps is to assess the impact of efflux pump inhibitors (EPIs) on the minimum inhibitory concentration (MIC) of an antibiotic. A significant reduction in the MIC in the presence of an EPI suggests that the antibiotic is a substrate of the targeted pump.
Table 1: Effect of Efflux Pump Inhibitors on this compound MIC in Resistant M. tuberculosis Isolates
| Efflux Pump Inhibitor | Mtb Isolates | This compound MIC Range (without EPI) (µg/mL) | Fold Decrease in this compound MIC (with EPI) | Key Efflux Pumps Implicated | Reference |
| Verapamil (VP) | 35 clinical RIF-resistant isolates | 8 - 256 | 2 to 32-fold | Rv0677c (MmpL5), Rv0191 | |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 16 RIF-monoresistant isolates | Not specified | >4-fold in 6 isolates | Rv2333, drrB, drrC, Rv0842, bacA, efpA | |
| Thioridazine (TZ) | 16 RIF-monoresistant isolates | Not specified | >4-fold in 9 isolates | Rv2333, drrB, drrC, Rv0842, bacA, efpA | |
| Chlorpromazine (CPZ) | 16 RIF-monoresistant isolates | Not specified | >4-fold in 12 isolates | Rv2333, drrB, drrC, Rv0842, bacA, efpA |
Gene Expression Profiling of Efflux Pumps
Quantitative real-time PCR (qRT-PCR) is a powerful tool to measure the expression levels of efflux pump genes in response to antibiotic exposure. Increased expression of specific pump genes in resistant isolates compared to susceptible ones provides strong evidence for their involvement in the resistance mechanism.
Table 2: Overexpression of Efflux Pump Genes in this compound-Resistant M. tuberculosis
| Efflux Pump Gene | Fold Overexpression in RIF-Resistant Isolates (Compared to Susceptible) | Percentage of Resistant Isolates with Overexpression | Reference |
| Rv0677c (mmpL5) | >4-fold | 62.9% | |
| Rv0194 | Induced in 50% of RIF-resistant isolates under RIF stress | 50% | |
| mmpL5 (Rv0676c) | Induced in 44% of RIF-resistant isolates under RIF stress | 44% | |
| drrB | Overexpressed in RIF-monoresistant isolates | Not specified | |
| efpA | Overexpressed in RIF-monoresistant isolates | Not specified |
Experimental Protocols
Efflux Pump Inhibitor (EPI) - Minimum Inhibitory Concentration (MIC) Assay
This assay determines the effect of an EPI on the MIC of this compound.
Materials:
-
Mycobacterium tuberculosis isolates (test and control strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution
-
Efflux pump inhibitor (e.g., verapamil, CCCP) stock solution
-
96-well microplates
Procedure:
-
Prepare Inoculum: Culture Mtb isolates to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5.
-
Prepare Drug and Inhibitor Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of this compound in 7H9 broth.
-
In a separate plate, prepare identical serial dilutions of this compound in 7H9 broth containing a fixed sub-inhibitory concentration of the EPI.
-
-
Inoculation: Add the standardized Mtb inoculum to each well.
-
Controls: Include wells with:
-
Bacteria and broth only (growth control)
-
Broth only (sterility control)
-
Bacteria and EPI only (to ensure the EPI itself is not bactericidal at the concentration used)
-
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Determine MIC: The MIC is the lowest concentration of this compound that inhibits visible growth. Compare the MIC of this compound alone to the MIC in the presence of the EPI.
This compound Accumulation Assay
This assay measures the intracellular concentration of this compound, which is expected to increase in the presence of an effective EPI or in strains with non-functional efflux pumps. This protocol is adapted from methods using radio-labeled substrates.
Materials:
-
Mycobacterium tuberculosis isolates
-
Middlebrook 7H9 broth
-
[14C]-labeled this compound
-
Efflux pump inhibitor
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation: Grow Mtb cells to mid-log phase, harvest by centrifugation, wash, and resuspend in fresh broth.
-
Initiate Accumulation: Add [14C]-rifampicin to the cell suspension. To test the effect of an inhibitor, pre-incubate a parallel sample with the EPI for a short period before adding the labeled this compound.
-
Sampling: At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound this compound.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the intracellular concentration of this compound over time. Compare the accumulation in the presence and absence of the EPI.
Genetic Knockout of Efflux Pump Genes
Creating a knockout mutant of a specific efflux pump gene and observing a subsequent decrease in this compound resistance is a definitive way to validate its role.
General Procedure (using homologous recombination):
-
Construct a Suicide Vector: Clone the upstream and downstream flanking regions of the target efflux pump gene into a suicide vector containing a selectable marker (e.g., antibiotic resistance gene).
-
Electroporation: Introduce the constructed vector into competent M. tuberculosis cells via electroporation.
-
**Selection of Single C
Rifampicin's Differential Impact on Bacterial Species: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the effects of the antibiotic rifampicin on three clinically significant bacterial species: Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus. The information presented herein, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's spectrum of activity and the mechanisms underlying its differential efficacy.
Executive Summary
This compound, a cornerstone in the treatment of tuberculosis, exhibits a broad spectrum of antibacterial activity. However, its effectiveness varies significantly across different bacterial species. This guide synthesizes key performance indicators, including minimum inhibitory concentrations (MIC), bactericidal versus bacteriostatic activity, and impact on biofilm formation. Detailed experimental protocols and visual representations of key pathways are provided to support further research and development.
Comparative Efficacy of this compound
The antibacterial action of this compound is primarily mediated by its inhibition of bacterial DNA-dependent RNA polymerase.[1][2] This action prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death or growth inhibition.[1][2][3] The susceptibility of different bacterial species to this compound is influenced by factors such as cell wall permeability and the presence of efflux pumps.[4][5]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound
The MIC is a fundamental measure of an antibiotic's potency. The following table summarizes the typical MIC ranges for this compound against the three bacterial species.
| Bacterial Species | Typical MIC Range (µg/mL) | Key Considerations |
| Mycobacterium tuberculosis | 0.1 - 0.2[5] | Highly susceptible. This compound is a first-line anti-tuberculosis drug.[6][7] |
| Escherichia coli | 8 - 25[5][8][9] | Generally higher MIC values compared to Gram-positive bacteria, partly due to the outer membrane acting as a permeability barrier.[4][5] |
| Staphylococcus aureus | 0.002[5] | Highly susceptible.[4][10] |
Bactericidal vs. Bacteriostatic Activity
The nature of this compound's activity—whether it kills bacteria (bactericidal) or inhibits their growth (bacteriostatic)—can be concentration-dependent and species-specific.[11][12][13]
Table 2: Bactericidal vs. Bacteriostatic Effects of this compound
| Bacterial Species | Primary Effect | Notes |
| Mycobacterium tuberculosis | Bactericidal[1] | Particularly effective against actively dividing mycobacteria.[1] |
| Escherichia coli | Can exhibit both bactericidal and bacteriostatic properties.[12][14] | The effect can be influenced by the concentration and growth phase of the bacteria.[14] |
| Staphylococcus aureus | Can be bactericidal or bacteriostatic.[11] | Often used in combination with other antibiotics to prevent the rapid emergence of resistance.[15][16] |
Impact on Biofilm Formation
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. This compound has shown efficacy against biofilms, particularly those formed by S. aureus.
Table 3: this compound's Effect on Biofilm Formation
| Bacterial Species | Effect on Biofilm | Experimental Observations |
| Mycobacterium tuberculosis | - | Data on this compound's direct effect on M. tuberculosis biofilms is less prevalent in the reviewed literature. |
| Escherichia coli | Moderate | Can inhibit biofilm formation to some extent.[17] |
| Staphylococcus aureus | Strong Inhibition | This compound is effective at penetrating and disrupting staphylococcal biofilms, especially in combination with other antibiotics.[11][17][18][19] Sub-inhibitory concentrations, however, have been shown to potentially stimulate biofilm production in some S. aureus isolates.[20] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial species.
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial culture is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for E. coli and S. aureus; specialized media and longer incubation for M. tuberculosis).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible growth of the bacteria is observed.[21][22]
Assessment of Bactericidal vs. Bacteriostatic Effects (Time-Kill Assay)
Objective: To determine whether this compound exhibits bactericidal or bacteriostatic activity against a bacterial species at a given concentration.
Methodology:
-
Culture Preparation: A logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Antibiotic Exposure: this compound is added to the bacterial cultures at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A control culture without antibiotic is also maintained.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal, while a <3-log10 reduction or static CFU/mL indicates a bacteriostatic effect.[23]
Evaluation of Biofilm Inhibition
Objective: To assess the ability of this compound to inhibit the formation of bacterial biofilms.
Methodology (Crystal Violet Staining):
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a microtiter plate.
-
Antibiotic Treatment: this compound is added to the wells at various concentrations at the time of bacterial inoculation.
-
Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Washing: The wells are gently washed with a buffer (e.g., phosphate-buffered saline) to remove planktonic (free-floating) bacteria.
-
Staining: The remaining adherent biofilm is stained with a crystal violet solution.
-
Destaining and Quantification: The crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid), and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of biofilm.[11]
Visualizing this compound's Mechanism and Resistance
To further elucidate the processes discussed, the following diagrams illustrate the mechanism of action of this compound and the development of resistance.
Caption: this compound's mechanism of action: Inhibition of bacterial RNA polymerase.
Caption: The primary pathway of this compound resistance through rpoB gene mutation.
Conclusion
This compound remains a potent antibiotic, but its efficacy is highly dependent on the target bacterial species. It is exceptionally active against Mycobacterium tuberculosis and Staphylococcus aureus, while Escherichia coli exhibits higher intrinsic resistance. Understanding these differences, along with the mechanisms of action and resistance, is crucial for the effective use of this compound in clinical settings and for the development of new antibacterial strategies. The provided data and protocols serve as a valuable resource for the scientific community to build upon in the ongoing fight against bacterial infections.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.red [2024.sci-hub.red]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy of this compound against Staphylococcus aureus in vitro and in an experimental infection in normal and granulocytopenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of powdered rifampin and vancomycin solutions on biofilm production of staphylococcus aureus on orthopedic implants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [this compound: a bacteriostatic and bactericidal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Adjunctive this compound for Staphylococcus aureus bacteraemia (ARREST): a multicentre, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of Rifampin against Staphylococcal Biofilm Infections In Vitro, in Animal Models, and in Orthopedic-Device-Related Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Frontiers | Antibiotics with antibiofilm activity – this compound and beyond [frontiersin.org]
- 20. Sub-Inhibitory Concentrations of this compound Strongly Stimulated Biofilm Production in S. aureus [openmicrobiologyjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. Sub-minimum inhibitory concentration of rifampin: a potential risk factor for resuscitation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Rifampicin
For researchers, scientists, and drug development professionals, the proper disposal of Rifampicin is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes the risk of environmental contamination and ensures a safe working environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Disposal Procedures for this compound in a Laboratory Setting
The primary principle for this compound disposal is to prevent its release into the environment.[1][2] All waste must be handled in accordance with local, state, and federal regulations.[3]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to wear appropriate personal protective equipment to avoid skin and eye contact and inhalation of dust.[3] This includes:
-
Protective clothing
-
Gloves
-
Safety glasses
-
Dust respirator[3]
Step 2: Waste Collection and Storage
-
Unused or Expired this compound: Collect any unused or expired this compound and place it in a suitable, sealed container for disposal.[1] Containers should be clearly labeled.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment, filter papers, and cleaning materials, should also be considered hazardous waste and collected in a sealed container.
-
Spill Cleanup:
-
Minor Spills: For minor spills, use dry clean-up procedures to avoid generating dust.[3] You can dampen the spill with water to prevent dusting before sweeping.[3] Vacuum cleaners used for this purpose must be fitted with a HEPA filter.[3]
-
Major Spills: In the event of a major spill, it is important to alert personnel in the area and, if necessary, emergency responders.[3] Control personal contact by wearing appropriate protective clothing.[3] Prevent the spillage from entering drains or water courses.[3]
-
Step 3: Disposal Methods
Several methods are recommended for the final disposal of this compound waste. The choice of method will depend on the quantity of waste and local regulations.
-
Licensed Waste Management Facility: The most common and recommended method is to engage a licensed waste management authority for disposal.[3] They can provide guidance on the most appropriate treatment or disposal facility.[3]
-
Incineration: Incineration in a licensed apparatus is a suitable method for destroying this compound waste.[3] This should be done after admixture with a suitable combustible material.[3] For larger quantities, a two-chamber incinerator operating at a minimum temperature of 850°C is recommended.[4]
-
Landfill: Burial in a licensed landfill is another disposal option.[3] Containers should be punctured to prevent re-use before burial.[3]
-
Chemical Decomposition: In some cases, chemical decomposition may be an option, but this should only be performed if chemical expertise is readily available and in accordance with the manufacturer's recommendations.[4]
For households or smaller quantities where the above options are not available:
-
Drug Take-Back Programs: The best option for disposing of unused or expired medicines is through a drug take-back program.[5][6] These programs are often available at local pharmacies or police stations.[5]
-
Disposal in Household Trash (if take-back is not an option):
-
Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5]
-
Place the mixture in a sealed plastic bag.[5]
-
Throw the sealed bag in your household trash.[6]
-
Scratch out all personal information on the prescription label of the empty container to protect your privacy.[6]
-
It is important to note that this compound should not be flushed down the toilet or poured down the sink. [7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Rifampicin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Rifampicin. Adherence to these procedures is essential to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
To prevent skin, eye, and respiratory exposure, the following personal protective equipment is mandatory when handling this compound[1]:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use. | Prevents skin contact.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes.[1] |
| Lab Coat | A buttoned lab coat with cuffs tucked into gloves. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | N95 respirator or equivalent. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
Operational Plan for Handling this compound
All work with this compound powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation[1][2].
Step-by-Step Weighing Procedure: [1]
-
Preparation: Before entering the designated handling area, don all required PPE. Ensure the chemical fume hood is operational.
-
Containment: Place a tared weigh boat or beaker on the analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the this compound powder into the container. Use a spatula and gently tap it on the container's edge to dislodge any remaining powder, avoiding dust generation.
-
Cleaning: Immediately after weighing, clean the spatula with ethanol and a wipe. Dispose of the wipe in the designated hazardous waste container.
-
Decontamination: Wipe down the balance and surrounding surfaces within the fume hood with an appropriate cleaning agent.
Emergency Procedures
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4][5]
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[3][4][6] If skin irritation occurs, consult a physician.[3][5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice from an ophthalmologist.[3][4][6]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][5][6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential exposure to others.
Waste Segregation: [1]
-
Solid Waste: All contaminated disposable materials, including gloves, wipes, and weigh boats, must be collected in a clearly labeled, sealed hazardous waste container.[1]
-
Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.[1]
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][6] Do not empty into drains.[5]
Experimental Workflow for Handling Rifampicindot
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
